Technical Documentation Center

SiR-PEG4-Me-tetrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SiR-PEG4-Me-tetrazine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Fluorescence Mechanism of SiR-PEG4-Me-tetrazine

Prepared by: Gemini, Senior Application Scientist Executive Summary The SiR-PEG4-Me-tetrazine probe is a sophisticated chemical tool engineered for high-fidelity biological imaging. It belongs to a class of "fluorogenic"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The SiR-PEG4-Me-tetrazine probe is a sophisticated chemical tool engineered for high-fidelity biological imaging. It belongs to a class of "fluorogenic" or "turn-on" probes, which remain in a non-fluorescent state until they react with a specific target. This property is paramount for achieving high signal-to-noise ratios in complex biological environments, as it minimizes background fluorescence from unbound probes. This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of SiR-PEG4-Me-tetrazine, from the fundamental photophysics of its components to the bioorthogonal reaction that triggers its brilliant far-red emission. We will dissect the dual role of the tetrazine moiety as both a quenching unit and a bioorthogonal handle, the function of the silicon-rhodamine (SiR) fluorophore, and the contribution of the PEG4 linker to the probe's overall performance.

Introduction: The Imperative for Fluorogenic Probes in Bioorthogonal Labeling

Modern biological research demands tools that can visualize molecular processes within living systems with high specificity and minimal perturbation. Bioorthogonal chemistry, which utilizes reactions that proceed within native biological contexts without interfering with endogenous processes, has been a revolutionary approach.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and biocompatibility.[1][3][4]

However, simply attaching a bright fluorophore to a tetrazine is often insufficient for high-contrast imaging. Unbound fluorescent probes create a diffuse background signal that can obscure the true target, necessitating extensive wash steps that are incompatible with many live-cell or in-vivo experiments.[5][6] Fluorogenic probes solve this problem by existing in a dark state until the bioorthogonal reaction occurs.[7][8] The SiR-PEG4-Me-tetrazine probe is an exemplary model of this design, integrating a far-red fluorophore with a quencher that is simultaneously the key to its targeted reaction.

Deconstructing the SiR-PEG4-Me-tetrazine Probe

The functionality of this probe arises from the synergistic interplay of its three core components: the SiR fluorophore, the methyl-tetrazine moiety, and the PEG4 linker.

The Silicon-Rhodamine (SiR) Fluorophore: A State of Equilibrium

The heart of the probe is the silicon-rhodamine (SiR) dye, a fluorophore prized for its far-red emission (typically >650 nm), high cell permeability, and fluorogenic potential.[9][10] Unlike many other fluorophores, rhodamine dyes like SiR exist in a dynamic equilibrium between two distinct states: a colorless, non-fluorescent spirocyclic lactone and a colored, fluorescently active zwitterion.[10][11][12]

In aqueous environments, the equilibrium for SiR heavily favors the non-fluorescent lactone form.[9][13] This characteristic is advantageous, as the neutral, lipophilic lactone readily crosses cellular membranes. Upon binding to a target protein or entering a more hydrophobic microenvironment, the equilibrium can be shifted toward the fluorescent zwitterionic form, leading to an increase in fluorescence.[9][10] This intrinsic property contributes to the probe's overall fluorogenic nature.

Lactone Non-Fluorescent State (Spirocyclic Lactone) Zwitterion Fluorescent State (Zwitterion) Lactone->Zwitterion Equilibrium Shift Zwitterion->Lactone Environment Aqueous Solution (e.g., buffer, cytosol) Environment->Lactone Target Target Binding / Hydrophobic Environment Target->Zwitterion

Diagram 1. The equilibrium between the non-fluorescent lactone and fluorescent zwitterion states of the SiR core.
The Methyl-Tetrazine Moiety: A Dual-Function Unit

The 1,2,4,5-tetrazine ring, functionalized here with a methyl group, serves two critical purposes:

  • Bioorthogonal Handle: It is the electron-deficient diene that participates in the IEDDA reaction, allowing the probe to "click" onto a dienophile-tagged molecule of interest with high speed and specificity.[3]

  • Fluorescence Quencher: The tetrazine ring is the primary reason the unbound probe is dark. It actively suppresses the fluorescence of the nearby SiR fluorophore.[7][14]

The PEG4 Linker: The Unsung Hero

The polyethylene glycol (PEG) linker is a short chain of four repeating ethylene glycol units. While it does not participate directly in the fluorescence mechanism, its role is vital for practical application. The hydrophilic PEG4 spacer enhances the water solubility of the entire probe, which is crucial for its use in aqueous biological buffers.[15][16][17] This improved solubility helps to prevent aggregation and non-specific binding, which are common issues with hydrophobic dye molecules.[18][19] Furthermore, the linker provides spatial separation between the reactive tetrazine and the SiR core, which can be important for ensuring both efficient quenching and unhindered reaction with the target dienophile.[19]

The "Off" State: Mechanism of Fluorescence Quenching

Before the probe reacts with its target, its fluorescence is actively suppressed. For red-absorbing fluorophores like SiR conjugated to tetrazine, the dominant quenching mechanism is Photoinduced Electron Transfer (PeT).[8][20][21]

In the PeT process, the fluorophore (SiR) acts as an electron donor and the tetrazine acts as an electron acceptor.[21][22] Upon excitation by light, an electron from the excited state of the SiR molecule is transferred to the tetrazine moiety. This process provides a non-radiative pathway for the excited state to return to the ground state, effectively preventing the emission of a photon (fluorescence).[20][22] The efficiency of PeT is highly dependent on the distance and electronic coupling between the donor and acceptor, and various probe designs aim to optimize this interaction for maximum quenching.[23][24]

SiR_Ground SiR (Ground State) SiR_Excited SiR* (Excited State) SiR_Excited->SiR_Ground Non-Radiative Decay Tetrazine Tetrazine (Acceptor) SiR_Excited->Tetrazine Photoinduced Electron Transfer (PeT) No_Fluorescence No Fluorescence (Quenched) SiR_Excited->No_Fluorescence Photon_In Excitation Photon (hv) Photon_In->SiR_Ground Absorption

Diagram 2. The Photoinduced Electron Transfer (PeT) process responsible for quenching SiR fluorescence.

The "On" Switch: Fluorescence Activation via IEDDA Reaction

The transition from a dark to a bright state is triggered by a highly specific and rapid chemical reaction.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is the fastest known bioorthogonal reaction, making it ideal for labeling in dynamic living systems.[1][3] It involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and a strained, electron-rich dienophile (such as a trans-cyclooctene, TCO).[4] This initial cycloaddition product is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[3]

Restoring Fluorescence by Eliminating the Quencher

The key to fluorescence activation is the irreversible consumption of the tetrazine ring during the IEDDA reaction.[25] By converting the tetrazine into a dihydropyridazine, the reaction fundamentally alters its electronic structure. The resulting dihydropyridazine is no longer an efficient electron acceptor.[26] This eliminates the PeT pathway that was responsible for quenching.[21]

With the quenching mechanism disabled, the SiR fluorophore, upon excitation, can now relax back to its ground state via the radiative pathway, emitting a photon and producing a strong fluorescent signal.[8] This "turn-on" response can be dramatic, with fluorescence intensity increasing by 40-fold or more upon reaction.[6][23]

cluster_0 Step 1: Quenched State cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Fluorescent State Probe SiR-PEG4-Me-Tetrazine (Fluorescence OFF) Reaction IEDDA Cycloaddition (+ N₂ release) Probe->Reaction 'Click' Dienophile Target-conjugated Dienophile (e.g., TCO) Dienophile->Reaction Product SiR-Dihydropyridazine Conjugate (Fluorescence ON) Reaction->Product Quencher Destroyed

Diagram 3. The complete workflow from quenched probe to fluorescent product via the IEDDA reaction.

Quantitative Data & Photophysical Properties

The performance of a fluorogenic probe is defined by its photophysical characteristics. The table below summarizes typical data for SiR-tetrazine conjugates, illustrating the dramatic change upon reaction.

PropertyBefore Reaction (Quenched)After Reaction with TCO (Fluorescent)Reference
Absorption Max (λabs) ~650 nm~655 nm[14]
Emission Max (λem) ~670 nm~675 nm[6][14]
Fluorescence Quantum Yield (ΦF) Low (~0.007 - 0.01)High (~0.3 - 0.4)[23]
Fluorescence Turn-On Ratio -40x - 95x[6][23]

Note: Exact values can vary depending on the specific tetrazine derivative, linker, and solvent environment.

Experimental Protocol: Wash-Free Live-Cell Imaging

The fluorogenic nature of SiR-PEG4-Me-tetrazine enables simplified imaging protocols that eliminate the need for wash steps, which is particularly advantageous for preserving delicate cell structures and capturing dynamic processes.[6][23]

Objective: To label and visualize a target protein (e.g., Histone H2A) tagged with a TCO-bearing unnatural amino acid or self-labeling tag (e.g., HaloTag-TCO) in live cells.

Materials:

  • Live cells expressing the TCO-functionalized target protein, cultured on imaging-grade plates or coverslips.

  • SiR-PEG4-Me-tetrazine stock solution (1-5 mM in anhydrous DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™).

Methodology:

  • Cell Culture: Grow cells to 60-80% confluency in a CO₂ incubator at 37°C. Ensure the target protein is expressed and functionalized with the TCO dienophile.

  • Probe Preparation: Prepare a fresh working solution of SiR-PEG4-Me-tetrazine by diluting the DMSO stock into pre-warmed imaging medium. A final concentration of 1-5 µM is a common starting point, but should be optimized for the specific target and cell line.

  • Labeling: Aspirate the culture medium from the cells. Add the SiR-PEG4-Me-tetrazine working solution directly to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The rapid kinetics of the IEDDA reaction mean that labeling is often complete within this timeframe.

  • Imaging (No-Wash): Transfer the plate or coverslip directly to a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set).

  • Data Acquisition: Acquire images. The background fluorescence will be minimal due to the efficient quenching of the unbound probe, while the target structures will exhibit bright and specific far-red fluorescence.

Conclusion

The SiR-PEG4-Me-tetrazine probe is a masterful example of rational chemical design for biological imaging. Its fluorescence mechanism is a multi-stage process, beginning with the inherent equilibrium of the SiR core and dominated by a potent, reversible quenching via Photoinduced Electron Transfer from the tetrazine moiety. The brilliance of the design lies in using the bioorthogonal IEDDA reaction not only to achieve target specificity but also to serve as an irreversible trigger that destroys the quencher, unleashing the fluorophore's bright emission precisely at the site of interest. This elegant "turn-on" mechanism provides researchers with a powerful tool for high-contrast, wash-free imaging in the challenging environment of living cells.

References

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Al-Rawashdeh, W. A., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(14), 4487-4503. Retrieved from [Link]

  • Pujari, R., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(23), 7293. Retrieved from [Link]

  • Pujari, R., et al. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. The Journal of Physical Chemistry B, 124(40), 8757-8766. Retrieved from [Link]

  • Shen, Y., et al. (2023). Photoinduced electron transfer endows fluorogenicity in tetrazine-based near-infrared labels. Materials Chemistry Frontiers, 7(6), 1082-1092. Retrieved from [Link]

  • Shen, Y., et al. (2024). Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. Chemical Science, 15(1), 108-125. Retrieved from [Link]

  • Warram, J. M., et al. (2014). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. PLoS ONE, 9(10), e110554. Retrieved from [Link]

  • Grimm, J. B., et al. (2015). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 1(7), 389-399. Retrieved from [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 5(9), 1566-1579. Retrieved from [Link]

  • Fluorogenicity of rhodamines. (a) Lactone−zwitterion equilibrium of SiR... (n.d.). ResearchGate. Retrieved from [Link]

  • Grimm, J. B., et al. (2019, September 25). Rational design of fluorogenic and spontaneously blinking labels for super-resolution imaging. Janelia Research Campus. Retrieved from [Link]

  • Shen, Y., et al. (2024). Photoinduced Charge Centralization Quenches the Fluorescence of Conjugation-Fused Tetrazine Labels with Red-to-Near-Infrared Emissions. Bioconjugate Chemistry, 35(7), 1269-1279. Retrieved from [Link]

  • Shen, Y., et al. (2024). Photoinduced Charge Centralization Quenches the Fluorescence of Conjugation-Fused Tetrazine Labels with Red-to-Near-Infrared Emissions. Bioconjugate Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Chapter 11: Fluorogenic Probes for Protein Labeling: Illuminating Cellular Functions with Precision. Royal Society of Chemistry. Retrieved from [Link]

  • Beliu, G., et al. (2019). Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe. Angewandte Chemie International Edition, 58(24), 8038-8042. Retrieved from [Link]

  • Du, Z., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1543-1553. Retrieved from [Link]

  • Steiert, F., et al. (2019). Enzymatic and Site-Specific Ligation of Minimal-Size Tetrazines and Triazines to Proteins for Bioconjugation and Live-Cell Imaging. Bioconjugate Chemistry, 30(4), 1047-1053. Retrieved from [Link]

  • Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Retrieved from [Link]

  • Du, Z., et al. (2020). Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. bioRxiv. Retrieved from [Link]

  • Carlson, J. C. T., et al. (2012). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Angewandte Chemie International Edition, 51(45), 11295-11299. Retrieved from [Link]

  • Yao, Q., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5695. Retrieved from [Link]

  • Kim, S., et al. (2024). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. ACS Bio & Med Chem Au. Retrieved from [Link]

  • Kuhlman, K. R., et al. (2021). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Biomaterials Science, 9(18), 6146-6156. Retrieved from [Link]

  • Wu, Y., et al. (2021). Tetrazine as a general phototrigger to turn on fluorophores. Chemical Communications, 57(55), 6753-6756. Retrieved from [Link]

  • Lee, J., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1888. Retrieved from [Link]

  • Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications, 10(1), 3231. Retrieved from [Link]

  • Chen, Y., et al. (2023). Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers, 10(11), 2739-2755. Retrieved from [Link]

  • Understanding Methyltetrazine-Peg4-Nhs Ester. (2016, July 14). Click Chemistry Tools. Retrieved from [Link]

Sources

Exploratory

SiR-PEG4-Me-tetrazine chemical structure and properties

An In-depth Technical Guide to SiR-PEG4-Me-tetrazine: Structure, Properties, and Advanced Bioorthogonal Imaging Authored by: A Senior Application Scientist Introduction In the rapidly evolving landscape of cellular biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to SiR-PEG4-Me-tetrazine: Structure, Properties, and Advanced Bioorthogonal Imaging

Authored by: A Senior Application Scientist

Introduction

In the rapidly evolving landscape of cellular biology and drug development, the ability to visualize and track specific biomolecules within their native environment—the living cell—is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided an invaluable toolkit for this purpose.[1][2] Among the most powerful of these tools is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO).[3][4] This reaction is distinguished by its exceptionally fast kinetics, remarkable specificity, and biocompatibility.[4][5]

This guide provides a comprehensive technical overview of SiR-PEG4-Me-tetrazine, a state-of-the-art fluorescent probe that leverages the power of tetrazine bioorthogonal chemistry for advanced live-cell imaging. We will delve into its chemical architecture, explore its key photophysical and chemical properties, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool for precise, high-resolution visualization of biological processes.

The Molecular Architecture of SiR-PEG4-Me-tetrazine

SiR-PEG4-Me-tetrazine is a trifunctional molecule meticulously designed for optimal performance in bioorthogonal labeling. Its structure can be deconstructed into three key components: a silicon-rhodamine (SiR) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a methyl-tetrazine (Me-tetrazine) bioorthogonal handle.

  • Silicon-Rhodamine (SiR) Core: The SiR dye is a far-red fluorophore, a class of dyes highly advantageous for live-cell imaging due to reduced phototoxicity and minimal spectral overlap with cellular autofluorescence.[6][7] SiR dyes exhibit excellent photostability and high cell permeability.[6][8] A crucial feature is their equilibrium between a non-fluorescent, cell-permeable spirolactone form and a highly fluorescent, zwitterionic open form.[8] This equilibrium is the basis for the probe's fluorogenic properties.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that confers several critical advantages. It significantly enhances the aqueous solubility of the entire molecule, which is crucial for its use in physiological buffers and cell culture media.[9] Furthermore, the PEG4 spacer minimizes non-specific binding and provides a flexible connection that reduces steric hindrance during the bioorthogonal reaction.[10][11]

  • Methyl-tetrazine Handle: The methyl-tetrazine moiety is the reactive component that engages in the iEDDA reaction. The methyl group provides a balance of high stability and reactivity, making it well-suited for biological applications.[12][13] It reacts rapidly and specifically with a TCO-modified target molecule, forming a stable covalent bond and enabling precise labeling.[4][14]

Below is the chemical structure of SiR-PEG4-Me-tetrazine.

Caption: Chemical structure of SiR-PEG4-Me-tetrazine.

Core Properties of SiR-PEG4-Me-tetrazine

A thorough understanding of the probe's properties is essential for designing robust experiments and interpreting results accurately.

Spectroscopic and Photophysical Properties

The SiR core dictates the probe's spectral characteristics, placing it in the desirable far-red region of the spectrum. Upon reaction with a TCO-containing molecule, the equilibrium shifts from the "off" (spirolactone) to the "on" (zwitterionic) state, resulting in a dramatic increase in fluorescence. This "turn-on" mechanism is critical for achieving high signal-to-background ratios in imaging experiments, often eliminating the need for wash steps.[15]

The quenching of the SiR fluorophore by the tetrazine moiety in the unreacted probe is primarily attributed to photoinduced electron transfer (PET).[15][16] The iEDDA reaction disrupts this PET process, restoring the high fluorescence quantum yield of the SiR dye.

PropertyUnreacted SiR-PEG4-Me-tetrazineTCO-reacted ProductRationale & Significance
Absorption Max (λabs) ~652 nm[17][18]~652 nm[17][18]The core fluorophore structure is unchanged, so the absorption maximum remains consistent. This allows for consistent excitation before and after the reaction.
Emission Max (λem) ~674 nm[17][18]~674 nm[17][18]The emission wavelength is also determined by the SiR core. The key change is in intensity, not wavelength.
Molar Extinction Coeff. (ε) ~1.0 x 10⁵ M⁻¹cm⁻¹[17][18]~1.0 x 10⁵ M⁻¹cm⁻¹[17][18]High extinction coefficient indicates efficient light absorption, contributing to the probe's brightness upon activation.
Fluorescence Quantum Yield (Φ) Very LowHighThis is the hallmark of a fluorogenic probe. The low initial quantum yield minimizes background fluorescence from unbound probes.
Fluorescence Turn-On Ratio -Up to 100-fold or more[3][19]A high turn-on ratio is critical for achieving excellent signal-to-noise in no-wash, live-cell imaging applications.[15]
Photostability HighHighSiR dyes are inherently more photostable than cyanine-based dyes, enabling longer imaging sessions and time-lapse studies.[6][20]
Chemical and Physical Properties

The chemical properties of the tetrazine moiety and the physical contributions of the PEG linker are central to the probe's performance in a biological context.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₄₄H₅₁N₇O₇Si[21]Defines the exact atomic composition of the molecule.
Molecular Weight 818.02 g/mol [21]Important for calculating molar concentrations for experiments.
Reaction Kinetics (k₂) >1,000 M⁻¹s⁻¹ (with axial-TCO)[12]The reaction is exceptionally fast, allowing for rapid labeling at low, micromolar concentrations typically used in live-cell experiments.[4][22]
Bioorthogonality HighThe tetrazine-TCO reaction does not cross-react with endogenous functional groups, ensuring that labeling is highly specific to the TCO-tagged molecule of interest.[5]
Solubility High in DMSO, DMF; enhanced aqueous solubility[11][13]The PEG4 spacer improves solubility in aqueous buffers, preventing aggregation and ensuring efficient delivery to cells.[9]
Stability & Storage Store solid at -20°C, protected from light. Prepare stock solutions in anhydrous DMSO.[18][23]Proper storage is crucial to prevent degradation of the reactive tetrazine moiety. Tetrazines can degrade in aqueous solutions over time.[23]

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of this technology is the iEDDA reaction, a powerful "click chemistry" ligation.[9] This reaction involves the [4+2] cycloaddition of the electron-poor tetrazine with an electron-rich, strained dienophile, TCO.[24] The high ring strain of the TCO molecule dramatically accelerates the reaction, obviating the need for a catalyst.

G reagents SiR-PEG4-Me-tetrazine TCO-tagged Biomolecule reaction iEDDA Reaction | {Rapid & Specific | No Catalyst | Physiological Conditions} reagents->reaction Click products Fluorescently Labeled Biomolecule N₂ (gas) reaction->products Covalent Bond Formation

Caption: The iEDDA bioorthogonal ligation workflow.

This reaction is irreversible and produces dinitrogen gas as the only byproduct, ensuring a clean and stable linkage.[14] The reaction progress can be monitored spectrophotometrically by observing the disappearance of the characteristic pink/red color and the corresponding absorbance of the tetrazine ring around 520-540 nm.[14][25]

Experimental Protocols and Applications

The most common application of SiR-PEG4-Me-tetrazine is in two-step, pre-targeted live-cell imaging. This strategy decouples the labeling of the biomolecule from the introduction of the fluorophore, providing greater experimental flexibility.[9]

General Workflow for Pre-targeted Live-Cell Imaging

The process involves first introducing the TCO handle onto the target of interest, followed by incubation with the SiR-PEG4-Me-tetrazine probe for visualization.

G cluster_step1 Step 1: TCO Incorporation cluster_step2 Step 2: Bioorthogonal Labeling cluster_step3 Step 3: Imaging a Introduce TCO handle onto target biomolecule (e.g., via TCO-antibody conjugate, metabolic labeling, or genetic code expansion) b Incubate cells to allow for target binding/incorporation a->b c Wash to remove unbound TCO-reagent (optional but recommended) b->c d Prepare fresh working solution of SiR-PEG4-Me-tetrazine (1-5 µM) c->d Proceed to labeling e Add probe solution to cells and incubate (10-30 min at 37°C) d->e f Wash cells with imaging medium (optional for low background) e->f g Acquire images on a fluorescence microscope (Ex: ~640 nm, Em: ~670 nm) f->g Proceed to imaging

Caption: A typical two-step live-cell imaging workflow.

Detailed Protocol: Labeling Cell Surface Receptors

This protocol describes the labeling of a cell surface receptor (e.g., EGFR) using an antibody-TCO conjugate.

Materials:

  • Cells expressing the receptor of interest, plated on glass-bottom imaging dishes

  • Complete cell culture medium

  • Antibody against the receptor, conjugated with a TCO moiety (e.g., anti-EGFR-TCO)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • SiR-PEG4-Me-tetrazine

  • Anhydrous DMSO

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Protocol:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of SiR-PEG4-Me-tetrazine in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.[18][19]

  • Cell Preparation: Culture cells on an imaging dish until they reach 60-80% confluency.

  • Pre-targeting with TCO-Antibody: a. Dilute the TCO-antibody conjugate in pre-warmed complete medium to its optimal working concentration (typically 1-10 µg/mL, requires optimization). b. Replace the medium on the cells with the antibody solution. c. Incubate for 1 hour at 37°C to allow for antibody binding to the cell surface receptor. d. Gently wash the cells three times with pre-warmed medium to remove unbound antibody. This step is crucial for reducing non-specific background.

  • Labeling with SiR-PEG4-Me-tetrazine: a. Prepare a working solution of SiR-PEG4-Me-tetrazine in pre-warmed live-cell imaging medium. A typical starting concentration is 1-5 µM.[9] It is highly recommended to perform a concentration titration to find the optimal signal with minimal background. b. Add the SiR-PEG4-Me-tetrazine solution to the cells. c. Incubate for 10-30 minutes at 37°C.[9] The rapid kinetics of the iEDDA reaction often allow for short incubation times.

  • Imaging: a. (Optional) Wash the cells twice with pre-warmed live-cell imaging medium to remove any residual unbound probe, further improving the signal-to-noise ratio. b. Add fresh, pre-warmed imaging medium to the cells. c. Image the cells using a fluorescence microscope equipped with appropriate filter sets for SiR (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

Validation and Controls: Ensuring Scientific Trustworthiness

Every protocol must be a self-validating system. To ensure the specificity of your labeling, the following controls are essential:

  • Control 1 (No TCO): Perform the entire protocol on a sample of cells, but omit the TCO-antibody incubation step (Step 3). Then, add the SiR-PEG4-Me-tetrazine probe. This control validates that the probe does not non-specifically bind to cells, and any observed signal is dependent on the presence of the TCO handle.

  • Control 2 (No Tetrazine Probe): Incubate cells with the TCO-antibody, but do not add the SiR-PEG4-Me-tetrazine probe. This confirms that the TCO-antibody itself does not generate a signal in the detection channel.

  • Control 3 (Competition): Pre-incubate the SiR-PEG4-Me-tetrazine probe with a soluble TCO-containing small molecule before adding it to cells that have been labeled with the TCO-antibody. A significant reduction in fluorescent signal on the cells would demonstrate that the probe specifically reacts with the TCO moiety.

Advanced Applications and Future Outlook

The utility of SiR-PEG4-Me-tetrazine extends beyond standard confocal microscopy. Its high photostability and brightness make it an excellent probe for super-resolution microscopy techniques such as STED, STORM, and SIM, enabling visualization of cellular structures with unprecedented detail.[16][17][18]

The modularity of the two-step labeling approach allows for the facile exchange of imaging modalities. For instance, a TCO-labeled biomolecule could alternatively be targeted with a tetrazine-conjugated radiolabel for PET imaging or a tetrazine-biotin for subsequent biochemical pulldown experiments.[1][26]

As the field of bioorthogonal chemistry continues to advance, we can anticipate the development of new tetrazine probes with even faster kinetics, greater stability, and novel functionalities. SiR-PEG4-Me-tetrazine, however, currently represents a pinnacle of probe design, offering a robust, sensitive, and versatile tool for illuminating the intricate workings of the cell.

References
  • Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1004–1015. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1004–1015. [Link]

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2014). Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA. Journal of the American Chemical Society, 136(52), 18030–18036. [Link]

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2014). Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA. Journal of the American Chemical Society, 136(52), 18030–18036. [Link]

  • Chen, Y., et al. (2023). The Development of 18F Labeled Hydrophilic Trans-cyclooctene as an Efficient Method for Protein Labeling and PET Probe Construction. Journal of Nuclear Medicine, 64(supplement 2), 2410. [Link]

  • Sato, M., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. [Link]

  • Kobayashi, H., et al. (2013). Activatable Optical Imaging with a Silica-Rhodamine Based Near Infrared (SiR700) Fluorophore: A comparison with cyanine based dyes. Bioconjugate Chemistry, 24(1), 132–139. [Link]

  • Rossin, R., et al. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Chemical Communications, 49(82), 9399–9401. [Link]

  • Seeing proteins with cell permeable and fluorogenic probes. Springer Nature Research Communities. (2019). [Link]

  • Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. Tennessee Research and Creative Exchange (TRACE). (2022). [Link]

  • Modifications : SiR. biomers.net. [Link]

  • Product information: SiR-NHS (SC003). Spirochrome. [Link]

  • Product information: SiR-tetrazine (SC008). Spirochrome. [Link]

  • Wieczorek, S., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. [Link]

  • Tetrazines. Click Chemistry Reagents. [Link]

  • Structure of NHS-PEG4-tetrazine (1), and synthesis route towards.... ResearchGate. [Link]

  • Company, R., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Molecules, 26(24), 7701. [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]

  • Wieczorek, S., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2, 267. [Link]

  • Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Molecular and Cellular Probes, 76, 101980. [Link]

  • Wieczorek, S., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. ResearchGate. [Link]

  • Zhang, G., et al. (2020). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Bioconjugate Chemistry, 31(6), 1564–1570. [Link]

  • Witte, M. D., et al. (2012). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Chemical Communications, 48(75), 9355–9357. [Link]

  • Understanding Methyltetrazine-Peg4-Nhs Ester. Click Chemistry Tools. (2016). [Link]

  • Yang, J., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Organic & Biomolecular Chemistry, 10(16), 3249–3252. [Link]

  • Reinstra, K. W., et al. (2021). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Acta Biomaterialia, 131, 237–246. [Link]

  • Supporting Information for Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. [Link]

  • Versteegen, R. M., et al. (2016). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. Angewandte Chemie International Edition, 55(31), 8979–8983. [Link]

  • Supporting Information Table of Contents. [Link]

Sources

Foundational

An In-depth Technical Guide to the Role of the PEG4 Linker in SiR-Tetrazine Probes

Introduction: The Convergence of Bioorthogonal Chemistry and Advanced Fluorophores In the dynamic landscape of cellular biology and drug development, the ability to specifically label and visualize biomolecules in their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Bioorthogonal Chemistry and Advanced Fluorophores

In the dynamic landscape of cellular biology and drug development, the ability to specifically label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with endogenous biochemical processes, has provided a powerful toolkit for this purpose. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][2]

When paired with advanced fluorophores like silicon-rhodamine (SiR), which offers far-red emission to minimize cellular autofluorescence, the SiR-tetrazine (SiR-Tz) probe becomes a formidable tool for live-cell imaging.[3][4] However, the performance of such a probe is not solely dependent on its reactive moiety or its fluorescent core. The often-overlooked component—the linker connecting these two functional ends—plays a pivotal role in dictating the probe's overall efficacy. This guide provides an in-depth analysis of the specific role of the tetraethylene glycol (PEG4) linker, a frequently employed spacer in state-of-the-art SiR-Tz probes.

The Anatomy of a SiR-Tetrazine Probe

A SiR-Tz probe is a modular construct, with each component engineered for a specific function. Understanding these parts is essential to appreciate the synergistic role of the PEG4 linker.

  • Silicon-Rhodamine (SiR) Core: The fluorophore responsible for generating the optical signal. Its key advantages include far-red excitation and emission (typically ~650/670 nm), high photostability, and high cell permeability, making it ideal for live-cell super-resolution microscopy.[3][4]

  • Tetrazine Moiety: The bioorthogonal "warhead." This electron-deficient diene reacts rapidly and specifically with a strained alkene (the dienophile), which is typically introduced onto a target biomolecule through genetic or metabolic labeling.[2][5] A key feature of many tetrazine-fluorophore conjugates is their fluorogenic nature; the fluorescence is quenched by the tetrazine and "turns on" upon reaction, significantly enhancing the signal-to-noise ratio.[6][7][8]

  • Linker: The bridge connecting the SiR core and the tetrazine. This component is critical for modulating the probe's physicochemical properties.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

The Multifaceted Role of the PEG4 Linker

The choice of a PEG4 linker is a deliberate design strategy aimed at optimizing probe performance across several key parameters. Polyethylene glycol (PEG) is a polymer of repeating ethylene oxide units, and its incorporation, a process known as PEGylation, confers significant advantages.[9][]

Enhancing Aqueous Solubility and Reducing Aggregation

SiR-tetrazine conjugates can be hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. This is problematic for biological experiments, as aggregation can lead to non-specific binding, cellular toxicity, and loss of reactivity. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the probe.[9][11]

The PEG4 linker, with its four ethylene glycol units, strikes a balance: it is long enough to significantly enhance the hydrophilicity and solubility of the entire construct but not so large as to dramatically alter the probe's cell permeability or pharmacokinetics in an unpredictable way.[12][13] This improved solubility is crucial for preparing stable, high-concentration stock solutions and ensuring the probe remains monomeric and active in physiological media.[14][15]

Mitigating Steric Hindrance for Optimal Reaction Kinetics

The IEDDA reaction, while intrinsically fast, can be sterically hindered.[5][16] The bulky SiR fluorophore could potentially obstruct the approach of a dienophile-tagged biomolecule to the tetrazine ring, thereby reducing the reaction rate. The PEG4 linker acts as a flexible, linear spacer, physically separating the reactive tetrazine from the SiR core.[12][17] This separation minimizes potential steric clashes, ensuring that the tetrazine moiety is fully accessible for reaction.[16][18] This is critical for achieving rapid and efficient labeling, especially when targeting sterically constrained sites on proteins or other macromolecules.

Improving Pharmacokinetics and Reducing Non-Specific Binding

For in vivo or complex in vitro applications, the behavior of the probe within the biological system is critical. PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules.[9] The hydrophilic "stealth" properties conferred by the PEG linker reduce non-specific interactions with proteins and cell membranes.[19][20] This leads to:

  • Lower Background Signal: Reduced non-specific binding translates directly to a higher signal-to-noise ratio in imaging experiments.[21][22]

  • Extended Circulation Time: For in vivo studies, PEGylation increases the hydrodynamic radius of the probe, which can reduce renal clearance and prolong its circulation half-life, allowing more time for the probe to reach its target.[9][17]

While longer PEG chains (e.g., PEG8, PEG12) might offer greater "stealth" properties, PEG4 provides a significant advantage over no linker or a simple alkyl chain without excessively increasing the probe's size, which could hinder its diffusion through tissues or cellular compartments.[23]

Quantitative Data and Experimental Design

The selection of a linker is an exercise in optimization. The following table summarizes the conceptual impact of PEG linker length on key probe properties, with PEG4 often representing a "sweet spot" for many live-cell imaging applications.

PropertyNo Linker / AlkylPEG4 Linker Long PEG Linker (e.g., PEG12+)Rationale & Causality
Aqueous Solubility Low to ModerateHigh Very HighPEG's hydrophilic ether groups form a hydration shell, preventing aggregation.[11]
Reaction Kinetics Potentially ReducedOptimal OptimalThe linker provides spatial separation, mitigating steric hindrance between the dye and tetrazine.[12][16]
Cell Permeability HighGood Moderate to LowIncreasing size and hydrophilicity can impede passive diffusion across the cell membrane.[22]
Background Signal HighLow Very LowThe PEG "stealth" effect reduces non-specific binding to proteins and membranes.[19][20]
Circulation Half-Life (in vivo) ShortModerate LongIncreased hydrodynamic radius reduces renal clearance.[17]

Experimental Protocol: Live-Cell Labeling with SiR-PEG4-Tz

This protocol provides a self-validating system for labeling a target protein, pre-functionalized with a TCO moiety, in live cells.

Materials:

  • Live cells expressing a TCO-tagged protein of interest.

  • Control (wild-type) cells not expressing the TCO-tagged protein.

  • SiR-PEG4-Tetrazine probe (e.g., from BroadPharm, AxisPharm).[12]

  • Anhydrous DMSO.

  • Live-cell imaging buffer (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Imaging-grade multi-well plates or coverslips.

Workflow Diagram:

Step-by-Step Methodology:

  • Cell Preparation: Culture both TCO-expressing and wild-type control cells on imaging plates to ~70-80% confluency. Maintaining healthy cells is critical for successful imaging.[24]

  • Probe Preparation: Prepare a 1 mM stock solution of SiR-PEG4-Tetrazine in anhydrous DMSO. Store at -20°C, protected from light. DMSO solutions should be handled with caution.[3]

  • Labeling Solution: On the day of the experiment, dilute the stock solution into pre-warmed live-cell imaging buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically.[25]

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.

  • Labeling Reaction: Remove the PBS and add the labeling solution to the cells. Incubate for 30-60 minutes at 37°C and 5% CO₂, protected from light.

  • Final Washes: Gently wash the cells three times with pre-warmed imaging buffer to remove any unbound probe. This step is crucial for minimizing background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image using a fluorescence microscope with appropriate filters for SiR (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

  • Validation: A successful experiment will show bright, specific fluorescence in the TCO-expressing cells, while the wild-type control cells will exhibit minimal background signal. This comparison validates the specificity of the bioorthogonal reaction.[21]

Conclusion and Authoritative Grounding

The PEG4 linker is not merely a passive spacer but an active modulator of a SiR-tetrazine probe's performance. By enhancing aqueous solubility, mitigating steric hindrance, and improving the probe's behavior in complex biological media, the PEG4 linker is integral to achieving high-contrast, specific imaging in live cells.[11][12] Its selection represents a rational design choice that balances multiple physicochemical parameters to create a robust and reliable tool for researchers in cell biology and drug discovery. The principles outlined in this guide, from probe design to experimental validation, underscore the importance of considering every component of a chemical probe to ensure scientific integrity and generate high-quality, reproducible data.

References

  • PEG-fluorochrome Shielding Approach for Targeted Probe Design. Scientific Reports. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research. [Link]

  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. [Link]

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. [Link]

  • Stereodivergent Inverse Electron-Demand Diels–Alder Reactions Enabled by Modification of Prolinol-Derived Catalysts. Journal of the American Chemical Society. [Link]

  • Activatable Near-Infrared Fluorescence Imaging Using PEGylated Bacteriochlorin-Based Chlorin and BODIPY-Dyads as Probes for Detecting Cancer. Molecular Pharmaceutics. [Link]

  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology. [Link]

  • Diels-Alder Stereochemistry. Chemistry LibreTexts. [Link]

  • The Mechanism of Inverse Electron Demand Diels-Alder Reaction and Its Applications. ResearchGate. [Link]

  • Product information: SiR-tetrazine (SC008). Spirochrome. [Link]

  • Site-specific PEGylation of proteins: Insights into structural and functional changes. Frontiers in Bioengineering and Biotechnology. [Link]

  • Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Cancers. [Link]

  • Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. [Link]

  • Product information: SiR-tetrazine (SC008). Spirochrome. [Link]

  • [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines. RSC Publishing. [Link]

  • PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes. MDPI. [Link]

  • A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Nanoparticle PEGylation for imaging and therapy. Nanomedicine. [Link]

  • Nanoparticle PEGylation for imaging and therapy. Creative PEGWorks. [Link]

  • Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. ACS Applied Polymer Materials. [Link]

  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules. [Link]

  • Hydrophobic interactions between polymeric carrier and palmitic acid-conjugated siRNA improve PEGylated polyplex stability and enhance in vivo pharmacokinetics and tumor gene silencing. PubMed. [Link]

  • Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]

  • siRNA Nanoparticle Delivery Strategies and Clinical Trial Advances in Tumor Therapy. MDPI. [Link]

  • DOTA-tetrazine probes with modified linkers for tumor pretargeting. PubMed. [Link]

  • A cell-permeable probe for the labelling of a bacterial glycosyltransferase and virulence factor. Organic & Biomolecular Chemistry. [Link]

  • Tetrazine-PEG4-aldehyde (CAT#: ADC-L-896). Creative Biolabs. [Link]

  • Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. Journal of the American Chemical Society. [Link]

  • Click Chemistry Tools -Tetrazine PEG linker. AxisPharm. [Link]

  • Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics. Organic Letters. [Link]

Sources

Exploratory

SiR-PEG4-Me-tetrazine Bioorthogonal Reaction Kinetics: A Technical Guide to Fluorogenic IEDDA Labeling in Live Cells

Executive Summary The advent of super-resolution microscopy has necessitated the development of fluorescent probes that are highly photostable, cell-permeable, and capable of labeling targets with absolute specificity. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of super-resolution microscopy has necessitated the development of fluorescent probes that are highly photostable, cell-permeable, and capable of labeling targets with absolute specificity. SiR-PEG4-Me-tetrazine represents a pinnacle in bioorthogonal probe design, combining the far-red photophysics of Silicon Rhodamine (SiR), the solubility enhancement of a PEG4 linker, and the exquisite selectivity of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction [1].

This whitepaper provides an in-depth analysis of the reaction kinetics, mechanistic causality, and self-validating experimental protocols associated with SiR-PEG4-Me-tetrazine, designed for researchers and drug development professionals engineering next-generation targeted therapeutics and diagnostic imaging modalities.

Mechanistic Foundations & Causality in Probe Design

The architecture of SiR-PEG4-Me-tetrazine is not arbitrary; every functional group serves a distinct biophysical purpose. Understanding the causality behind these structural choices is critical for optimizing live-cell experiments.

The Fluorophore: Silicon Rhodamine (SiR) and Dual-Fluorogenicity

SiR is a far-red fluorophore (Excitation ~645 nm, Emission ~665 nm) that exhibits a unique environmental sensitivity.

  • Causality: SiR exists in a dynamic equilibrium between a closed, lipophilic, and non-fluorescent spirolactone and an open, polar, and highly fluorescent zwitterion . In an unbound, aqueous state, the spirolactone form dominates, rendering the background optically silent. Upon conjugation to a target protein (a polar microenvironment), the equilibrium shifts dramatically toward the fluorescent zwitterion [1].

  • Furthermore, the intact tetrazine moiety acts as an intramolecular quencher via Dexter electron exchange [2]. The IEDDA reaction destroys the tetrazine, eliminating the quenching effect. This dual-fluorogenic "turn-on" mechanism enables true wash-free imaging.

The Spacer: PEG4 Linker
  • Causality: The SiR core is highly hydrophobic, which can drive non-specific partitioning into cellular lipid bilayers, creating false-positive background signals. The incorporation of a hydrophilic tetra-ethylene glycol (PEG4) spacer counterbalances this lipophilicity. It ensures the probe remains soluble in aqueous media at working concentrations (0.5–5 µM) and physically distances the bulky fluorophore from the reactive tetrazine, minimizing steric hindrance during the cycloaddition event.

The Reactive Warhead: Methyl-Tetrazine (Me-Tz)
  • Causality: The choice of a methyl-substituted tetrazine over an unsubstituted H-tetrazine is a calculated trade-off between kinetic velocity and biological stability. Unsubstituted H-tetrazines boast blistering reaction rates but are highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione), leading to rapid probe degradation. The methyl group provides critical steric shielding. While this reduces the second-order rate constant ( k2​ ), it extends the probe's intracellular half-life from minutes to hours, ensuring reliable target engagement in complex biological milieus [3].

G A SiR-PEG4-Me-Tetrazine (Quenched / Spirolactone) C IEDDA Cycloaddition (N2 Extrusion) A->C k2 > 800 M-1 s-1 B Target-TCO (Strained Alkene) B->C D SiR-Pyridazine Conjugate (Fluorescent Zwitterion) C->D Turn-On Fluorescence

Fig 1. IEDDA reaction pathway and dual-fluorogenic turn-on mechanism of SiR-PEG4-Me-tetrazine.

Kinetic Profiling of the IEDDA Reaction

The IEDDA reaction between tetrazines and strained alkenes is currently the fastest bioorthogonal reaction available. The kinetics are governed by the degree of ring strain in the dienophile and the electron density of the tetrazine.

To facilitate experimental design, the quantitative kinetic data for Methyl-Tetrazine against various dienophiles is summarized below.

Table 1: Kinetic Parameters of Tetrazine-Dienophile Bioorthogonal Pairs
Tetrazine DerivativeDienophileSecond-Order Rate Constant ( k2​ )Biological StabilityPrimary Application
Methyl-Tetrazine trans-Cyclooctene (TCO)~800 - 1,000 M−1s−1 HighRapid live-cell imaging [3]
Methyl-Tetrazine Bicyclononyne (BCN)~1 - 50 M−1s−1 HighDual-labeling / Slow kinetics
Methyl-Tetrazine cis-Cyclooctene (SCO)< 10−3 M−1s−1 HighNegative Control [1]
H-Tetrazinetrans-Cyclooctene (TCO)> 30,000 M−1s−1 Low (Thiol degradation)In vitro / Fixed cell assays

Note: The k2​ of ~800 M−1s−1 for the Me-Tetrazine/TCO pair ensures that at a probe concentration of 1 µM, the labeling reaction reaches >95% completion within 15–30 minutes at 37°C.

Self-Validating Experimental Protocol

To ensure scientific integrity, bioorthogonal labeling must be internally controlled. The following step-by-step methodology details a self-validating workflow for wash-free live-cell imaging, utilizing the kinetic disparity between TCO (strained) and SCO (unstrained) to prove absolute specificity.

Phase 1: Target Preparation & Control Setup
  • Expression: Transfect mammalian cells (e.g., U2OS or HeLa) with a plasmid encoding your protein of interest fused to a HaloTag or SNAP-tag.

  • Cohort Division: Divide the cell population into three distinct experimental cohorts:

    • Cohort A (Experimental): Incubate with 1 µM HaloTag-TCO ligand.

    • Cohort B (Kinetic Control): Incubate with 1 µM HaloTag-SCO ligand. (Causality: SCO binds the target identically to TCO but lacks the ring strain required to trigger the IEDDA reaction with Me-tetrazine).

    • Cohort C (Background Control): Vehicle only (No ligand).

  • Ligand Wash: Incubate for 30 minutes at 37°C, then wash cells 3x with warm PBS to remove unbound TCO/SCO ligands.

Phase 2: Bioorthogonal Ligation
  • Probe Preparation: Dilute SiR-PEG4-Me-tetrazine stock (10 mM in DMSO) into phenol red-free imaging medium to a final concentration of 1.0 µM.

  • Incubation: Apply the probe solution to all three cell cohorts. Incubate at 37°C for 20 minutes.

    • Causality: The high k2​ of the TCO/Me-Tz pair guarantees rapid ligation, while the PEG4 linker prevents the probe from precipitating out of the aqueous medium.

Phase 3: Wash-Free Imaging & Validation
  • Direct Imaging: Transfer the cells directly to a confocal or STED microscope. Do not wash the cells.

  • Acquisition: Excite the sample using a 640 nm laser and collect emission in the 660–700 nm window.

  • Validation Check:

    • Cohort A must exhibit robust, target-localized far-red fluorescence (due to the conversion of the probe to the fluorescent pyridazine zwitterion).

    • Cohorts B and C must remain at baseline fluorescence, confirming that unreacted SiR-PEG4-Me-tetrazine remains in its dark, quenched spirolactone state.

Workflow Step1 1. Target Expression (Incorporate TCO via UAA or Tag) Step2 2. Probe Incubation (Add SiR-PEG4-Me-Tz, 1.0 µM) Step1->Step2 Control Negative Control (SCO-tagged or WT protein) Step1->Control Parallel Setup Step3 3. Bioorthogonal Ligation (Incubate 20 min, 37°C) Step2->Step3 Step4 4. Wash-Free Imaging (Confocal/STED at 640nm) Step3->Step4 Control->Step2

Fig 2. Self-validating experimental workflow for wash-free live-cell imaging.

References

  • Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy Chemical Communications (RSC Publishing) URL:[Link]

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy ACS Central Science URL:[Link]

Foundational

Cell permeability and localization of SiR-PEG4-Me-tetrazine

An in-depth technical analysis of SiR-PEG4-Me-tetrazine , focusing on its molecular architecture, membrane permeability dynamics, and intracellular localization strategies for advanced super-resolution microscopy. Execut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of SiR-PEG4-Me-tetrazine , focusing on its molecular architecture, membrane permeability dynamics, and intracellular localization strategies for advanced super-resolution microscopy.

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed live-cell imaging, allowing researchers to track intracellular dynamics with unprecedented spatiotemporal resolution. Among the most advanced probes in this arsenal is SiR-PEG4-Me-tetrazine . By fusing a highly photostable silicon rhodamine (SiR) core with a tetraethylene glycol (PEG4) linker and a methyl-tetrazine (Me-tetrazine) reactive warhead, this molecule solves a critical trilemma in chemical biology: balancing aqueous solubility, passive membrane permeability, and rapid, fluorogenic intracellular labeling.

This whitepaper dissects the mechanistic causality behind the design of SiR-PEG4-Me-tetrazine, providing drug development professionals and application scientists with a self-validating framework for its use in live-cell and super-resolution microscopy.

The Tripartite Molecular Architecture: Mechanistic Causality

The efficacy of SiR-PEG4-Me-tetrazine is not accidental; it is the result of precise structural engineering where each moiety serves a distinct physicochemical purpose[1].

  • The Silicon Rhodamine (SiR) Core: Traditional fluorophores suffer from rapid photobleaching and poor tissue penetration. SiR replaces the oxygen atom in the xanthene ring of standard rhodamines with a silicon atom, shifting the excitation/emission into the far-red spectrum (~652/674 nm)[2]. Crucially, SiR exists in a dynamic equilibrium between a non-fluorescent, lipophilic spirolactone and a fluorescent, polar zwitterion. Binding to a polar intracellular target forces the molecule into the highly fluorescent zwitterionic state.

  • The PEG4 Linker: Small-molecule fluorophores often aggregate in aqueous media or bind non-specifically to hydrophobic cellular membranes. The incorporation of a hydrophilic tetraethylene glycol (PEG4) spacer mitigates the inherent hydrophobicity of the SiR core[2]. While excessive PEGylation can render a molecule cell-impermeable, a PEG4 length provides the exact hydrophilic-lipophilic balance (HLB) required to maintain aqueous solubility without destroying the logP values necessary for passive lipid bilayer diffusion[3].

  • The Me-Tetrazine Warhead: The methyl-tetrazine group drives the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition with strained dienophiles like trans-cyclooctene (TCO) or bicyclononyne (BCN)[4]. While hydrogen-substituted tetrazines (H-tetrazines) react faster, they are prone to degradation in the complex intracellular milieu. Me-tetrazine sacrifices a marginal amount of reaction speed for vastly superior stability in live cells. Furthermore, the tetrazine moiety acts as a potent fluorescence quencher via Dexter electron exchange or Photoinduced Electron Transfer (PET); upon reaction and release of N₂, this quenching is abolished, resulting in a massive fluorogenic "turn-on"[1].

IEDDA_Mechanism A SiR-PEG4-Me-Tetrazine (Quenched / Spirolactone) C IEDDA Cycloaddition (N2 Release) A->C B Intracellular Target (TCO-Tagged Protein) B->C D SiR-Target Conjugate (Fluorescent Zwitterion) C->D Fluorogenic Turn-On

Fig 1: IEDDA-mediated fluorogenic activation of SiR-PEG4-Me-tetrazine.

Cell Permeability and Localization Dynamics

Achieving intracellular localization with a molecule weighing ~818 g/mol [5] challenges the traditional Lipinski rules for passive diffusion. However, SiR-PEG4-Me-tetrazine successfully permeates the plasma membrane through a combination of its uncharged spirolactone state and optimal lipophilicity.

Once inside the cell, the probe diffuses freely through the cytosol and nucleoplasm. Because the unreacted probe remains largely in the dark spirolactone state (and is further quenched by the intact tetrazine), background fluorescence is minimal[4]. Localization is strictly dictated by the spatial distribution of the TCO- or BCN-tagged target protein (e.g., introduced via HaloTag/SNAP-tag fusion or unnatural amino acid mutagenesis)[6].

Quantitative Data Summary

Table 1: Physicochemical and Kinetic Profiling of SiR-PEG4-Me-Tetrazine

PropertyValueMechanistic Implication
Molecular Weight ~818.02 g/mol Near the upper limit for passive diffusion; requires optimized logP via the PEG4 linker.
Absorption / Emission 652 nm / 674 nmFar-red spectrum avoids cellular autofluorescence; ideal for STED nanoscopy[7].
Fluorogenicity 10x - 20x Turn-onEnables wash-free imaging by minimizing background from unreacted probe[4].
Reaction Kinetics ( k2​ ) ~10³ M⁻¹ s⁻¹ (with TCO)Rapid intracellular labeling within 30-60 minutes at low micromolar concentrations.
Quenching Mechanism Dexter Exchange / PETClose proximity of tetrazine to the SiR core effectively quenches the excited state[1].

Self-Validating Experimental Protocol: Intracellular Labeling

To ensure scientific integrity, any live-cell labeling protocol must be a self-validating system. The following methodology incorporates critical causality checks to differentiate true intracellular bioorthogonal targeting from non-specific endosomal trapping.

Phase 1: Target Expression and Preparation
  • Transfection: Transfect the target mammalian cells (e.g., HeLa, U2OS) with a plasmid encoding your protein of interest fused to a TCO-reactive tag (e.g., HaloTag-TCO or an amber stop codon for UAA incorporation)[6].

  • Control Generation (Critical): Simultaneously prepare a negative control well containing wild-type cells (lacking the TCO tag). Causality: This validates that any observed fluorescence is entirely dependent on the IEDDA reaction, ruling out non-specific lipophilic aggregation.

Phase 2: Probe Incubation and Permeabilization
  • Probe Preparation: Reconstitute SiR-PEG4-Me-tetrazine in anhydrous DMSO to a 1 mM stock. Store at -20°C in the dark[5].

  • Efflux Pump Inhibition: Prepare live-cell imaging medium (e.g., DMEM without phenol red) supplemented with 10 μM Verapamil. Causality: SiR dyes are known substrates for cellular efflux pumps (like P-glycoprotein). Verapamil inhibits these pumps, preventing the premature ejection of the probe and artificially increasing the effective intracellular concentration[7].

  • Incubation: Add SiR-PEG4-Me-tetrazine to a final concentration of 1–2 μM. Incubate the cells at 37°C with 5% CO₂ for 30 to 60 minutes. Causality: Physiological temperatures are strictly required to maintain membrane fluidity, which is the primary driver for the passive diffusion of the ~818 Da probe.

Phase 3: Wash-Free Imaging and Validation
  • Wash-Free Transition: Because of the potent fluorogenic turn-on upon tetrazine consumption[1], harsh washing steps are not strictly required and can be omitted to preserve delicate intracellular structures. If background is exceptionally high, a single gentle wash with warm PBS can be performed.

  • Super-Resolution Imaging: Transfer cells to a confocal or STED microscope. Excite at 640 nm and collect emission between 660–700 nm[7].

  • Data Validation: Compare the signal-to-noise ratio against the wild-type control. True localization will show distinct structural resolution (e.g., sharp microtubule networks or defined nuclear puncta), whereas endosomal trapping will appear as diffuse, vesicular haze.

Labeling_Workflow Step1 1. Target Expression (e.g., HaloTag-TCO) Step2 2. Probe Incubation (1-2 μM, 37°C) Step1->Step2 Step3 3. Passive Membrane Diffusion Step2->Step3 Step4 4. Bioorthogonal Reaction (Intracellular) Step3->Step4 Step5 5. Wash-Free Super-Res Imaging Step4->Step5

Fig 2: Self-validating workflow for intracellular localization and imaging.

Conclusion

SiR-PEG4-Me-tetrazine represents a masterclass in chemical probe engineering. By leveraging the spirolactone equilibrium of silicon rhodamine, the solubility tuning of a PEG4 linker, and the robust bioorthogonality of methyl-tetrazine, researchers can achieve highly specific, wash-free intracellular labeling. When paired with proper efflux inhibition and rigorous controls, it serves as an indispensable tool for uncovering the nanoscale architecture of living cells.

References

  • Invivochem.SiR-PEG4-Me-tetrazine | Fluorescent Dye.
  • Qiyuebio.SiR-PEG4-Me-tetrazine.
  • National Institutes of Health (PMC).Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy.
  • ACS Central Science.Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy.
  • Journal of Innovative Optical Health Sciences.Clickable HaloTag ligands for live cell labeling and imaging.
  • Repository of the Academy's Library.BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES.
  • bioRxiv.Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.
  • National Institutes of Health (PMC).Dual stop codon suppression in mammalian cells with genomically integrated genetic code expansion machinery.

Sources

Exploratory

Photophysical Profiling and Application Workflows of SiR-PEG4-Me-tetrazine

Executive Summary In the rapidly evolving landscape of bioorthogonal chemistry and super-resolution microscopy, SiR-PEG4-Me-tetrazine has emerged as a premier far-red/near-infrared (NIR) fluorogenic probe. By merging the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioorthogonal chemistry and super-resolution microscopy, SiR-PEG4-Me-tetrazine has emerged as a premier far-red/near-infrared (NIR) fluorogenic probe. By merging the exceptional photostability of the Silicon Rhodamine (SiR) core with the rapid reaction kinetics of a methyl-tetrazine moiety, this molecule enables wash-free, live-cell imaging with unprecedented signal-to-noise ratios.

As an application scientist, I have designed this whitepaper to move beyond basic product inserts. Here, we will dissect the causality behind its spectral properties, explain the structural engineering of the PEG4 and Me-tetrazine modules, and provide self-validating experimental workflows to ensure rigorous, reproducible data in your drug development and cellular imaging pipelines.

Spectral Architecture & Causality

The Silicon Rhodamine (SiR) Core

Traditional rhodamine dyes suffer from high background fluorescence and excitation wavelengths that overlap with cellular autofluorescence. The SiR core solves this by replacing the oxygen atom in the xanthene moiety with a dimethylsilicon group, as originally detailed in[1].

Causality: This single atomic substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the fluorophore. Consequently, the excitation and emission spectra are red-shifted by approximately 90 nm into the far-red/NIR window. This shift is critical for live-cell applications because far-red light penetrates tissue deeper and causes significantly less phototoxicity than blue or green lasers[2].

Tetrazine-Mediated Fluorogenicity

SiR-PEG4-Me-tetrazine is not just a fluorescent label; it is a fluorogenic sensor. In its unreacted state, the probe is virtually dark.

Causality: The tetrazine moiety acts as an intramolecular fluorescence quencher. Upon excitation of the SiR core at 652 nm, energy is non-radiatively transferred to the tetrazine group via Dexter electron exchange or Förster Resonance Energy Transfer (FRET), effectively quenching the 674 nm emission[3]. When the tetrazine undergoes an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with a strained dienophile like trans-cyclooctene (TCO), nitrogen gas is expelled, and the tetrazine is converted into a dihydropyridazine[4]. Because dihydropyridazine cannot accept the excited-state energy, the quenching mechanism is abolished, resulting in a massive (often >10-fold) fluorescence "turn-on"[5].

Structural Engineering: PEG4 and Me-tetrazine
  • PEG4 Spacer: SiR is inherently hydrophobic, which can lead to non-specific membrane partitioning. The inclusion of a hydrophilic Polyethylene Glycol (PEG4) spacer increases aqueous solubility and provides a flexible steric buffer, ensuring the target protein does not hinder the IEDDA reaction.

  • Methyl-Tetrazine (Me-tetrazine): While unsubstituted H-tetrazines react faster, they are prone to degradation in biological media. The addition of a methyl group stabilizes the tetrazine ring, providing an optimal trade-off: it is robust enough for long-term in vivo circulation but maintains rapid reaction kinetics ( k2​≈103 M−1s−1 ) with TCO[6].

G A SiR-PEG4-Me-tetrazine (Quenched State) C IEDDA Reaction (Bioorthogonal Ligation) A->C Meets B TCO-Tagged Target (Dienophile) B->C Meets D SiR-Conjugate (Fluorescent State) C->D N2 Release & Turn-On

Mechanism of IEDDA-mediated fluorescence turn-on for SiR-PEG4-Me-tetrazine.

Quantitative Spectral Data

To facilitate proper filter selection and experimental design, the photophysical properties of the SiR-tetrazine core are summarized below. These values are highly stable across physiological pH ranges but require the probe to be in its reacted, open-zwitterion form for maximum emission[7].

PropertyValueClinical / Experimental Relevance
Excitation Maximum ( λex​ ) 652 nmCompatible with standard Cy5/Alexa 647 laser lines (640 nm).
Emission Maximum ( λem​ ) 674 nmDeep-red emission avoids cellular autofluorescence.
Extinction Coefficient ( ε ) 1.0×105 M−1cm−1 High photon absorption ensures bright signaling even at low probe concentrations.
Fluorogenic Turn-On > 10-foldEnables wash-free imaging protocols.
Molecular Weight ~818.02 g/mol Small enough to maintain high cell permeability.

Self-Validating Experimental Protocols

A robust assay must contain internal logic to prove it worked—or to explain why it failed. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Spectral Turn-On Validation

Before applying SiR-PEG4-Me-tetrazine to precious biological samples, its fluorogenic integrity must be verified.

Methodology:

  • Baseline Acquisition: Dilute SiR-PEG4-Me-tetrazine to 1 µM in 1X PBS (pH 7.4). Causality: PBS mimics physiological ionic strength, and 1 µM is below the threshold for inner-filter effects.

  • Pre-Reaction Measurement: Excite the sample at 640 nm and record the emission spectrum from 650 nm to 750 nm.

    • Validation Checkpoint: The baseline should show near-zero fluorescence. If high fluorescence is observed, the tetrazine moiety has prematurely degraded, and the batch should be discarded.

  • IEDDA Trigger: Add 10 µM of a model dienophile (e.g., TCO-PEG3-amine) to the cuvette. Causality: A 10-fold molar excess drives the pseudo-first-order kinetics to completion rapidly.

  • Post-Reaction Measurement: Incubate at 37°C for 30 minutes, then re-acquire the emission spectrum using identical settings.

    • Validation Checkpoint: You must observe a sharp emission peak at 674 nm. The ratio of the peak intensity (Step 4 vs. Step 2) confirms the functional fluorogenic turn-on.

Protocol 2: Wash-Free Live-Cell Super-Resolution Imaging

Because of its fluorogenicity, SiR-PEG4-Me-tetrazine allows for direct imaging without harsh washing steps that can perturb cellular morphology.

Methodology:

  • Target Priming: Incorporate a TCO-bearing unnatural amino acid (UAA) into your protein of interest, or label cells with a TCO-conjugated primary antibody.

  • Probe Incubation: Add SiR-PEG4-Me-tetrazine directly to the culture media to a final concentration of 500 nM.

    • Causality: 500 nM provides an optimal balance, ensuring rapid target saturation without driving non-specific hydrophobic interactions with the lipid bilayer.

  • Incubation: Incubate cells at 37°C for 1 hour.

  • Direct Imaging: Transfer cells directly to the microscope stage. Excite with a 640 nm laser and collect emission using a 660–700 nm bandpass filter.

    • Validation Checkpoint: Unreacted probe in the media will remain quenched. If the background is uniformly high, it indicates either non-specific binding (requiring a titration of the probe down to 100 nM) or that the probe was exposed to reactive nucleophiles that destroyed the tetrazine.

Workflow Step1 1. Target Priming (Incorporate TCO) Step2 2. Probe Incubation (Add SiR-PEG4-Me-tetrazine) Step1->Step2 Validated target Step3 3. Wash-Free Ligation (Spontaneous IEDDA) Step2->Step3 37°C, 30 mins Step4 4. Spectral Acquisition (Ex: 652 nm / Em: 674 nm) Step3->Step4 Fluorogenic Turn-On

Step-by-step workflow for wash-free live-cell imaging using SiR-tetrazine.

References

  • SiR-tetrazine (SC008) Product Information Spirochrome[Link]

  • A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins Nature Chemistry [Link]

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy PubMed Central (PMC)[Link]

Sources

Foundational

The Tetrazine iEDDA Reaction: A Definitive Guide to Bioorthogonal Kinetics, Conjugation, and Click-to-Release Therapeutics

Executive Summary The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has fundamentally reshaped the landscape of bioorthogonal chemistry[1.7]. Prized for its unpa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has fundamentally reshaped the landscape of bioorthogonal chemistry[1.7]. Prized for its unparalleled reaction kinetics, high selectivity, and biocompatibility, this metal-free ligation is a cornerstone in modern bioconjugation, live-cell imaging, and targeted drug delivery[1.1]. As a Senior Application Scientist, understanding the causality behind the kinetics and the mechanistic nuances of this reaction is critical for designing robust, self-validating experimental workflows.

Core Mechanistic Principles of Tetrazine iEDDA

Unlike standard Diels-Alder reactions driven by electron-rich dienes, the iEDDA pathway relies on an electron-deficient diene (tetrazine) and an electron-rich or highly strained dienophile (e.g., trans-cyclooctene, TCO)[1.11].

  • HOMO-LUMO Gap Theory: The electron-withdrawing nitrogen atoms in the tetrazine ring significantly lower its Lowest Unoccupied Molecular Orbital (LUMO) energy[1.5]. Conversely, ring strain in the dienophile elevates its Highest Occupied Molecular Orbital (HOMO)[1.3]. This narrowed HOMO-LUMO energy gap drives an exceptionally fast [4+2] cycloaddition[1.15].

  • The Retro-Diels-Alder Driving Force: The initial bicyclic intermediate formed is highly unstable. It rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas ( N2​ )[1.12]. This irreversible extrusion of N2​ acts as a thermodynamic sink, driving the reaction to absolute completion and yielding a stable dihydropyridazine conjugate[1.7].

G Tz Tetrazine (Diene) Electron-Deficient (Low LUMO) Cyclo [4+2] Cycloaddition (Rate-Determining Step) Tz->Cyclo Dp Dienophile (e.g., TCO) Electron-Rich (High HOMO) Dp->Cyclo Bicyclic Highly Strained Bicyclic Intermediate Cyclo->Bicyclic Retro Retro-Diels-Alder (Irreversible N2 Release) Bicyclic->Retro Product Dihydropyridazine Conjugate (Stable Ligation) Retro->Product

Fig 1. Logical flow and mechanistic sequence of the tetrazine iEDDA reaction cascade.

Kinetic Profiling and the Reactivity-Stability Trade-off

The efficacy of the iEDDA reaction is dictated by the second-order rate constant ( k2​ )[1.1]. Selecting the correct dienophile requires balancing raw kinetic speed against physiological stability.

For instance, fusing a cyclopropane ring to the TCO backbone creates s-TCO, which locks the conformation and maximizes ring strain, achieving k2​ values up to 3.3×106 M−1s−1 [1.5]. However, this extreme strain makes s-TCO susceptible to spontaneous isomerization to the unreactive cis-isomer in the presence of biological thiols[1.5].

Quantitative Comparison of iEDDA Reaction Kinetics
DienophileTetrazine PartnerApprox. Rate Constant ( k2​ , M −1 s −1 )Key Characteristics & Causality
s-TCO (Conformationally strained)Dipyridyl-Tetrazine 3.3×106 Maximum ring strain raises HOMO; fastest kinetics but lower in vivo stability[1.5, 1.6].
TCO (Standard)Dipyridyl-Tetrazine 103−104 Balanced strain; ideal for general bioconjugation and pretargeted imaging[1.12].
Cyclopropene (Carbamate-linked)Phenyl-Tetrazine 10−100 Minimal steric footprint; excellent for metabolic glycoengineering[1.6].
Norbornene / Cyclopentadiene Various Tetrazines 1−10 Highly stable in aqueous media; slower kinetics but highly specific[1.16].

The "Click-to-Release" Paradigm in Drug Delivery

Beyond static ligation, the iEDDA reaction has pioneered the "click-to-release" strategy for targeted drug delivery and pretargeted therapy[1.14].

Mechanism: In this approach, a therapeutic payload is caged via a carbamate linkage to a specific TCO derivative (often a 3-OH-functionalized TCO)[1.10]. Upon iEDDA cycloaddition with a tetrazine trigger, the resulting 4,5-dihydropyridazine intermediate undergoes a spontaneous tautomerization to a 2,5-dihydropyridazine[1.14]. This structural shift triggers a 1,4-elimination cascade, releasing carbon dioxide and the active free amine drug[1.5].

Causality: This strategy decouples tumor targeting from systemic drug toxicity. A non-toxic TCO-prodrug can be administered and allowed to accumulate at the tumor site. A highly permeable tetrazine is then administered systemically, reacting instantly with the TCO to release the drug locally, drastically widening the therapeutic window[1.11].

G Prodrug 1. Administer TCO-Caged Prodrug (Inactive) Accumulate 2. Target Accumulation (e.g., Tumor Site) Prodrug->Accumulate Ligation 4. In Vivo iEDDA Ligation (Ultrafast Kinetics) Accumulate->Ligation Trigger 3. Administer Tetrazine Trigger (Systemic) Trigger->Ligation Tautomer 5. Tautomerization & 1,4-Elimination Ligation->Tautomer Release 6. Active Drug Release (Localized Therapy) Tautomer->Release

Fig 2. Pretargeted click-to-release workflow for localized therapeutic activation in vivo.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Determination of Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry

Causality: iEDDA reactions are too fast for standard manual mixing. Stopped-flow spectrophotometry allows millisecond-resolution tracking. We monitor the disappearance of the tetrazine's characteristic absorbance ( λmax​≈510−550 nm)[1.1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the tetrazine ( 10μM ) and the TCO derivative in the desired buffer (e.g., PBS, pH 7.4).

  • Establish Pseudo-First-Order Conditions: Prepare the TCO solution at a minimum of 10-fold excess ( 100μM to 1mM ) relative to the tetrazine.

    • Self-Validation Check: Flooding the system with TCO ensures its concentration remains effectively constant, simplifying the second-order rate equation to a pseudo-first-order exponential decay, which validates the kinetic model[1.1].

  • Instrument Setup: Equilibrate the stopped-flow instrument to 37∘C . Set the detection wavelength to the tetrazine λmax​ .

  • Acquisition: Rapidly mix equal volumes of the two syringes. Record the exponential decay of absorbance over time.

  • Data Analysis: Fit the decay curve to a single exponential function to extract the observed rate constant ( kobs​ ). Plot kobs​ against varying TCO concentrations; the slope of this linear regression yields the precise second-order rate constant ( k2​ )[1.15].

Protocol 2: Antibody-Drug Conjugation (ADC) via Tetrazine-TCO Ligation

Causality: Traditional maleimide-cysteine conjugations can suffer from retro-Michael instability in plasma. iEDDA provides an irreversible, highly stable covalent linkage[1.2].

Step-by-Step Methodology:

  • Antibody Modification: Buffer-exchange the monoclonal antibody (mAb) into PBS (pH 7.4) at 2−5 mg/mL .

  • TCO Functionalization: Add a 5- to 10-fold molar excess of TCO-NHS ester (dissolved in anhydrous DMSO) to the mAb solution. Incubate for 1 hour at room temperature.

    • Causality: The NHS ester reacts with primary amines (lysine residues) on the mAb to install TCO handles[1.2].

  • Primary Purification: Remove unreacted TCO-NHS using a spin desalting column (e.g., Zeba Spin) pre-equilibrated with PBS[1.2].

  • Tetrazine Ligation: Add a 3- to 5-fold molar excess (relative to TCO handles) of the Tetrazine-Payload (e.g., Tetrazine-Fluorophore or Tetrazine-Drug) to the purified TCO-mAb[1.2].

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The rapid k2​ ensures complete conversion without the need for toxic copper catalysts[1.12].

  • Final Purification: Remove excess tetrazine-payload via size-exclusion chromatography or spin desalting to yield the pure, stable ADC ready for downstream in vivo applications[1.2].

References

  • PMC - "Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective" URL:[Link]

  • PMC - "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs" URL:[Link]

  • Frontiers - "Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering" URL:[Link]

  • SciSpace - "Inverse electron demand Diels–Alder (iEDDA)" URL:[Link]

  • ACS Publications - "Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage" URL:[Link]

  • PMC - "Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging" URL:[Link]

  • RSC Publishing - "Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging" URL:[Link]

  • MDPI - "Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs" URL:[Link]

  • ACS Publications - "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off" URL:[Link]

  • ACS Publications - "Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels–Alder Bioconjugation" URL:[Link]

Exploratory

SiR-PEG4-Me-tetrazine: A Next-Generation Fluorogenic Probe for No-Wash Live-Cell Imaging

Executive Summary In the realm of advanced fluorescence microscopy and drug development, observing cellular dynamics in their native state is paramount. Traditional labeling techniques often require extensive washing ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced fluorescence microscopy and drug development, observing cellular dynamics in their native state is paramount. Traditional labeling techniques often require extensive washing steps to remove unbound fluorescent probes, introducing shear stress, thermal fluctuations, and temporal delays that perturb delicate biological processes.

The advent of bioorthogonal chemistry—specifically the[1]—has revolutionized this field. Among the most sophisticated tools in this arsenal is SiR-PEG4-Me-tetrazine , a highly fluorogenic, cell-permeable probe. By coupling the exceptional photophysics of Silicon Rhodamine (SiR) with the rapid kinetics of a methyl-tetrazine trigger, this probe enables true "no-wash" live-cell imaging with unprecedented signal-to-background ratios (SBR).

Molecular Architecture: The Tripartite Design Logic

The efficacy of SiR-PEG4-Me-tetrazine is not accidental; it is the result of precise molecular engineering. Every component of the molecule serves a distinct, causal purpose in the context of live-cell imaging.

Silicon Rhodamine (SiR) Core

Unlike traditional cyanine dyes (e.g., Cy5) which suffer from poor cell permeability and moderate photostability, SiR exists in a dynamic environmental equilibrium[2]. In aqueous environments, it adopts a closed, lipophilic spirolactone form, which easily diffuses across the plasma membrane. Upon binding to its intracellular target, the microenvironmental shift forces the molecule into an open, highly fluorescent zwitterionic state. This inherent property provides a baseline level of fluorogenicity and ensures excellent target-to-background contrast.

The PEG4 Linker

The inclusion of a short polyethylene glycol (PEG4) linker is a critical design choice for mitigating off-target effects. Positively charged fluorophores frequently suffer from non-specific accumulation in the hyperpolarized mitochondria of living cells[3]. The PEG4 linker increases the hydrophilicity of the probe, effectively preventing mitochondrial trapping while maintaining enough structural flexibility to allow the tetrazine moiety to fold back and quench the fluorophore.

Methyl-Tetrazine (Me-Tz) Trigger

The tetrazine group serves a dual purpose: it is both the bioorthogonal reactive handle and the fluorescence quencher. While unsubstituted tetrazines (H-tetrazines) offer the fastest reaction kinetics, they are susceptible to degradation in biological media. The addition of a methyl group (Me-tetrazine) provides steric and electronic stabilization, ensuring the probe remains intact during prolonged incubation at 37°C, while still maintaining exceptionally fast reaction rates ( k2​≈103−104M−1s−1 ) with strained dienophiles like trans-cyclooctene (TCO)[1].

Mechanistic Causality: The Fluorogenic "Turn-On"

The "no-wash" capability of SiR-PEG4-Me-tetrazine relies entirely on its dark state prior to target engagement. The proximity of the tetrazine to the SiR core facilitates highly efficient fluorescence quenching, primarily driven by [4].

When the SiR fluorophore is excited, the tetrazine moiety acts as an electron acceptor, providing a non-radiative decay pathway that quenches the fluorescence by >90%[3]. Upon encountering a TCO-tagged target, the IEDDA cycloaddition occurs, releasing nitrogen gas ( N2​ ) and converting the tetrazine into a dihydropyridazine conjugate. This chemical transformation destroys the electron-accepting capability of the tetrazine, eliminating the Dexter exchange pathway and instantly restoring the far-red fluorescence of the SiR core[5].

G Probe SiR-PEG4-Me-tetrazine (Fluorescence Quenched) Reaction IEDDA Cycloaddition (Fast Kinetics) Probe->Reaction Target TCO-Modified Target (Protein/Lipid) Target->Reaction Product SiR-Dihydropyridazine (Highly Fluorescent) Reaction->Product Fluorogenic Turn-On

Mechanistic pathway of IEDDA-mediated fluorogenic activation of SiR-PEG4-Me-tetrazine.

Quantitative Performance Metrics

To understand the superiority of SiR-PEG4-Me-tetrazine, it must be benchmarked against legacy probes. The table below synthesizes the photophysical and practical advantages of this system[2].

Probe TypeExcitation ( λex​ )Emission ( λem​ )Fluorogenic Turn-OnCell PermeabilityPhotostability
SiR-PEG4-Me-tetrazine ~652 nm~674 nmHigh (10x - 50x) Excellent (Spirolactone) Exceptional
Cy5-Tetrazine ~640 nm~660 nmLow (< 5x)Poor (Requires modifications)Moderate
Standard SiR (No Tz) ~652 nm~674 nmNone (Always ON)ExcellentExceptional

Self-Validating Experimental Protocol: Wash-Free Live-Cell Imaging

To guarantee scientific integrity, experimental protocols must be self-validating. The following workflow integrates a mock-transfected control directly into the protocol to ensure that the observed fluorescence is strictly a result of the IEDDA reaction, ruling out non-specific lipophilic trapping.

Step-by-Step Methodology

Step 1: Target Preparation & Internal Control Setup

  • Seed cells (e.g., HeLa or U2OS) in a 2-well imaging chamber.

  • Test Well: Transfect cells with a plasmid encoding your Protein of Interest (POI) fused to a HaloTag, followed by incubation with HaloTag-TCO ligand to prime the target.

  • Control Well: Mock-transfect cells (empty vector) to serve as a negative biological control. Causality: The control well validates the fluorogenic specificity. If the probe is truly wash-free and specific, the control well will remain dark.

Step 2: Probe Incubation

  • Dilute the SiR-PEG4-Me-tetrazine stock (1 mM in DMSO) into pre-warmed, phenol-red-free cell culture medium to a final concentration of 1 µM.

  • Replace the media in both the Test and Control wells with the probe-containing media.

  • Incubate at 37°C with 5% CO2​ for 30–60 minutes. Causality: The 37°C incubation leverages the high k2​ rate of the Me-tetrazine/TCO reaction, ensuring >95% target saturation within 30 minutes.

Step 3: Direct Imaging (No-Wash)

  • Transfer the imaging chamber directly to a confocal or STED microscope equipped with a 640 nm excitation laser. Do not wash the cells.

  • Image both wells using identical laser power and detector gain settings. Causality: Omitting the wash step prevents the disruption of transient protein-protein interactions. The unreacted probe in the media remains quenched via Dexter exchange, resulting in a dark background.

Workflow Step1 1. Target Prep Express TCO-tagged protein + Mock Control Step2 2. Probe Addition Add 1 µM Probe directly to media Step1->Step2 Step3 3. Incubation 30 min at 37°C (Self-Validating) Step2->Step3 Step4 4. Direct Imaging Confocal at 640nm (No Wash Needed) Step3->Step4

Self-validating, wash-free live-cell imaging workflow using SiR-PEG4-Me-tetrazine.

Applications in Advanced Therapeutics and Microscopy

The unique properties of SiR-PEG4-Me-tetrazine extend far beyond standard confocal microscopy:

  • Super-Resolution Microscopy: The exceptional photostability and high quantum yield of the SiR core make it an ideal candidate for Stimulated Emission Depletion (STED) and Super-resolution Optical Fluctuation Imaging (SOFI)[3].

  • Receptor Internalization Assays: In drug development, tracking GPCR or RTK internalization is critical. Because SiR-PEG4-Me-tetrazine requires no washing, researchers can continuously monitor receptor kinetics in real-time without the risk of wash-induced endocytosis artifacts.

  • Unnatural Amino Acid (UAA) Targeting: By genetically encoding TCO-bearing UAAs into specific protein domains, researchers can use this probe to visualize structural conformational changes in living cells with minimal steric hindrance[4].

References

  • Wombacher, R., et al. (2021). "Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy." ACS Central Science.[Link]

  • Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews (RSC Publishing).[Link]

  • Park, S., et al. (2021). "Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes." International Journal of Molecular Sciences (PMC).[Link]

Sources

Foundational

A Technical Guide to the Stability and Storage of SiR-PEG4-Me-tetrazine

Introduction: The Critical Role of Probe Stability in Bio-orthogonal Chemistry The advent of bio-orthogonal chemistry has revolutionized our ability to visualize and manipulate biological processes in real-time and withi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Probe Stability in Bio-orthogonal Chemistry

The advent of bio-orthogonal chemistry has revolutionized our ability to visualize and manipulate biological processes in real-time and within their native context. Probes such as SiR-PEG4-Me-tetrazine, which combine a vibrant far-red silicon-rhodamine (SiR) fluorophore, a solubilizing polyethylene glycol (PEG) linker, and a highly reactive methyl-tetrazine (Me-tetrazine) moiety, are at the forefront of this revolution. They are instrumental in wash-free, live-cell imaging and super-resolution microscopy via the inverse-electron-demand Diels-Alder (IEDDA) reaction.

However, the power of these sophisticated molecular tools is fundamentally dependent on their chemical integrity. Degradation of any component of the SiR-PEG4-Me-tetrazine probe can lead to a cascade of experimental failures, including loss of fluorescence, reduced reaction kinetics, and increased non-specific background signals. This guide provides a comprehensive, in-depth analysis of the factors governing the stability of SiR-PEG4-Me-tetrazine, offering field-proven storage recommendations and validation protocols to ensure the reliability and reproducibility of your research.

Deconstructing the Molecule: A Component-by-Component Stability Analysis

The stability profile of SiR-PEG4-Me-tetrazine is a composite of the individual stabilities of its three core components. Understanding the vulnerabilities of each part is essential for predicting and preventing degradation.

cluster_main SiR-PEG4-Me-tetrazine cluster_properties Key Stability Characteristics SiR Silicon-Rhodamine (SiR) Core PEG4 PEG4 Linker SiR->PEG4 Amide Bond SiR_props ✓ High Photostability ✗ Susceptible to Oxidation SiR->SiR_props Tetrazine Methyl-tetrazine Moiety PEG4->Tetrazine Amide Bond PEG4_props ✓ Enhances Solubility ✓ Generally Stable ✗ Potential for Oxidation PEG4->PEG4_props Tetrazine_props ✓ Good Aqueous Stability (Methylated) ✗ Susceptible to Hydrolysis (pH) ✗ Reacts with Nucleophiles Tetrazine->Tetrazine_props

Caption: Structural components and their inherent stability characteristics.

  • Silicon-Rhodamine (SiR) Core: SiR dyes are prized for their far-red to near-infrared (NIR) emission spectra, which minimizes autofluorescence in biological samples, and for their exceptional brightness and photostability compared to traditional cyanine dyes like Cy5.[1][2][3][4] This high photostability makes them ideal for demanding applications like super-resolution microscopy.[1] However, like many fluorophores, the SiR core can be susceptible to oxidative damage, leading to a loss of fluorescence.

  • PEG4 Linker: The tetraethylene glycol (PEG4) spacer serves a critical function by enhancing the aqueous solubility of the otherwise hydrophobic probe.[5][6][7] The poly(ethylene glycol) backbone is generally considered stable and biocompatible, resisting hydrolysis.[5][8] This stability helps prevent aggregation and improves the pharmacokinetic properties of the conjugate.[]

  • Methyl-tetrazine Moiety: The tetrazine ring is the reactive "business end" of the molecule. Its stability is a trade-off with its reactivity. Electron-donating groups, such as the methyl group in Me-tetrazine, significantly enhance the stability of the tetrazine ring in aqueous solutions compared to unsubstituted tetrazines.[7][10][11] This makes it one of the more stable tetrazines available.[7] Despite this, the ring remains susceptible to hydrolysis, particularly under basic conditions (pH > 8), and can react with strong nucleophiles.[10][12]

Key Factors Influencing Probe Degradation

Several environmental factors can compromise the integrity of SiR-PEG4-Me-tetrazine. A proactive approach to controlling these variables is paramount for experimental success.

cluster_factors Degradation Factors Probe SiR-PEG4-Me-tetrazine (Intact) Temp Temperature (> -20°C) Light Light Exposure (UV & Ambient) pH pH (< 6.0 or > 8.0) Moisture Moisture (Hydrolysis) Nucleophiles Nucleophiles (e.g., Tris, Thiols) Degraded Degraded Products (Loss of Function) Temp->Degraded Accelerates Hydrolysis Light->Degraded Photobleaching (SiR) pH->Degraded Tetrazine Hydrolysis Moisture->Degraded Tetrazine Hydrolysis Nucleophiles->Degraded Tetrazine Degradation

Caption: Primary environmental factors leading to probe degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the tetrazine ring.[10] Long-term storage must be at low temperatures (≤ -20°C) to minimize this kinetic degradation. Even for short-term use, keeping solutions on ice is advisable.

  • Light: While SiR dyes are relatively photostable, all fluorescent molecules will eventually photobleach upon prolonged exposure to light, especially high-intensity light from a microscope or direct sunlight.[13][14] It is best practice to store and handle fluorescent probes in the dark whenever possible.[13][14][15]

  • pH: The stability of the tetrazine ring is highly pH-dependent. Neutral to slightly acidic conditions (pH 6.0–7.5) are optimal.[10] Basic conditions (pH > 8.0) can significantly accelerate hydrolysis, while strongly acidic conditions can also promote degradation.[10][12] When preparing working solutions, use buffers within the recommended pH range.

  • Moisture and Solvents: For lyophilized powder, moisture is the primary enemy, as it enables hydrolysis of the tetrazine ring.[11] When preparing stock solutions, the use of anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is critical.[16] These solvents are hygroscopic, so it is important to use fresh, anhydrous-grade solvent and minimize exposure to atmospheric moisture.

  • Nucleophiles and Buffer Choice: The tetrazine ring can be degraded by nucleophiles.[10] This is a critical consideration when choosing buffers. Buffers containing primary or secondary amines, such as Tris, or thiols, like dithiothreitol (DTT), should be avoided as they can react with and degrade the tetrazine.[10][11] Phosphate-buffered saline (PBS) or HEPES are generally safer choices.[11]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is non-negotiable for maintaining the integrity of SiR-PEG4-Me-tetrazine.

Form Storage Condition Duration Key Rationale & Best Practices
Lyophilized Powder -20°C or -80°C, in the dark, with desiccant.Indefinite (months to years)Minimizes all forms of degradation (hydrolysis, thermal).[11][15][16] Crucial: Allow the vial to warm completely to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[14][16]
Concentrated Stock Solution (e.g., 1-10 mM in anhydrous DMSO)-20°C or -80°C, in the dark.Up to 1 monthAnhydrous DMSO prevents hydrolysis.[17] Prepare small aliquots to minimize freeze-thaw cycles, which can introduce moisture and degrade the compound.[15]
Working Solution (Diluted in aqueous buffer, e.g., PBS)2-8°C or on ice, protected from light.Use immediately (within hours)The tetrazine ring will slowly degrade in aqueous solutions.[17] Always prepare fresh for each experiment from a frozen stock aliquot.[11][17]

Self-Validating Systems: Experimental Protocols for Stability Assessment

Trust in your reagents should be earned, not assumed. The following protocols provide a framework for validating the stability of SiR-PEG4-Me-tetrazine under your specific experimental conditions.

Protocol 1: Assessing Stability in Aqueous Buffer via HPLC

This protocol provides a quantitative measure of probe degradation over time.

Start Prepare 100 µM Probe in Test Buffer (e.g., PBS) Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Freeze Flash Freeze & Store at -80°C Sample->Freeze Analyze Analyze All Samples by Reverse-Phase HPLC Freeze->Analyze Result Quantify Peak Area of Intact Probe (Abs ~520-540 nm) Analyze->Result

Caption: Workflow for quantitative stability assessment using HPLC.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of SiR-PEG4-Me-tetrazine in anhydrous DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in your biological medium or buffer of interest (e.g., PBS, pH 7.4). Prepare a sufficient volume for all time points.

  • Time-Course Sampling: Incubate the solution at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.[17]

  • HPLC Analysis: Once all samples are collected, analyze them by reverse-phase HPLC. Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

  • Data Interpretation: Monitor the elution profile using a UV-Vis detector at the characteristic absorbance wavelength of the tetrazine chromophore (typically ~520-540 nm).[17][18] The degradation of the probe is quantified by the decrease in the peak area corresponding to the intact SiR-PEG4-Me-tetrazine over time.

Protocol 2: Functional Assessment of Reactivity

This protocol assesses the functional consequence of degradation: a loss of reactivity with its dienophile partner.

Methodology:

  • Probe Incubation: Prepare two samples of SiR-PEG4-Me-tetrazine at 50 µM in your test buffer.

    • Sample A (Control): Use immediately.

    • Sample B (Aged): Incubate at 37°C for a defined period (e.g., 24 hours).

  • Reaction: To both Sample A and Sample B, add a dienophile partner (e.g., TCO-PEG4-Biotin) at a 1.5x molar excess. Allow the reaction to proceed for 30 minutes at room temperature.

  • Analysis: Analyze the reaction products using LC-MS.

  • Data Interpretation: Compare the amount of the final conjugated product formed in Sample A versus Sample B. A significant reduction in the product peak in the aged sample indicates functional degradation of the tetrazine probe.

Conclusion and Best Practices Summary

The chemical stability of SiR-PEG4-Me-tetrazine is a cornerstone of its utility. While the SiR core is highly photostable and the PEG linker is robust, the tetrazine moiety requires careful handling to prevent hydrolytic degradation.

Key Takeaways:

  • Store Cold and Dark: Always store lyophilized powder and DMSO stocks at -20°C or -80°C, protected from light.

  • Mind the Moisture: Before opening a new vial of lyophilized powder, ensure it has equilibrated to room temperature to prevent condensation.

  • Use Anhydrous Solvents: Prepare stock solutions exclusively in high-quality, anhydrous DMSO or DMF.

  • Choose Buffers Wisely: Avoid buffers containing primary amines (Tris) or thiols. PBS and HEPES at pH 7.0-7.5 are recommended.

  • Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment.

  • Validate: When in doubt, perform a stability test using HPLC or a functional assay to confirm the integrity of your probe under your specific experimental conditions.

By adhering to these principles, researchers can ensure the integrity of their SiR-PEG4-Me-tetrazine probes, leading to more reliable, reproducible, and impactful scientific discoveries.

References

  • Hisashi Ohno, Eita Sasaki, Sota Yamada, & Kenjiro Hanaoka. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Keio University.
  • Spirochrome. (n.d.).
  • QIAGEN. (n.d.). How should fluorescent labeled probes be stored?
  • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Lig
  • Precise PEG. (n.d.).
  • Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. (2025).
  • Creative PEGWorks. (2023).
  • BenchChem. (n.d.). Preventing hydrolysis of Methyltetrazine-PEG12-acid in aqueous buffers.
  • Bio-Synthesis Inc. (2008). Storage of dye labeled probes.
  • BenchChem. (n.d.). Stability issues of PEG linkers in acidic or basic conditions.
  • A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. (2015). Journal of the American Chemical Society.
  • A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. (2015). PubMed - NIH.
  • A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. PMC - NIH.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. (2025).
  • On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned
  • Antibody Stabilization Reagents: Protect Function and Extend Shelf Life. (2025). BOC Sciences.
  • Tetrazine-Based Ligand Transformation Driving Metal–Metal Bond and Mixed-Valence HgI/HgII. PMC.
  • BenchChem. (n.d.). Technical Support Center: Stability of Methyltetrazine-Acid in Biological Media.
  • BenchChem. (n.d.).
  • Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides.
  • Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). Journal of the American Chemical Society.
  • Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe. (2019).
  • Vector Labs. (n.d.). Methyltetrazine-PEG4-Acid.
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. (2021). ACS Central Science.
  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC.
  • Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Form
  • Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. PMC.
  • Le, M. (2021). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. eGrove.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. (2022).
  • BenchChem. (n.d.). Methyltetrazine-PEG4-NH-Boc: A Technical Guide to Solubility and Stability.
  • MedChemExpress. (n.d.). Tetrazine-PEG4-amine hydrochloride-SDS.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Core Properties of Tetrazine-PEG4-biotin: Solubility and Stability.
  • METHYLTETRAZINE-PEG4-AMINE DESCRIPTION SPECIFIC

Sources

Protocols & Analytical Methods

Method

Revolutionizing In Vivo Imaging: A Detailed Guide to Pre-Targeted Studies with SiR-PEG4-Me-tetrazine

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for utilizing SiR-PEG4-Me-tetrazine in pre-targeted in vivo imaging stu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for utilizing SiR-PEG4-Me-tetrazine in pre-targeted in vivo imaging studies. We will delve into the core principles of this powerful technology, explain the scientific rationale behind experimental choices, and offer detailed, field-proven methodologies to ensure the integrity and reproducibility of your results.

The Dawn of Pre-Targeted Imaging: A Paradigm Shift in Specificity and Signal

Traditional in vivo imaging often relies on the direct conjugation of a reporter molecule to a targeting vector, such as an antibody. While effective, this approach can be hampered by the slow pharmacokinetics of large targeting molecules, leading to prolonged circulation of the imaging agent, high background signals, and a suboptimal target-to-background ratio.[1]

Pre-targeted imaging elegantly circumvents these limitations by temporally and spatially separating the targeting and detection steps.[1][2] This two-step strategy first involves the administration of a modified targeting molecule, which is allowed to accumulate at the target site and clear from circulation. Subsequently, a small, fast-clearing imaging probe is administered, which rapidly and specifically reacts with the pre-targeted molecule, enabling high-contrast imaging.[3][4]

At the heart of this cutting-edge approach lies the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click chemistry" reaction that is exceptionally fast, highly specific, and biocompatible.[5][6] The most prominent IEDDA reaction for in vivo applications is the ligation between a tetrazine and a strained trans-cyclooctene (TCO).[5][7]

SiR-PEG4-Me-tetrazine: The Ideal Reporter for In Vivo Imaging

SiR-PEG4-Me-tetrazine is a state-of-the-art near-infrared (NIR) fluorescent probe designed for pre-targeted in vivo imaging. Its unique properties make it an exceptional tool for researchers seeking to achieve high-resolution, high-contrast images in deep tissues.

PropertyDescriptionAdvantage in In Vivo Imaging
Fluorophore Silicon-rhodamine (SiR)Emits in the near-infrared spectrum (Ex/Em: ~650/670 nm), minimizing tissue autofluorescence and enabling deep tissue penetration.[8]
Bioorthogonal Handle Methyl-tetrazineA highly reactive and stable tetrazine derivative for rapid and specific ligation with TCO-modified molecules.[9]
Linker Polyethylene glycol (PEG4)A hydrophilic spacer that enhances aqueous solubility, improves pharmacokinetics, and reduces non-specific binding.[6]
Fluorogenic Nature Fluorescence is quenched until the IEDDA reaction occurs.This "turn-on" mechanism significantly reduces background signal and enhances the signal-to-noise ratio.

The Chemistry of Precision: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between SiR-PEG4-Me-tetrazine and a TCO-modified targeting molecule is the cornerstone of this pre-targeted imaging strategy. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[6]

IEDDA_Reaction cluster_reactants Reactants cluster_products Products SiR_Tz SiR-PEG4-Me-tetrazine Reaction IEDDA Cycloaddition (in vivo) SiR_Tz->Reaction TCO_Ab TCO-modified Targeting Molecule TCO_Ab->Reaction Labeled_Ab Fluorescently Labeled Targeting Molecule Reaction->Labeled_Ab N2 Nitrogen Gas (N₂) Reaction->N2

Figure 1: The IEDDA reaction between SiR-PEG4-Me-tetrazine and a TCO-modified molecule.

Experimental Workflow: From Benchtop to In Vivo Imaging

The following is a comprehensive, step-by-step guide for conducting a pre-targeted in vivo imaging study using SiR-PEG4-Me-tetrazine. This workflow is designed to be a robust starting point, with key considerations for optimization highlighted throughout.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Administration cluster_imaging Phase 3: Imaging and Analysis TCO_Conj Step 1: TCO Conjugation of Targeting Molecule QC1 Step 2: Quality Control of TCO-Conjugate TCO_Conj->QC1 Inject_TCO_Ab Step 3: Administer TCO-Conjugate to Animal Model QC1->Inject_TCO_Ab Incubate Step 4: Accumulation and Clearance Period (24-72h) Inject_TCO_Ab->Incubate Inject_SiR_Tz Step 5: Administer SiR-PEG4-Me-tetrazine Incubate->Inject_SiR_Tz Image Step 6: In Vivo Imaging (1-6h post-tetrazine) Inject_SiR_Tz->Image Analyze Step 7: Image Analysis and Quantification Image->Analyze

Figure 2: A comprehensive workflow for pre-targeted in vivo imaging.

Part 1: Preparation and Quality Control of the TCO-Modified Targeting Molecule

Rationale: The success of the pre-targeted approach hinges on the quality and reactivity of the TCO-modified targeting molecule. This initial phase ensures that the targeting molecule is properly functionalized without compromising its biological activity.

Protocol 1: TCO Conjugation to an Antibody

  • Reagent Preparation:

    • Dissolve the TCO-NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated TCO-NHS ester using a desalting column or dialysis against PBS.

Protocol 2: Quality Control of the TCO-Conjugated Antibody

  • Determine the Degree of Labeling (DoL):

    • Use MALDI-TOF mass spectrometry to determine the number of TCO molecules conjugated per antibody. A DoL of 2-8 is often a good starting point.

  • Assess Immunoreactivity:

    • Perform an ELISA or flow cytometry-based binding assay to confirm that the TCO-conjugated antibody retains its binding affinity to the target antigen.[10]

Part 2: In Vivo Administration

Rationale: The timing of administration and the dosage of both the TCO-conjugated antibody and the SiR-PEG4-Me-tetrazine are critical for achieving a high signal-to-background ratio. The clearance of the unbound antibody is essential before the administration of the imaging probe.

Protocol 3: Administration of the TCO-Conjugated Antibody

  • Animal Model:

    • Use an appropriate animal model (e.g., tumor-bearing mouse) for your research question.

  • Administration:

    • Administer the TCO-conjugated antibody intravenously (i.v.) via the tail vein. A typical dose is 10-100 µg per mouse, but this should be optimized for your specific antibody and model.[7]

  • Accumulation and Clearance:

    • Allow 24-72 hours for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation.[5][7] The optimal time interval depends on the pharmacokinetics of your specific antibody.

Protocol 4: Administration of SiR-PEG4-Me-tetrazine

  • Reagent Preparation:

    • Dissolve SiR-PEG4-Me-tetrazine in a biocompatible vehicle such as PBS or a solution containing a small percentage of DMSO and/or Tween 80 to ensure solubility.

    • The final injection volume should be appropriate for the animal model (e.g., 100-200 µL for a mouse).

  • Administration:

    • Administer the SiR-PEG4-Me-tetrazine solution intravenously (i.v.). A typical dose is a 2-10 fold molar excess relative to the injected antibody. A starting point could be 50-100 nmol/kg.[10]

Part 3: In Vivo Imaging and Analysis

Rationale: The rapid reaction kinetics of the IEDDA ligation and the fast clearance of the unbound SiR-PEG4-Me-tetrazine allow for imaging soon after its administration, resulting in high-contrast images.

Protocol 5: In Vivo Fluorescence Imaging

  • Imaging System:

    • Use an in vivo imaging system (IVIS) equipped with the appropriate filters for SiR fluorescence (Ex: ~640 nm, Em: ~680 nm).

  • Imaging Time Points:

    • Acquire images at various time points post-injection of SiR-PEG4-Me-tetrazine, typically between 1 and 6 hours.[7] This allows for the clearance of the unbound probe and the visualization of the specific signal at the target site.

Protocol 6: Image Analysis and Quantification

  • Region of Interest (ROI) Analysis:

    • Draw ROIs around the target tissue (e.g., tumor) and a background region (e.g., muscle).

  • Quantification:

    • Measure the average fluorescence intensity in each ROI.

    • Calculate the target-to-background ratio to quantify the specific signal.

  • Ex Vivo Validation (Optional but Recommended):

    • After the final imaging time point, euthanize the animal and excise the target organ and other major organs.

    • Image the excised organs to confirm the in vivo signal and assess the biodistribution of the probe.

Troubleshooting and Optimization

  • Low Signal:

    • Increase the dose of the TCO-conjugated antibody or SiR-PEG4-Me-tetrazine.

    • Optimize the time interval between the antibody and tetrazine injections.

    • Confirm the reactivity of your TCO-conjugated antibody.

  • High Background:

    • Increase the time interval between the antibody and tetrazine injections to allow for better clearance of the unbound antibody.

    • Consider the use of a clearing agent to accelerate the removal of the circulating antibody.[4][7]

    • Optimize the dose of SiR-PEG4-Me-tetrazine to the lowest effective amount.

Conclusion

Pre-targeted in vivo imaging with SiR-PEG4-Me-tetrazine represents a significant advancement in the field of molecular imaging. By leveraging the power of bioorthogonal chemistry, this strategy offers unparalleled specificity and sensitivity, enabling researchers to visualize biological processes with exceptional clarity. The protocols and insights provided in this guide are intended to empower you to successfully implement this technology in your research, paving the way for new discoveries in basic science and drug development.

References

  • Rossin, R., et al. (2013). "Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry." Frontiers in Immunology, 4, 457. [Link]

  • Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System. (2023). Bioconjugate Chemistry. [Link]

  • Haskali, M., et al. (2025). "Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18-labeled tetrazine." Journal of Nuclear Medicine. [Link]

  • Haskali, M., et al. (2023). "Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18-labeled tetrazine." Journal of Nuclear Medicine, 64(2), 299-305. [Link]

  • Turun Tieteellinen Keskus. (2015). "Pretargeted PET imaging." [Link]

  • Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System. (2023). MDPI. [Link]

  • Lewis, J. S. (2016). "Optimizing theranostics through pretargeting approaches." Endocrine Abstracts. [Link]

  • Zeglis, B. M., et al. (2015). "General strategy for in vivo pre-targeted imaging." ResearchGate. [Link]

  • Click-it-imaging.eu. (2019). "Video of concept." [Link]

  • A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. (2025). MDPI. [Link]

  • Lanthanide–tetrazine probes for bio-imaging and click chemistry. (2025). Royal Society of Chemistry. [Link]

  • Vito, A., et al. (2016). "A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives." PLOS One, 11(12), e0167425. [Link]

  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. (2024). SPIE. [Link]

  • Liu, Y., et al. (2022). "Tetrazine bioorthogonal chemistry derived in vivo imaging." Frontiers in Chemistry, 10, 1067923. [Link]

  • Liu, Y., et al. (2022). "Tetrazine bioorthogonal chemistry derived in vivo imaging." ResearchGate. [Link]

  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020). MDPI. [Link]

  • Tetrazine Carbon Nanotubes for Pretargeted In Vivo “Click-to-Release” Bioorthogonal Tumour Imaging. (2020). Angewandte Chemie International Edition, 59(38), 16023-16032. [Link]

  • Keliher, E. J., et al. (2015). "99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging." Nuclear Medicine and Biology, 42(10), 833-839. [Link]

  • Vito, A., et al. (2016). "A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives." PubMed. [Link]

  • Rossin, R., et al. (2010). "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice." ResearchGate. [Link]

  • A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. (2025). Semantic Scholar. [Link]

  • Spirochrome. (n.d.). "SiR-tetrazine (SC008)." [Link]

  • Pérez-Ruiz, E., et al. (2022). "Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique." Molecules, 27(1), 30. [Link]

Sources

Application

Application Notes &amp; Protocols: SiR-PEG4-Me-tetrazine in Flow Cytometry and High-Throughput Screening

Introduction: A New Paradigm for Live-Cell Labeling The interrogation of dynamic cellular processes requires tools that are both precise and minimally invasive. Silicon-rhodamine (SiR) dyes have emerged as a superior cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Paradigm for Live-Cell Labeling

The interrogation of dynamic cellular processes requires tools that are both precise and minimally invasive. Silicon-rhodamine (SiR) dyes have emerged as a superior class of far-red fluorophores for live-cell imaging.[1] Their excellent cell permeability, high photostability, and emission in a spectral range (λ_em_ ~670 nm) that minimizes cellular autofluorescence make them ideal for sensitive detection.[2][3] This guide focuses on SiR-PEG4-Me-tetrazine , a derivative that combines the outstanding photophysical properties of the SiR core with the power of bioorthogonal chemistry.

The molecule's design is a triad of functionality:

  • SiR Core: The far-red, fluorogenic imaging component.

  • PEG4 Spacer: A hydrophilic polyethylene glycol linker that improves solubility and bioavailability in aqueous biological media.[4]

  • Methyl-tetrazine (Me-tetrazine): A highly reactive moiety that serves as one half of an exceptionally fast and specific "click" chemistry pair.[5]

This combination enables a powerful two-step labeling strategy, decoupling the targeting of a biomolecule from the fluorescent labeling event. This approach provides researchers with unparalleled flexibility and specificity for applications ranging from single-cell analysis by flow cytometry to large-scale drug discovery via high-throughput screening (HTS).

The Chemical Foundation: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The functionality of SiR-PEG4-Me-tetrazine is rooted in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[6] This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (TCO).[7]

The key advantages of this ligation strategy are transformative for biological research:

  • Unprecedented Kinetics: The reaction between tetrazine and TCO is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[8] This allows for rapid and efficient labeling at very low, physiologically compatible concentrations.

  • Superb Selectivity: Tetrazines and strained alkenes are mutually reactive and do not cross-react with endogenous functional groups found in cells, ensuring that labeling is confined exclusively to the intended target.[7][9]

  • Biocompatibility: The reaction proceeds cleanly under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[7]

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Bioorthogonal Ligation Target Target Biomolecule (e.g., Protein, Glycan) TCO_Handle Trans-cyclooctene (TCO) 'The Handle' Target->TCO_Handle Metabolic, Enzymatic, or Conjugate Labeling Target_TCO TCO-Modified Target SiR_Tet SiR-PEG4-Me-tetrazine 'The Probe' Labeled_Target Fluorescently Labeled Target SiR_Tet->Labeled_Target iEDDA Click Reaction (Rapid & Specific)

Figure 1. The two-step bioorthogonal labeling workflow.

This two-step methodology (Figure 1) is the cornerstone of the protocols described below. First, a TCO "handle" is introduced onto a biological target. Second, the SiR-PEG4-Me-tetrazine probe is added, which rapidly and specifically "clicks" onto the handle, rendering the target fluorescent.

Application I: High-Specificity Live-Cell Analysis by Flow Cytometry

Flow cytometry enables the rapid quantification of fluorescence signals on a single-cell basis. The SiR-tetrazine system is exceptionally well-suited for this application, allowing for the specific labeling of cell subpopulations or dynamic tracking of cell surface proteins without compromising cell viability.

Protocol: Two-Step Labeling of a Cell Surface Antigen

This protocol details the labeling of a specific cell surface protein on live, non-permeabilized cells using a TCO-conjugated primary antibody followed by ligation with SiR-PEG4-Me-tetrazine.

1. Materials and Reagents

  • Cells: Suspension or adherent cells expressing the antigen of interest.

  • Primary Antibody: A primary antibody specific to the target antigen, conjugated to TCO.

  • Labeling Probe: SiR-PEG4-Me-tetrazine (e.g., Spirochrome, SC008[3]). Prepare a 1-10 mM stock solution in anhydrous DMSO.

  • Buffer: Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA).[10]

  • Instrumentation: Flow cytometer equipped with a ~640 nm laser and an appropriate emission filter (e.g., 670/30 BP).

2. Step-by-Step Methodology

  • Cell Preparation:

    • Harvest cells and determine cell count.

    • Aliquot 0.5–1.0 x 10⁶ cells per tube.[10]

    • Wash cells once by centrifuging (e.g., 300 x g for 5 minutes), removing the supernatant, and resuspending in 1 mL of cold staining buffer.

  • Primary Labeling (TCO Handle Installation):

    • Centrifuge cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of staining buffer containing the TCO-conjugated primary antibody at its predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice, protected from light. Rationale: Incubation on ice minimizes receptor internalization, ensuring the label remains on the cell surface.

  • Wash Step:

    • Add 1 mL of cold staining buffer to each tube and wash the cells by centrifugation.

    • Repeat the wash step once more to remove any unbound TCO-antibody. Rationale: Thorough washing is critical to minimize background signal from non-specific ligation in the subsequent step.

  • Bioorthogonal Ligation (Fluorescent Labeling):

    • Centrifuge cells and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of staining buffer containing SiR-PEG4-Me-tetrazine. A final concentration of 0.5–5 µM is a good starting point.

    • Incubate for 10–30 minutes at room temperature or 37°C, protected from light.[4] Rationale: The rapid kinetics of the iEDDA reaction mean that long incubation times are unnecessary.[6]

  • Final Wash and Acquisition:

    • Wash the cells twice with 1 mL of cold staining buffer.

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Analyze the cells on the flow cytometer immediately.

Data and Experimental Controls

To ensure the validity of the results, the following controls are essential:

  • Unstained Control: Cells only, to determine baseline autofluorescence.

  • TCO-Antibody Only Control: Cells incubated with the TCO-conjugated antibody but not the SiR-tetrazine probe.

  • SiR-tetrazine Only Control: Cells incubated with SiR-PEG4-Me-tetrazine but not the TCO-conjugated antibody. This is critical to assess any non-specific binding of the dye.

ParameterRecommended RangeRationale
Cell Number 0.5 - 1.0 x 10⁶ cells/sampleProvides sufficient events for statistical analysis.[10]
TCO-Ab Conc. Titration required (e.g., 0.1-10 µg/mL)Balances signal strength with non-specific binding.
SiR-tetrazine Conc. 0.5 - 5 µMLow micromolar range is sufficient due to high reaction kinetics.
Primary Incubation 30-60 min at 4°CPrevents target internalization.
Ligation Incubation 10-30 min at RT or 37°CFast kinetics allow for short incubation times.[4]
Excitation Laser 633-647 nmMatches the absorbance maximum of SiR (~652 nm).[3]
Emission Filter 670/30 nm or similarCaptures the peak emission of SiR (~674 nm).[3]
Table 1. Recommended parameters for flow cytometry protocol.

Application II: Enabling No-Wash Assays for High-Throughput Screening (HTS)

HTS platforms test thousands to millions of compounds to identify "hits" that modulate a biological target.[11][12] The SiR-tetrazine system is particularly advantageous for HTS because the fluorogenic nature of the SiR dye—an increase in fluorescence upon reaction with TCO—can significantly reduce background and enable no-wash protocols, streamlining automation and accelerating discovery.[13]

Protocol: Cell-Based HTS Assay for Receptor-Ligand Binding

This protocol outlines a generic 384-well plate-based assay to screen for compounds that inhibit the binding of a TCO-labeled ligand to its cell surface receptor.

1. Materials and Reagents

  • Cells: Adherent cell line overexpressing the receptor of interest.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Ligand: A known ligand for the receptor, conjugated to TCO.

  • Labeling Probe: SiR-PEG4-Me-tetrazine.

  • Compound Library: Library of small molecules prepared in DMSO.

  • Instrumentation: Automated liquid handlers, high-content imager or plate reader with far-red fluorescence capabilities.

2. Step-by-Step Methodology

G Start Seed Cells in 384-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Cmpd Add Compound Library (Pin Transfer or Acoustic) Incubate1->Add_Cmpd Incubate2 Incubate (Pre-incubation) Add_Cmpd->Incubate2 Add_Ligand Add TCO-Ligand Incubate2->Add_Ligand Incubate3 Incubate (Binding) Add_Ligand->Incubate3 Add_SiR Add SiR-PEG4-Me-tetrazine Incubate3->Add_SiR Incubate4 Incubate (Ligation) Add_SiR->Incubate4 Read Read Plate (High-Content Imager) Incubate4->Read

Figure 2. Automated workflow for a competitive binding HTS assay.
  • Cell Seeding:

    • Using an automated dispenser, seed cells into 384-well plates at a density that will result in a ~80-90% confluent monolayer on the day of the assay.

    • Incubate plates under standard cell culture conditions (e.g., 24 hours).

  • Compound Addition:

    • Transfer compounds from the source library plates to the assay plates using an automated liquid handler (e.g., pin tool or acoustic dispenser). Include appropriate controls (e.g., DMSO vehicle for negative control, known inhibitor for positive control).

    • Incubate for a predetermined time (e.g., 1 hour) to allow compounds to interact with the cells.

  • TCO-Ligand Addition:

    • Add the TCO-ligand to all wells at a final concentration around its K_d_ value.

  • Bioorthogonal Ligation & Detection (No-Wash Step):

    • Directly add SiR-PEG4-Me-tetrazine to all wells (final concentration 0.5-2 µM). Rationale: The fluorogenic turn-on of the dye upon binding to the cell-associated TCO-ligand allows for signal detection above the background of the unbound, quenched dye in solution, eliminating the need for wash steps that are cumbersome in HTS.[13]

    • Incubate for 15-30 minutes at 37°C to allow for complete ligation.

  • Data Acquisition:

    • Read the plates on a high-content imager or fluorescence plate reader using SiR-appropriate settings (Ex/Em: ~650/670 nm).

    • Data is quantified as total fluorescence intensity per well or by image analysis to count fluorescently-labeled cells.

Data Analysis and Quality Control
  • Hit Identification: Hits are identified as wells where the fluorescence signal is significantly reduced compared to DMSO controls, indicating that the test compound inhibited the binding of the TCO-ligand.

  • Assay Quality: The robustness of the HTS assay is evaluated using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is indicative of an excellent assay.[11]

ParameterRecommended RangeRationale
Plate Format 384- or 1536-wellStandard for HTS to maximize throughput and minimize reagents.
TCO-Ligand Conc. ~K_dOptimal for competitive binding assays.
SiR-tetrazine Conc. 0.5 - 2 µMLow concentration minimizes background in no-wash formats.
Final DMSO Conc. < 0.5%High concentrations of DMSO can be cytotoxic.
Ligation Time 15-30 minShort incubation is critical for HTS timelines.[14]
Table 2. Recommended parameters for HTS protocol.

Summary of Advantages

The use of SiR-PEG4-Me-tetrazine offers a distinct set of advantages for modern cell analysis, making it a powerful tool for both basic research and drug discovery.

FeatureAdvantageImpact
Bioorthogonality Highly specific labelingEliminates off-target effects and ensures signal is from the intended molecule.[9]
Far-Red Optics Low cellular autofluorescenceDramatically improves signal-to-noise ratio for sensitive detection.[1][2]
Rapid Kinetics Short incubation timesReduces experimental time and is ideal for HTS and dynamic studies.[6][7]
Fluorogenicity "Turn-on" fluorescenceLowers background from unbound probe, enabling no-wash protocols.[3][13]
Live-Cell Compatibility Catalyst-free, non-toxicAllows for the interrogation of cellular processes in their native state.[7][15]

References

  • Urano, Y., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. [Link]

  • Jing, Z., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science. [Link]

  • Hanaoka, K., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. [Link]

  • Karver, M. R., et al. (2013). 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. Chemical Society Reviews. [Link]

  • Wang, H., et al. (2017). Near-infrared probes based on fluorinated Si-rhodamine for live cell imaging. Dyes and Pigments. [Link]

  • Kim, E., et al. (2015). Red Si-rhodamine drug conjugates enable imaging in GFP cells. Chemical Communications. [Link]

  • Boros, E., et al. (2018). Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Angewandte Chemie International Edition. [Link]

  • Mehl Research Group. Bioorthogonal Ligations. Franklin & Marshall College. [Link]

  • Wu, H., & Devaraj, N. K. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]

  • Májek, M., & Trtúšek, M. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. Physical Chemistry Chemical Physics. [Link]

  • Feinberg Labs. Labeling Cells with Live Dyes. University of Massachusetts Amherst. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Li, Z., et al. (2021). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers in Chemistry. [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. [Link]

  • Kumar, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link]

  • Coin, I., et al. (2021). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. Chemical Science. [Link]

  • Yao, Q., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. [Link]

  • Abberior Instruments. (2021). Labeling protocol for Tubulin, Actin and DNA in living specimens. Abberior Instruments. [Link]

  • Spirochrome. (2014). Product information: SiR-tetrazine (SC008). Spirochrome. [Link]

  • Li, Z., et al. (2020). Labeling subcellular structures in living specimens using live-cell incompatible dyes with excellent optical properties. bioRxiv. [Link]

  • Mimitou, E. P., et al. (2021). Structure of NHS-PEG4-tetrazine (1), and synthesis route towards... ResearchGate. [Link]

  • van der Velden, J., et al. (2024). Computational Large-Scale Screening of Bioorthogonal 1,2,4,5-Tetrazine/trans-Cyclooctene Cycloadditions. ChemRxiv. [Link]

  • Schuh, J., et al. (2020). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. Chemistry – A European Journal. [Link]

  • Sánchez-Sendra, B., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Organic & Biomolecular Chemistry. [Link]

  • Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications. [Link]

Sources

Method

Advanced Application Note: Activity-Based Protein Profiling (ABPP) Using SiR-PEG4-Me-Tetrazine Probes

Target Audience: Chemical biologists, proteomics researchers, and drug development scientists. Focus: Mechanistic rationale, quantitative performance, and self-validating protocols for two-step ABPP.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical biologists, proteomics researchers, and drug development scientists. Focus: Mechanistic rationale, quantitative performance, and self-validating protocols for two-step ABPP.

Executive Summary

Activity-based protein profiling (ABPP) has fundamentally shifted how we interrogate enzyme activity within native biological systems. While traditional one-step ABPP relies on bulky fluorophore-conjugated probes, these often suffer from poor cell permeability and steric hindrance at the enzyme active site. Two-step ABPP circumvents this by utilizing a small bioorthogonal handle (e.g., trans-cyclooctene, TCO) on the primary probe, followed by a secondary labeling step with a fluorophore.

Among the secondary detection reagents available, SiR-PEG4-Me-tetrazine has emerged as a state-of-the-art probe. By combining the far-red, fluorogenic properties of Silicon Rhodamine (SiR)[1] with the exceptional stability of a methyl-tetrazine warhead[2], this probe enables high-contrast, wash-free imaging and high-fidelity in-gel fluorescence profiling.

Mechanistic Rationale: The Anatomy of the Probe

To achieve reproducible and high-fidelity data, it is critical to understand the causality behind the structural design of SiR-PEG4-Me-tetrazine:

  • Silicon Rhodamine (SiR) Core: Unlike standard rhodamines, SiR replaces the xanthene oxygen with a dimethylsilicon moiety, shifting its excitation/emission into the far-red spectrum (~652/674 nm)[1]. This minimizes autofluorescence from biological tissues. Crucially, SiR exists in a dynamic equilibrium between a non-fluorescent, lipophilic spirolactone and a highly fluorescent, polar zwitterion[3]. Binding to polar protein surfaces shifts this equilibrium toward the fluorescent state, providing a baseline fluorogenic effect.

  • The Methyl-Tetrazine (Me-Tz) Warhead: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is exceptionally fast[4]. While unsubstituted (H-)tetrazines offer the highest reaction kinetics, they are prone to degradation in serum and off-target reactions with endogenous nucleophiles[2]. The addition of a methyl group (Me-tetrazine) slightly reduces the kinetic rate but vastly improves physiological stability, ensuring high signal-to-noise ratios in complex lysates[2]. Furthermore, the intact tetrazine acts as a potent fluorescence quencher via Through-Bond Energy Transfer (TBET); upon IEDDA cycloaddition and N2 release, fluorescence is restored, resulting in up to a 50-fold turn-on[5].

  • The PEG4 Linker: SiR is inherently hydrophobic. The incorporation of a hydrophilic tetraethylene glycol (PEG4) linker enhances cytosolic solubility, prevents aggregation, and provides a flexible spacer that mitigates steric clashes between the bulky SiR core and the target protein during the click reaction.

Table 1: Quantitative Comparison of Bioorthogonal Fluorophores for ABPP
Fluorophore SystemReactive HandleExcitation / EmissionFluorogenic Turn-OnPhysiological StabilityBackground Signal
TAMRA-Azide Azide (SPAAC)545 nm / 580 nmMinimal (<2-fold)HighHigh (Requires extensive washing)
BODIPY-Tetrazine H-Tetrazine500 nm / 510 nmModerate (~10-fold)Low (Serum degradation)Moderate (Off-target reactivity)
SiR-H-Tetrazine H-Tetrazine652 nm / 674 nmHigh (~50-fold)Low (Serum degradation)Moderate
SiR-PEG4-Me-Tetrazine Me-Tetrazine652 nm / 674 nmExceptional (>50-fold)High (Stable for days)Very Low (Self-validating)

Workflow & Mechanistic Visualizations

ABPP_Workflow Target Active Enzyme (Live Cells) Complex Enzyme-Probe Covalent Adduct Target->Complex Covalent Binding Probe TCO-Functionalized Activity-Based Probe Probe->Complex Active Site Targeting Click IEDDA Click Reaction (Bioorthogonal) Complex->Click SiR SiR-PEG4-Me-Tetrazine (Quenched/Colorless) SiR->Click Rapid Diffusion Detection Fluorescent Adduct (Far-Red Emission) Click->Detection N2 Release & Unquenching

Caption: Two-step ABPP workflow utilizing TCO-probes and SiR-PEG4-Me-tetrazine click chemistry.

Fluorogenic_Mechanism Probe SiR-PEG4-Me-Tetrazine (Spirolactone, Colorless) Open Zwitterionic State (Quenched by Tetrazine) Probe->Open Protein Binding (Polar Environment) Activated IEDDA Cycloaddition (N2 Release) Open->Activated Reaction with TCO Fluorescent Unquenched Adduct (Far-Red Emission) Activated->Fluorescent TBET Disruption

Caption: Dual-fluorogenic activation mechanism of SiR-tetrazine probes via structural shift and IEDDA.

Self-Validating Protocol: Live-Cell ABPP & In-Gel Fluorescence

This protocol is designed as a self-validating system. To ensure trustworthiness, every experiment must include a competition control to differentiate true target engagement from non-specific tetrazine accumulation.

Phase 1: In Situ Target Engagement & Competition Control

Causality Check: Labeling in live cells preserves native protein-protein interactions and physiological enzyme activation states that are often destroyed during lysis.

  • Cell Preparation: Seed cells (e.g., HeLa, HEK293) in 6-well plates and culture until 80% confluent.

  • Competition Control (Critical Step): Pre-treat one well with a 10-fold molar excess of the non-clickable parent inhibitor (e.g., 10 µM) for 30 minutes at 37°C. Leave the experimental well untreated.

  • Probe Incubation: Add the TCO-functionalized primary activity-based probe (e.g., 1 µM) to both the control and experimental wells. Incubate for 1 hour at 37°C.

  • Washing: Wash cells 2× with warm PBS to remove unbound primary probe.

Phase 2: Bioorthogonal Click Labeling

Causality Check: While SiR-PEG4-Me-tetrazine is fluorogenic, performing the click reaction in live cells before lysis ensures the probe only reacts with TCO-tagged proteins in their correct subcellular compartments, minimizing background from exposed hydrophobic domains post-lysis.

  • Dye Preparation: Prepare a 1 mM stock of SiR-PEG4-Me-tetrazine in anhydrous DMSO. Note: Store at -20°C and warm to room temperature before opening to prevent condensation[1].

  • IEDDA Reaction: Dilute the SiR-PEG4-Me-tetrazine to a final concentration of 1–2 µM in culture media. Add to the cells and incubate for 30–60 minutes at 37°C.

  • Wash Step: Wash cells 3× with PBS. Although the probe is fluorogenic[5], washing removes unreacted spirolactone forms that may partition into lipid droplets.

Phase 3: Proteome Extraction & In-Gel Fluorescence
  • Lysis: Lyse cells in 100 µL of RIPA buffer supplemented with protease inhibitors. Incubate on ice for 20 minutes.

  • Clearance: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Denaturation: Add 4× Laemmli sample buffer (containing β-mercaptoethanol). Boil at 95°C for 5 minutes.

  • SDS-PAGE: Resolve 20–30 µg of protein per lane on a 4–20% gradient polyacrylamide gel.

  • Imaging: Scan the gel using a fluorescence scanner equipped with a 633 nm or 650 nm laser (e.g., Typhoon or Odyssey) and a 670/30 nm emission filter.

  • Validation Check: A successful assay is confirmed if the fluorescent band present in the experimental lane is completely abrogated in the competition control lane.

Troubleshooting & Quality Control

  • High Background Signal in Control Lane: Indicates off-target reactivity. Ensure you are using the methyl-tetrazine variant, as unsubstituted tetrazines can react with endogenous thiols over long incubations[2]. Alternatively, reduce the SiR-PEG4-Me-tetrazine concentration to 0.5 µM.

  • Weak Fluorescent Signal: The IEDDA reaction requires a highly strained dienophile. Ensure your primary probe utilizes a trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN) handle. Less strained alkynes will not react efficiently with methyl-tetrazines.

  • Signal Trapped in Stacking Gel: Indicates protein aggregation. The PEG4 linker usually prevents this, but if observed, ensure samples are boiled thoroughly and avoid repeated freeze-thaw cycles of the lysate.

Sources

Application

Application Note &amp; Protocol: Site-Specific Labeling of Genetically Encoded Tags with SiR-PEG4-Me-tetrazine for Live-Cell Imaging

Introduction: Precision Protein Visualization in Live Cells The ability to visualize proteins in their native cellular environment is paramount to understanding complex biological processes. Traditional methods using flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Precision Protein Visualization in Live Cells

The ability to visualize proteins in their native cellular environment is paramount to understanding complex biological processes. Traditional methods using fluorescent protein fusions, while revolutionary, can suffer from drawbacks such as large tag size, potential protein misfolding, and limited spectral diversity. Bioorthogonal chemistry offers a powerful alternative, enabling the site-specific labeling of proteins with small, bright, and photostable organic fluorophores.[1][2] This guide details the application of a state-of-the-art bioorthogonal system: the genetic encoding of a trans-cyclooctene (TCO) moiety into a protein of interest, followed by rapid and specific labeling with the fluorogenic probe, SiR-PEG4-Me-tetrazine.

This system leverages the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal reactions known, to covalently link the far-red silicon-rhodamine (SiR) dye to a target protein.[2][3] The genetic code expansion (GCE) technology allows for the precise incorporation of a TCO-bearing unnatural amino acid (UAA) at any desired position within the protein, offering unparalleled control over the labeling site.[1][4] The SiR-PEG4-Me-tetrazine probe is engineered for optimal performance in live-cell imaging; the SiR fluorophore minimizes phototoxicity and cellular autofluorescence, while the hydrophilic PEG4 linker enhances solubility and reduces non-specific binding.[5][6] A key advantage of this system is its fluorogenic nature: the tetrazine quenches the SiR fluorescence, which is restored upon reaction with TCO, leading to a significant increase in signal-to-noise ratio and enabling no-wash imaging workflows.[7][8]

This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols necessary to successfully implement this advanced labeling strategy for high-resolution live-cell imaging.

Part 1: The Scientific Foundation

The Chemistry: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The cornerstone of this labeling technology is the iEDDA reaction between a 1,2,4,5-tetrazine and a strained alkene, typically a trans-cyclooctene (TCO).[9] This reaction, often referred to as a "tetrazine ligation," is exceptionally fast, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[3] Unlike many other "click chemistry" reactions, it proceeds under physiological conditions without the need for cytotoxic catalysts like copper.[9] The reaction is highly specific; the tetrazine and TCO moieties are abiotic and do not react with any naturally occurring functional groups in the cell, ensuring that labeling is restricted to the intended target.[2] The cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine linkage.[9][10]

cluster_products Products TCO Protein-TCO (Genetically Encoded Tag) LabeledProtein Labeled Protein (Stable & Fluorescent) TCO->LabeledProtein iEDDA Reaction (k > 1000 M⁻¹s⁻¹) Tetrazine SiR-PEG4-Me-tetrazine (Fluorogenic Probe) Tetrazine->LabeledProtein N2 N₂ Gas LabeledProtein->N2 Release

Mechanism of the TCO-Tetrazine bioorthogonal ligation.
The Biological Tag: Genetic Code Expansion

To harness the power of the iEDDA reaction for protein labeling, a TCO group must first be installed site-specifically into the protein of interest. This is achieved through Genetic Code Expansion (GCE).[1][4] This technique introduces a 21st amino acid into the cell's translational machinery. It requires two engineered components delivered on a plasmid:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and charges a non-canonical amino acid (ncAA), in this case, a TCO-derivatized lysine (e.g., TCO*-Lys).

  • An Orthogonal tRNA: A transfer RNA that is not recognized by any endogenous synthetases but is recognized by the orthogonal aaRS. This tRNA is engineered to have an anticodon that recognizes a nonsense or "stop" codon, most commonly the amber stop codon (TAG).

When these components are expressed in a cell, and TCO-Lys is supplied in the culture medium, the orthogonal aaRS charges its cognate tRNA with TCO-Lys. During translation of the target protein's mRNA, whenever the ribosome encounters a TAG codon (engineered into the gene at the desired labeling site), this charged tRNA delivers TCO*-Lys for incorporation, resulting in a full-length protein containing a single, precisely placed bioorthogonal handle.[1][2]

Part 2: Experimental Design and Key Parameters

A successful labeling experiment requires careful planning and optimization. The general workflow is outlined below, followed by a table of key experimental parameters.

start Start transfect 1. Transfect Cells (Plasmids for POI-TAG & aaRS/tRNA) start->transfect add_uaa 2. Supplement Media (Add TCO*-Lysine to culture medium) transfect->add_uaa express 3. Protein Expression (Allow 24-48h for incorporation of TCO tag) add_uaa->express label 4. Labeling (Incubate with SiR-PEG4-Me-tetrazine) express->label wash 5. Wash (Optional) (Remove unbound probe for lower background) label->wash image 6. Live-Cell Imaging (Acquire data on fluorescence microscope) wash->image end End image->end

Experimental workflow for labeling and imaging.
Table of Key Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
TCO-Lysine Concentration*0.1 - 1 mMMust be empirically determined. Too low may result in poor incorporation efficiency; too high may be cytotoxic.
SiR-PEG4-Me-tetrazine Conc. 1 - 10 µMStart with 5 µM. Higher concentrations can increase background, while lower concentrations may require longer incubation times or yield dim signals.[11][12]
Labeling Incubation Time 15 - 60 minutesThe rapid kinetics of the iEDDA reaction mean shorter times are often sufficient. Longer times may increase non-specific binding.[11]
Labeling Temperature 37°CPerform labeling under standard cell culture conditions to maintain cell health.
SiR Fluorophore Excitation 630 - 650 nmUse a laser line or filter set appropriate for far-red dyes.
SiR Fluorophore Emission 650 - 700 nmEnsure the emission filter captures the peak fluorescence of SiR while minimizing bleed-through.
Fluorescence Turn-On Ratio Up to 100-foldThis is highly dependent on the specific fluorophore and tetrazine structure but is a key advantage for reducing background noise.[12][13]

Part 3: Detailed Protocols

These protocols are designed for mammalian cells cultured in multi-well imaging plates or on coverslips.

Protocol 1: Cell Seeding and Transfection
  • Cell Seeding: Seed adherent mammalian cells (e.g., HEK293T, U2OS, COS7) on imaging-grade plates or coverslips 18-24 hours before transfection. Aim for a confluency of 60-80% at the time of transfection.

  • Plasmid Preparation: Prepare a transfection mixture containing:

    • Plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired labeling site.

    • Plasmid encoding the orthogonal TCO*-Lys specific aaRS/tRNA pair (e.g., pDule-TCOK).[10]

  • Transfection: Transfect the cells using a standard lipid-based transfection reagent or electroporation, following the manufacturer's protocol.

Protocol 2: Expression of TCO-Tagged Protein
  • Media Exchange: 4-6 hours post-transfection, gently aspirate the transfection medium.

  • Supplementation with UAA: Add fresh, pre-warmed complete culture medium supplemented with the optimized concentration of TCO*-Lysine (typically 0.1-1 mM).

    • Expert Tip: Prepare a sterile, concentrated stock of TCO*-Lysine in PBS or cell culture medium to avoid adding large volumes of solvent to your cells.

  • Protein Expression: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the expression and incorporation of the TCO-tagged protein.

Protocol 3: Live-Cell Labeling with SiR-PEG4-Me-tetrazine
  • Prepare Stock Solution: Dissolve the SiR-PEG4-Me-tetrazine probe in anhydrous DMSO to create a 1-10 mM stock solution. Store aliquots at -20°C, protected from light.[11]

  • Prepare Labeling Solution: On the day of the experiment, dilute the stock solution into pre-warmed, serum-free, phenol red-free imaging buffer (e.g., HBSS or FluoroBrite™ DMEM) to the final working concentration (e.g., 5 µM).

  • Cell Wash: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium and non-incorporated TCO*-Lys.

  • Labeling Incubation: Remove the PBS and add the SiR-PEG4-Me-tetrazine labeling solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.

  • Final Washes: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe. This step is crucial for minimizing background fluorescence, although the fluorogenic nature of the probe makes it less critical than with always-on dyes.[11]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for fluorescence microscopy.

Protocol 4: Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

  • Objective Selection: Choose a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) to maximize light collection.[14]

  • Filter/Laser Selection: Use an appropriate laser line (e.g., 640 nm) and filter set (e.g., Ex: 640/30 nm, Em: 690/50 nm) for the SiR fluorophore.

  • Image Acquisition: Optimize imaging parameters to maximize the signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and shortest exposure times that provide a clear signal.[14] This is especially critical for long-term time-lapse imaging.

Part 4: Data Interpretation and Troubleshooting

Expected Results: Successful labeling will result in specific fluorescence localized to the expected subcellular compartment of the target protein. The signal should be significantly above the background fluorescence observed in negative control cells.

Essential Controls:

  • -UAA Control: Transfected cells that are not supplemented with TCO*-Lys. These cells should show no specific labeling, confirming that the SiR-probe does not react non-specifically with cellular components.

  • -aaRS/tRNA Control: Cells transfected with the target protein plasmid but without the orthogonal synthetase/tRNA plasmid, grown in the presence of TCO-Lys. This control confirms that TCO-Lys is not incorporated by endogenous machinery.

  • Wild-Type (WT) Protein Control: Cells transfected with a WT version of the target protein (no TAG codon) and the aaRS/tRNA system, grown with TCO*-Lys. This ensures the probe does not bind to the unmodified protein.

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Fluorescence Signal 1. Low transfection efficiency.2. Inefficient UAA incorporation.3. Low protein expression.4. Incorrect imaging settings.1. Optimize transfection protocol.2. Titrate TCO*-Lys concentration; increase expression time.3. Use a stronger promoter or verify expression via Western blot.4. Verify filter sets and increase exposure/laser power cautiously.
High Background Fluorescence 1. Incomplete removal of unbound probe.2. Probe concentration is too high.3. Non-specific binding of the probe.1. Increase the number and duration of wash steps.2. Reduce the concentration of SiR-PEG4-Me-tetrazine.3. Decrease incubation time; include BSA in the imaging buffer.
Cell Death/Poor Health 1. Cytotoxicity from transfection reagent.2. Cytotoxicity from UAA or probe.3. Phototoxicity from imaging.1. Use a less toxic transfection reagent or reduce plasmid amount.2. Titrate UAA and probe to the lowest effective concentration.3. Reduce laser power, exposure time, and frequency of acquisition.

Conclusion

The combination of genetic code expansion with SiR-tetrazine ligation represents a pinnacle of precision in protein labeling for live-cell imaging. This method provides researchers with the ability to attach a superior far-red fluorophore to a specific site on a target protein, enabling dynamic studies with high signal-to-noise and minimal perturbation to the biological system. By following the principles and protocols outlined in this guide, researchers can effectively employ this powerful technology to unlock new insights into protein function, localization, and dynamics.

References

  • Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Journal of the American Chemical Society. [Link]

  • Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. PMC. [Link]

  • Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society. [Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society. [Link]

  • Bioorthogonal Reactions in Bioimaging. PMC. [Link]

  • Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes. PMC. [Link]

  • Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. bioRxiv. [Link]

  • trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC. [Link]

  • Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. PubMed. [Link]

  • Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. ACS Publications. [Link]

  • Access to Faster Eukaryotic Cell Labeling with Encoded Tetrazine Amino Acids. Journal of the American Chemical Society. [Link]

  • Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. Tennessee Research and Creative Exchange (TRACE). [Link]

  • Tuning Encodable Tetrazine Chemistry for Site‐Specific Protein Bioorthogonal Ligations. ResearchGate. [Link]

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. [Link]

  • Live-cell fluorescence imaging. PubMed. [Link]

  • Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. Angewandte Chemie. [Link]

  • Bioorthogonally activated probes for precise fluorescence imaging. RSC Publishing. [Link]

  • Me-Tetrazine-PEG4-O-amine用途. 陕西星贝爱科生物科技. [Link]

  • Understanding Methyltetrazine-Peg4-Nhs Ester. Medium. [Link]

  • Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. PMC. [Link]

  • Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. ChemRxiv. [Link]

  • Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. Europe PMC. [Link]

  • Structure of NHS-PEG4-tetrazine (1), and synthesis route towards... ResearchGate. [Link]

  • Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers. [Link]

Sources

Method

SiR-PEG4-Me-tetrazine for tracking low-abundance biomolecules.

Tracking low-abundance biomolecules—such as transiently expressed G protein-coupled receptors (GPCRs) or secreted bacterial effectors—in their native cellular environment presents a formidable challenge. Traditional fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tracking low-abundance biomolecules—such as transiently expressed G protein-coupled receptors (GPCRs) or secreted bacterial effectors—in their native cellular environment presents a formidable challenge. Traditional fluorescent proteins are often too bulky, perturbing the function of delicate targets, while constitutively active organic dyes suffer from high background noise that obscures faint signals.

As a Senior Application Scientist, I approach this challenge by leveraging SiR-PEG4-Me-tetrazine , a highly advanced, bioorthogonal fluorescent probe. This guide deconstructs the mechanistic causality behind its design and provides self-validating protocols for achieving high-fidelity, super-resolution imaging of scarce biological targets.

Mechanistic Causality: The Double-Fluorogenic Advantage

To successfully image low-abundance targets, the signal-to-noise ratio (SNR) must be maximized. SiR-PEG4-Me-tetrazine achieves this through a sophisticated "double-fluorogenic" mechanism that ensures the probe remains entirely dark until it specifically engages its target [1].

  • The Spirolactone Equilibrium : Silicon rhodamine (SiR) exists in a dynamic equilibrium between a lipophilic, non-fluorescent spirolactone state and a highly fluorescent zwitterionic state [2]. In the aqueous environment of the cytosol, the closed spirolactone form is favored, allowing the unreacted probe to passively diffuse across cell membranes without emitting background fluorescence [3].

  • TBET/Dexter Quenching : The proximity of the tetrazine moiety to the SiR core introduces a secondary quenching pathway via Through-Bond Energy Transfer (TBET) and Dexter electron exchange [1].

  • Target Engagement : When the methyl-tetrazine (Me-tetrazine) reacts with a strained dienophile like trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN) via an inverse electron-demand Diels-Alder (IEDDA) reaction, the tetrazine is converted into a dihydropyridazine. This chemical transformation destroys the quenching pathway and forces the SiR core into its fluorescent zwitterionic state, yielding a massive fluorescence turn-on [4].

The inclusion of a PEG4 linker is a critical structural choice: it increases the aqueous solubility of the lipophilic SiR core, preventing non-specific partitioning into lipid droplets, which is a common source of false positives when tracking low-abundance membrane proteins [5].

Quantitative Photophysical Profiling

To justify the selection of SiR-PEG4-Me-tetrazine over traditional bioorthogonal dyes (e.g., Cy5-tetrazine), we must evaluate their photophysical parameters in the context of live-cell constraints.

PropertySiR-PEG4-Me-TetrazineCy5-PEG2-TetrazineCausality / Experimental Impact
Excitation / Emission 652 nm / 674 nm [3]~650 nm / ~670 nm [2]Far-red spectrum minimizes cellular autofluorescence and phototoxicity during prolonged live-cell imaging.
Extinction Coefficient 100,000 M⁻¹cm⁻¹ [3]~250,000 M⁻¹cm⁻¹ [2]While Cy5 is nominally brighter, SiR's fluorogenicity yields a vastly superior functional signal-to-noise ratio.
Fluorogenicity (Turn-on) High (up to 1000-fold) [1]Low to None [2]Eliminates the need for stringent wash steps, preserving transient or weak target interactions.
Cell Permeability High [3]Low (Requires optimization) [2]Spirolactone formation allows SiR to passively diffuse across lipid bilayers without permeabilization agents.

System Architecture: Bioorthogonal Labeling Workflow

G N1 Target Protein (Low Abundance) N2 UAA Incorporation (TCO / BCN) N1->N2 Genetic Code Expansion N4 IEDDA Click Reaction (Bioorthogonal) N2->N4 N3 SiR-PEG4-Me-Tetrazine (Quenched Spirolactone) N3->N4 Diffusion (Cell Permeable) N5 Zwitterionic SiR (Highly Fluorescent) N4->N5 Relief of Quenching N6 Super-Resolution Imaging (STED/SIM) N5->N6 High Signal-to-Noise

Workflow of bioorthogonal labeling of low-abundance proteins using SiR-tetrazine.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed fluorescence is strictly the result of specific target engagement.

Protocol A: Wash-Free Live-Cell Labeling of Low-Abundance GPCRs

Objective: Track transiently expressed GPCRs at the single-molecule level without background interference [5].

  • Genetic Code Expansion (Target Priming)

    • Action : Co-transfect cells with a plasmid encoding the GPCR featuring an amber stop codon (TAG) at an extracellular loop, alongside an orthogonal tRNA/tRNA synthetase pair. Supplement culture media with 250 µM TCO-Lysine (Unnatural Amino Acid).

    • Causality : TCO is chosen over BCN for extracellular domains because the TCO-tetrazine IEDDA reaction is exceptionally fast ( k2​>104M−1s−1 ), capturing low-abundance receptors before they undergo endocytosis.

  • Probe Preparation

    • Action : Reconstitute SiR-PEG4-Me-tetrazine in anhydrous DMSO to a 1 mM stock. Dilute to a final working concentration of 1 µM in pre-warmed, phenol red-free imaging medium.

    • Causality : Anhydrous DMSO prevents premature hydrolysis of the tetrazine. Phenol red must be omitted as it contributes to background fluorescence in the far-red spectrum.

  • Wash-Free Labeling

    • Action : Replace culture media with the 1 µM probe solution. Incubate at 37°C for 30 minutes. Proceed directly to imaging without washing.

    • Causality : Because SiR-tetrazine is highly fluorogenic, unreacted probe remains dark. Washing is omitted to prevent the dissociation of weakly bound physiological ligands or the mechanical stress-induced internalization of the GPCRs.

  • Self-Validation Checkpoint (Competitive Quenching)

    • Action : In a parallel control well, pre-incubate the TCO-expressing cells with 10 µM of a non-fluorescent Me-tetrazine for 15 minutes prior to adding the SiR-PEG4-Me-tetrazine.

    • Validation Logic : The non-fluorescent tetrazine will occupy all available TCO sites. If the SiR-tetrazine subsequently produces a signal, it indicates non-specific lipophilic partitioning rather than bioorthogonal conjugation. A dark control well validates the specificity of the experimental well.

Protocol B: Intracellular Tracking of Secreted Effectors for Super-Resolution (STED)

Objective: Visualize low-abundance bacterial effectors secreted into host cells using Stimulated Emission Depletion (STED) nanoscopy [4].

  • Host-Cell Infection & UAA Incorporation

    • Action : Infect host cells with bacteria engineered to incorporate BCN-Lysine into the secreted effector protein.

    • Causality : BCN is highly stable in the reductive intracellular environment of the host cytosol, ensuring the dienophile remains reactive after bacterial secretion.

  • Permeation and Labeling

    • Action : Add 500 nM SiR-PEG4-Me-tetrazine directly to the infected host cell culture. Incubate for 1 hour at 37°C.

    • Causality : The spirolactone form of SiR easily permeates both the host cell membrane and the bacterial inclusion vacuoles, locating the scarce effectors.

  • STED Imaging Execution

    • Action : Image using a 640 nm excitation laser and a 775 nm depletion laser.

    • Causality : SiR's exceptional photostability allows it to withstand the intense photon flux of the 775 nm depletion laser without rapid photobleaching, which is an absolute necessity when imaging low-abundance targets at sub-diffraction resolutions (~30-50 nm).

  • Self-Validation Checkpoint (Amber-Suppression Negative Control)

    • Action : Infect a control well with bacteria expressing the wild-type effector (no amber stop codon) but still supplement with BCN-Lysine and SiR-PEG4-Me-tetrazine.

    • Validation Logic : This confirms that the host cell's endogenous proteome does not cross-react with the probe or the UAA, ensuring the STED signal is strictly localized to the bacterial effector.

References

  • spirochrome.com - Product information: SiR-tetrazine (SC008) [Link]

  • acs.org - Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy [Link]

  • acs.org - Quantitative Single-Residue Bioorthogonal Labeling of G Protein-Coupled Receptors in Live Cells [Link]

  • nih.gov - Genetic code expansion enables visualization of Salmonella type three secretion system components and secreted effectors [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence with SiR-PEG4-Me-tetrazine

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing the bioorthogonal SiR-PEG4-Me-tetrazine probe for live-cell and super-resolution mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing the bioorthogonal SiR-PEG4-Me-tetrazine probe for live-cell and super-resolution microscopy. While this probe is engineered for high signal-to-noise ratios, improper experimental conditions can lead to disruptive background fluorescence.

Below, we deconstruct the mechanistic causes of background noise and provide field-proven, self-validating protocols to optimize your imaging workflows.

Part 1: Mechanistic Overview & Troubleshooting FAQs

To effectively troubleshoot, you must first understand the causality behind the dye's behavior. Silicon Rhodamine (SiR) is a "double-fluorogenic" system. It relies on both environmental polarity and chemical quenching to remain dark before target binding.

Q1: Why am I seeing high background even though SiR-PEG4-Me-tetrazine is supposed to be fluorogenic? A1: The fluorogenicity of SiR is driven by an intramolecular equilibrium between a non-fluorescent spirolactone (closed state) and a fluorescent zwitterion (open state) 1. While the unreacted Me-tetrazine moiety quenches the open form via energy transfer [[2]](), this quenching is finite (typically a 50- to 100-fold turn-on). If excess dye accumulates in acidic organelles (e.g., lysosomes, pH ~4.5) or hydrophobic lipid pockets, the equilibrium is forced entirely into the highly absorptive zwitterionic state. At high local concentrations, the residual unquenched fluorescence becomes detectable as punctate or membrane-bound background noise.

Q2: Does the choice of tetrazine (H-tetrazine vs. Me-tetrazine) affect background? A2: Yes, significantly. While unsubstituted H-tetrazines offer the fastest inverse electron-demand Diels-Alder (iEDDA) kinetics, they suffer from high off-target proteome reactivity. They can non-specifically react with endogenous nucleophiles (such as protein thiols), covalently anchoring the dye to off-target structures 3. The methyl-substituted tetrazine (Me-tetrazine) provides moderate steric hindrance, which drastically reduces this non-specific proteome reactivity while maintaining sufficient kinetics for live-cell imaging 3.

Q3: I am using a TCO (trans-cyclooctene) tag. Could my click chemistry be causing the background? A3: Yes, depending on the specific TCO derivative. The initial iEDDA cycloaddition between TCO and tetrazine forms a dihydropyridazine intermediate. Certain highly strained dienophiles, particularly TCO*A, can undergo a subsequent base-catalyzed β -elimination reaction [[4]](). This elimination severs the linkage, releasing the unquenched, highly fluorescent SiR fluorophore from your target protein, which then diffuses through the cell to create a high cytosolic background 4. To prevent this, switch to elimination-resistant dienophiles such as endo-BCN (bicyclononyne) or conformationally stable TCO variants.

Part 2: Logical Pathways of Background Generation

Mechanism SiR_Closed SiR-PEG4-Me-Tz (Spirolactone, Closed) Non-Fluorescent SiR_Open SiR-PEG4-Me-Tz (Zwitterion, Open) Quenched by Tetrazine SiR_Closed->SiR_Open Polar / Acidic Environment SiR_Open->SiR_Closed Apolar Environment Specific_Target Specific Target Binding (iEDDA with TCO/BCN) SiR_Open->Specific_Target Target Present NonSpecific Non-Specific Accumulation (Lysosomes / Hydrophobic Pockets) SiR_Open->NonSpecific Excess Unreacted Dye Fluorescent_State Highly Fluorescent Product (Specific Signal) Specific_Target->Fluorescent_State Tetrazine Destroyed Background_State Residual Fluorescence (Background Noise) NonSpecific->Background_State High Local Concentration

Fig 1: Logical relationship of SiR-PEG4-Me-tetrazine fluorogenic states and background pathways.

Part 3: Quantitative Optimization Matrix

To systematically eliminate background, adjust your experimental parameters according to the causality matrix below:

VariableSub-optimal ConditionOptimized ConditionMechanistic Impact on Background
Dye Concentration > 500 nM10 - 100 nMReduces the absolute pool of unreacted dye available for non-specific lysosomal accumulation.
Dienophile Choice TCO*Aendo-BCN or stable TCOPrevents post-click β -elimination, ensuring the fluorophore remains covalently anchored to the target 4.
Tetrazine Moiety H-TetrazineMe-TetrazineSteric hindrance reduces off-target covalent binding to endogenous proteome nucleophiles [[3]]().
Wash Buffer Standard PBSHBSS + 1% BSABSA acts as a hydrophobic scavenger, actively pulling unreacted SiR-PEG4 out of lipid membranes.
Labeling Time > 2 hours15 - 30 minutesMinimizes the time available for endocytic uptake and lysosomal trapping of the dye.

Part 4: Standard Operating Procedure (SOP)

Protocol: Optimized Live-Cell Labeling with SiR-PEG4-Me-tetrazine

Objective: Achieve a high signal-to-noise ratio (SNR) labeling of TCO/BCN-tagged intracellular proteins while actively suppressing background fluorescence through kinetic control and hydrophobic scavenging.

Step 1: Target Preparation & Expression Validation

  • Express your protein of interest fused to a TCO or BCN unnatural amino acid (via genetic code expansion) or a relevant tag.

  • Self-Validation Check: Always run a "No-Tag" control well (cells treated with dye but lacking the TCO/BCN target) in parallel to establish the baseline background fluorescence.

Step 2: Dye Preparation (Titration)

  • Reconstitute SiR-PEG4-Me-tetrazine in anhydrous DMSO to a 1 mM stock. Aliquot and store at -20°C in the dark to prevent hydrolysis.

  • Prepare a working labeling solution of 50 nM SiR-PEG4-Me-tetrazine in pre-warmed imaging medium (e.g., FluoroBrite DMEM or HBSS).

  • Scientist Insight: Always dilute the DMSO stock directly into the buffer vortexing gently. Never add buffer to the neat DMSO stock, as this can cause localized dye aggregation and precipitation, leading to bright, unspecific puncta during imaging.

Step 3: Pulse Labeling

  • Aspirate the culture medium from the cells.

  • Apply the 50 nM labeling solution and incubate for exactly 20 minutes at 37°C, 5% CO₂.

  • Scientist Insight: The iEDDA reaction is exceptionally rapid. Prolonged incubation strictly increases endocytic background rather than specific signal.

Step 4: Hydrophobic Scavenger Washout

  • Aspirate the labeling solution.

  • Wash 1: Add pre-warmed Wash Buffer (HBSS containing 1% w/v essentially fatty-acid-free BSA). Incubate for 5 minutes at 37°C. Causality: The BSA acts as a hydrophobic sink, shifting the partition coefficient of unreacted dye out of the plasma membrane and into the wash buffer.

  • Wash 2: Repeat the BSA wash for another 5 minutes.

  • Wash 3: Final rinse with standard imaging medium (without BSA) to remove residual albumin.

Step 5: Imaging

  • Proceed immediately to confocal or super-resolution (e.g., STED/SMLM) imaging.

  • Excitation: 640 nm laser; Emission: 660-700 nm filter.

Workflow Step1 1. Preparation Express TCO/BCN Target Step2 2. Titration Add 10-100 nM SiR-PEG4-Me-Tz Step1->Step2 Step3 3. Incubation 15-30 min at 37°C Step2->Step3 Step4 4. Washout Wash with 1% BSA in HBSS (2x) Step3->Step4 Step5 5. Imaging Confocal / Super-Res Step4->Step5

Fig 2: Optimized experimental workflow for live-cell labeling and background suppression.

References

  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC (nih.gov). URL:[Link]

  • Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy - bioRxiv. URL:[Link]

  • Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing). URL:[Link]

  • Minimal genetically encoded tags for fluorescent protein labeling in living neurons - PMC (nih.gov). URL:[Link]

Sources

Optimization

Troubleshooting guide for incomplete SiR-PEG4-Me-tetrazine labeling

Welcome to the technical support guide for SiR-PEG4-Me-tetrazine, a powerful fluorogenic probe for live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for SiR-PEG4-Me-tetrazine, a powerful fluorogenic probe for live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioorthogonal labeling using the inverse-electron-demand Diels-Alder (IEDDA) reaction. Here, we address common challenges encountered during experiments, providing not just solutions but the underlying scientific principles to empower your research.

Introduction: The Power of SiR-Tetrazine and TCO Ligation

The labeling strategy using SiR-PEG4-Me-tetrazine relies on the IEDDA "click chemistry" reaction, one of the fastest and most specific bioorthogonal reactions currently available.[1] In this system, a target molecule is first functionalized with a strained alkene, typically a trans-cyclooctene (TCO) derivative. Subsequently, the SiR-PEG4-Me-tetrazine is introduced. The tetrazine moiety rapidly and selectively reacts with the TCO group, forming a stable covalent bond and fluorescently labeling the target.[1]

A key advantage of this system is its fluorogenic nature. The silicon-rhodamine (SiR) dye's fluorescence is significantly quenched by the attached tetrazine group.[2][3] Upon successful ligation with TCO, this quenching effect is released, leading to a substantial increase in fluorescence intensity.[2][3][4] This "turn-on" mechanism is invaluable for live-cell imaging as it minimizes background noise from unbound probes, often eliminating the need for extensive wash steps.[3][5][6]

This guide will help you troubleshoot and optimize this powerful technique to achieve high-quality, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Question 1: Why is my fluorescent signal weak or completely absent?

This is one of the most common issues and can stem from several factors, from reagent integrity to suboptimal reaction conditions.

Possible Cause A: Reagent Degradation

  • The "Why": The tetrazine ring, particularly in aqueous solutions, is susceptible to degradation over time.[7] While methyl-tetrazine (Me-Tz) is more stable than other derivatives like H-Tz, especially in serum-containing media, its stability is not infinite.[8][9] The TCO group can also degrade, especially if exposed to low pH or thiols.[10]

  • Solution:

    • Storage: Store solid SiR-PEG4-Me-tetrazine and your TCO-functionalized molecule at -20°C or -80°C, protected from light and moisture.[7]

    • Fresh Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[7] Minimize freeze-thaw cycles.

    • Working Solutions: Always prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before an experiment.[7] Do not store tetrazine probes in aqueous solutions for extended periods.

Possible Cause B: Inefficient TCO Labeling

  • The "Why": The SiR-tetrazine probe can only label its target if the target has been successfully functionalized with TCO. If the initial reaction to attach the TCO group to your protein, antibody, or small molecule was inefficient, there will be few or no sites for the tetrazine to react with.

  • Solution:

    • Verify TCO Conjugation: Before proceeding to the tetrazine labeling step, confirm the successful conjugation of the TCO group to your target molecule. This can be done using techniques like mass spectrometry (for proteins) or by reacting it with a tetrazine-biotin conjugate followed by a streptavidin-HRP western blot.

    • Optimize TCO Labeling Protocol: If using an NHS-ester TCO derivative to label primary amines (e.g., lysines on a protein), ensure your buffer is amine-free (e.g., use PBS instead of Tris) and at the correct pH (7-9).[11]

Possible Cause C: Suboptimal Reaction Kinetics or Steric Hindrance

  • The "Why": The IEDDA reaction rate is influenced by several factors, including the specific structures of the tetrazine and TCO derivatives and steric hindrance.[10][12][13] If both the tetrazine and TCO are attached to large, bulky molecules, they may not be able to approach each other efficiently, slowing the reaction.

  • Solution:

    • Increase Incubation Time: While the reaction is typically fast, try extending the incubation time with the SiR-tetrazine probe (e.g., from 30 minutes to 1-2 hours).

    • Increase Concentration: A modest increase in the concentration of the SiR-tetrazine probe may help drive the reaction forward. Perform a titration to find the optimal concentration that improves signal without increasing background.

    • Consider Spacers: The PEG4 spacer on SiR-PEG4-Me-tetrazine is designed to reduce steric hindrance.[10][11] If you are designing the TCO-modified component, consider incorporating a flexible PEG spacer there as well.

Possible Cause D: Incorrect Imaging Parameters

  • The "Why": Live cells often produce dimmer signals than fixed and permeabilized samples.[14] Your microscope settings must be optimized to capture this signal effectively while minimizing noise and phototoxicity.[14][15]

  • Solution:

    • Optimize Signal-to-Noise Ratio (SNR): Ensure you are using the correct excitation (e.g., ~640 nm) and emission (~665 nm) filters for the SiR dye.

    • Adjust Exposure/Gain: Increase camera exposure time or gain to enhance signal detection. Be mindful that this can also increase noise and phototoxicity with excessive excitation light.[15]

    • Use Image Averaging: Acquiring multiple frames and averaging them can significantly reduce random noise and improve the clarity of your signal.[15]

Question 2: My images have high background or non-specific staining. How can I fix this?

High background can obscure your specific signal and make data interpretation difficult. The fluorogenic nature of SiR-tetrazine is a major advantage here, but it may not solve all background issues.

Possible Cause A: Non-Specific Probe Binding

  • The "Why": SiR dyes, being relatively hydrophobic, can non-specifically associate with cellular structures like membranes or aggregates, leading to background fluorescence.[5]

  • Solution:

    • Optimize Probe Concentration: Use the lowest effective concentration of SiR-PEG4-Me-tetrazine. Titrate down from your starting concentration (e.g., 5 µM) to find a level that provides specific signal without high background.

    • Thorough Washing: Although sometimes wash-free protocols are possible, including several washes with pre-warmed imaging medium after incubation can significantly reduce background from non-specifically bound probe.[2][16]

    • Include Serum/BSA: For extracellular labeling, including a small amount of protein like BSA or serum in your final wash buffer can help "mop up" non-specifically bound probe.

Possible Cause B: Proteome Reactivity

  • The "Why": While highly bioorthogonal, tetrazines are not completely inert. Under certain conditions, they can react non-specifically with cellular nucleophiles, such as thiols on cysteine residues.[17][18] This can lead to off-target labeling and a diffuse background signal.

  • Solution:

    • Minimize Incubation Time: Use the shortest incubation time necessary for specific labeling. The rapid kinetics of the TCO-tetrazine reaction means that specific labeling should occur much faster than slower, off-target reactions.[16]

    • Use a More Stable Tetrazine: You are already using a methyl-tetrazine, which is a good choice as it generally shows lower non-specific reactivity compared to more reactive (and less stable) tetrazines.[18]

Possible Cause C: Cellular Autofluorescence

  • The "Why": Cells naturally contain molecules (e.g., FAD, NADH) that fluoresce, particularly in the green and yellow channels. While less of an issue for far-red dyes like SiR, it can still contribute to overall background.

  • Solution:

    • Use Phenol Red-Free Medium: For imaging, use a medium that does not contain phenol red, as it is a major source of background fluorescence.[16]

    • Image Unlabeled Controls: Always image control cells that have not been treated with the fluorescent probe. This will allow you to determine the baseline level of autofluorescence in your specific cells and imaging conditions. You can then use this information for background subtraction during image analysis.

Question 3: My cells are dying or look unhealthy after labeling. What's wrong?

Maintaining cell health is paramount for meaningful live-cell imaging.

Possible Cause A: Probe or Solvent Toxicity

  • The "Why": High concentrations of fluorescent probes can be toxic to cells.[19] Similarly, the solvent used for the probe's stock solution, typically DMSO, can be cytotoxic even at low final concentrations.

  • Solution:

    • Titrate Probe Concentration: Determine the lowest possible probe concentration that still gives an adequate signal.

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%.

    • Run Viability Assays: If you suspect toxicity, perform a cell viability assay (e.g., using PrestoBlue or a similar reagent) to test different concentrations of your probe and incubation times.[20]

Possible Cause B: Phototoxicity

  • The "Why": The high-intensity light used for fluorescence excitation can generate reactive oxygen species, which damage cellular components and can lead to cell death. This is a critical concern in live-cell imaging.[15][21]

  • Solution:

    • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that allows you to visualize your signal.

    • Minimize Exposure Time: Use the shortest possible camera exposure times.

    • Limit Image Acquisition: Only acquire images when necessary. Avoid continuous, prolonged exposure of the cells to the excitation light.

Workflow and Reaction Mechanism Diagrams

G cluster_prep Step 1: Target Functionalization cluster_label Step 2: Bioorthogonal Labeling cluster_image Step 3: Imaging prep_cells Prepare Live Cells add_tco Incubate with TCO-modified molecule (e.g., antibody, drug) prep_cells->add_tco wash1 Wash to remove unbound TCO-molecule add_tco->wash1 add_sir Incubate with SiR-PEG4-Me-tetrazine wash1->add_sir wash2 Wash to remove unbound probe (optional) add_sir->wash2 image Perform Live-Cell Fluorescence Microscopy wash2->image

Standard Protocol: Antibody-Based Pretargeting

This protocol provides a general framework for labeling a cell surface protein using a TCO-conjugated antibody followed by SiR-PEG4-Me-tetrazine.

Materials:

  • Cells expressing the target of interest

  • TCO-conjugated primary antibody specific to the target

  • SiR-PEG4-Me-tetrazine (store stock in anhydrous DMSO at -20°C)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom imaging dish and grow to the desired confluency.

  • Primary Antibody Incubation:

    • Dilute the TCO-conjugated antibody in cold live-cell imaging medium to its optimal working concentration.

    • Wash cells once with cold PBS.

    • Add the antibody solution to the cells and incubate for 1 hour on ice or at 4°C to prevent receptor internalization.

  • Washing:

    • Remove the antibody solution.

    • Wash the cells three times with cold PBS to remove all unbound antibody. This step is critical to minimize background.

  • SiR-PEG4-Me-tetrazine Labeling:

    • Prepare a working solution of SiR-PEG4-Me-tetrazine (e.g., 1-5 µM) in pre-warmed (37°C) live-cell imaging medium.[16]

    • Add the SiR-tetrazine solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.[16] The short incubation time is possible due to the fast reaction kinetics.

  • Final Wash & Imaging:

    • Remove the SiR-tetrazine solution.

    • Wash the cells twice with pre-warmed imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

Quantitative Data Summary

The following table provides typical parameters for labeling experiments. These should be considered starting points and optimized for your specific cell type and target.

ParameterRecommended RangeRationale & Key Considerations
SiR-PEG4-Me-tetrazine Conc. 0.5 - 5 µMHigher concentrations can increase background and potential toxicity. Titration is essential.
TCO-Molecule Conc. Varies by targetFollow manufacturer's recommendation or titrate for optimal signal-to-noise.
Incubation Time (Tetrazine) 10 - 60 minutesThe reaction is very fast.[22] Longer times are usually not needed and may increase non-specific binding.[16]
Incubation Temperature 37°CReaction proceeds well at physiological temperatures.
Final DMSO Concentration < 0.5%High concentrations of DMSO are toxic to cells.
SiR Excitation/Emission ~640 nm / ~665 nmUse appropriate filter sets for far-red fluorescence to minimize autofluorescence.

Frequently Asked Questions (FAQs)

  • Q: Can I perform labeling in media containing fetal bovine serum (FBS)?

    • A: Yes. The methyl-tetrazine group is significantly more stable in serum-containing media compared to other tetrazine derivatives.[8][9] However, serum proteins can sometimes contribute to background. If you encounter issues, try reducing the serum percentage during the labeling step or using a serum-free imaging medium.

  • Q: What is the primary mechanism of fluorescence quenching in SiR-tetrazine probes?

    • A: The quenching mechanism can depend on the specific dye structure and the linker connecting it to the tetrazine. For many red-absorbing dyes, mechanisms like photoinduced electron transfer (PET) or Dexter exchange are responsible for the efficient quenching.[2][4] Upon reaction, the electronic coupling between the dye and the tetrazine is disrupted, restoring fluorescence.

  • Q: My TCO-modified molecule is unstable. What can I do?

    • A: The stability of TCO derivatives can vary. Highly strained TCOs react faster but may be less stable.[10] Ensure proper storage conditions (inert atmosphere, protected from light).[10] If instability in media is an issue, minimize the incubation time of the TCO-modified molecule with the cells before adding the tetrazine probe.

References

  • A Comparative Guide to the Kinetic Analysis of Tetrazine Derivatives with Trans-Cyclooctene (TCO). (n.d.). Benchchem.
  • Tetrazine-TCO Reaction Kinetics Optimization: A Technical Support Guide. (n.d.). Benchchem.
  • Wu, H., et al. (2020). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. ACS Central Science. Available at: [Link]

  • Handula, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of Nanobiotechnology. Available at: [Link]

  • Reiner, T. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. PMC. Available at: [Link]

  • Chen, Y., et al. (2025). A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. MDPI. Available at: [Link]

  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Versteegen, R. M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. PMC. Available at: [Link]

  • Liu, Y., et al. (2016). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PMC. Available at: [Link]

  • Versteegen, R. M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. ACS Publications. Available at: [Link]

  • Pinto-Pacheco, B., et al. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. Available at: [Link]

  • Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Available at: [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. Retrieved March 27, 2026, from [Link]

  • Choe, S.-K., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI. Available at: [Link]

  • Lim, D., et al. (2021). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Available at: [Link]

  • Lang, K. (n.d.). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. University of British Columbia. Retrieved March 27, 2026, from [Link]

  • Lim, D., et al. (2021). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. PubMed. Available at: [Link]

  • D'Este, E., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. Available at: [Link]

  • Lukinavičius, G. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • Schvartz, T., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. Available at: [Link]

  • Wang, Z., et al. (2024). Photoinduced Charge Centralization Quenches the Fluorescence of Conjugation-Fused Tetrazine Labels with Red-to-Near-Infrared Emissions. ACS Publications. Available at: [Link]

  • Klehs, K., et al. (2019). Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe. PMC. Available at: [Link]

  • Cross, E., et al. (2024). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. Journal of the American Chemical Society. Available at: [Link]

  • Agatemor, C., et al. (2022). In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. PMC. Available at: [Link]

  • Shaw, S. L. (n.d.). Live-cell fluorescence imaging. PubMed. Retrieved March 27, 2026, from [Link]

  • Davis, S. C., et al. (n.d.). Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. SPIE. Available at: [Link]

  • Birke, A., et al. (2018). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Aviñó, J., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. Available at: [Link]

  • An In-depth Technical Guide to the Core Properties of Tetrazine-PEG4-biotin: Solubility and Stability. (n.d.). Benchchem.
  • Application of Methyltetrazine-PEG4-Acid in Live Cell Imaging: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Methyltetrazine-PEG4-NH-Boc: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
  • Birke, A., et al. (2018). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. ResearchGate. Available at: [Link]

  • Glasscock, C. J., et al. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. GCE4All - Oregon State University. Available at: [Link]

  • Kasanmascheff, M., et al. (2022). Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. PMC. Available at: [Link]

Sources

Troubleshooting

Strategies to improve the signal-to-noise ratio in SiR-tetrazine imaging

Technical Support Center: SiR-Tetrazine Imaging Optimization Welcome to the Advanced Technical Support Center for Silicon Rhodamine (SiR)-Tetrazine bioorthogonal imaging. As a Senior Application Scientist, I have designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: SiR-Tetrazine Imaging Optimization

Welcome to the Advanced Technical Support Center for Silicon Rhodamine (SiR)-Tetrazine bioorthogonal imaging. As a Senior Application Scientist, I have designed this resource to move beyond basic vendor protocols. Achieving single-molecule-level signal-to-noise ratios (SNR) requires a deep understanding of the photophysical realities of Inverse Electron-Demand Diels-Alder (IEDDA) reactions. This guide provides the mechanistic causality behind experimental choices, troubleshooting logic, and self-validating workflows to ensure absolute data integrity.

Part 1: Mechanistic FAQs (The Causality of SNR)

Q1: Why does SiR-tetrazine exhibit "fluorogenic" properties, and why is my background still high despite this claim? A1: The fluorogenicity of SiR-tetrazine relies on Photoinduced Electron Transfer (PET) or Through-Bond Energy Transfer (TBET) from the excited dye to the tetrazine moiety, which effectively quenches fluorescence in the unbound state[1]. Upon IEDDA cycloaddition with a strained dienophile (like trans-cyclooctene, TCO), the tetrazine converts into a pyridazine. This structural change eliminates the PET quenching pathway, restoring the dye's fluorescence[2][3].

However, high background often persists because not all SiR-tetrazine probes are created equal. If you are using a meta- or para-substituted tetrazine, the fluorogenic turn-on ratio is typically only 2- to 4-fold due to suboptimal interchromophore distances[2]. To achieve true wash-free imaging with high SNR, you must utilize ortho-substituted tetrazine derivatives. The short, flexible oxymethyl linker in ortho-configurations forces a stacked conformation between the fluorophore and tetrazine, resulting in up to a 95-fold fluorescence turn-on upon reaction[2][4].

Q2: I am observing punctate background noise in live cells, particularly localizing to lysosomes. How do I prevent this? A2: This is a classic artifact of lipophilicity and protonation. SiR is a lipophilic dye, and tetrazine derivatives can naturally accumulate in acidic organelles like lysosomes, independent of your target protein[5][6]. Furthermore, if you are incorporating Unnatural Amino Acids (UAAs) via genetic code expansion, the UAA itself (e.g., TCO*A-Lys) can pool in these vesicles[5].

Causality-driven solution: You must implement a rigorous "chase" period—washing out the UAA for 2 to 10 hours prior to adding the SiR-tetrazine probe. Alternatively, switch to a less lipophilic dienophile like endo-BCN-Lys, which exhibits significantly lower lysosomal retention compared to TCO variants[5].

Part 2: Troubleshooting Guide & Logic

Troubleshooting Start Issue: Low SNR / High Background Vesicles Punctate / Lysosomal Noise? Start->Vesicles Diffuse Diffuse Cytoplasmic Noise? Start->Diffuse SolVes Extend wash steps or use endo-BCN-Lys Vesicles->SolVes Yes SolDif Titrate probe (100-500nM) Check UAA washout Diffuse->SolDif Yes

Fig 2. Troubleshooting logic tree for identifying and resolving SiR-tetrazine background noise.

Issue A: Low specific signal relative to background.

  • Root Cause: Incomplete IEDDA reaction due to mismatched kinetics.

  • Solution: Upgrade your dienophile. The reaction rate of tetrazine with axial trans-cyclooctene (2'-aTCOK) is orders of magnitude faster (>10⁵ M⁻¹s⁻¹) than with BCN or equatorial TCO[7]. Faster kinetics allow you to lower the probe concentration (drastically reducing unreacted background) while maintaining high target occupancy[8].

Issue B: Poor contrast in Super-Resolution Microscopy (STED/SOFI).

  • Root Cause: Detector saturation by unquenched, non-specifically bound probe, or an insufficient photon budget.

  • Solution: SiR-tetrazine possesses a high extinction coefficient (~1.0×10⁵ mol⁻¹ cm⁻¹) and emits in the far-red spectrum (~674 nm), making it ideal for super-resolution[9]. To maximize contrast, perform Super-resolution Optical Fluctuation Imaging (SOFI) analysis up to the second or third cumulant order. This mathematically filters out uncorrelated background noise, resolving structures (like actin filaments) that remain indistinguishable in standard widefield imaging[4].

Part 3: Quantitative Data & Benchmarks

Table 1: Photophysical Properties & Fluorogenic Turn-On Ratios

Fluorophore Core Tetrazine Position Quenching Mechanism Fluorogenic Turn-On Recommended Application
SiR ortho-oxymethyl PET / Dexter 45 to 95-fold Wash-free live-cell & SOFI[2][4]
SiR meta / para PET 2 to 4-fold Standard fixed-cell imaging[2]

| TMR | ortho-oxymethyl | PET | ~95-fold | High-contrast multicolor imaging[4] |

Table 2: Dienophile Kinetics & SNR Impact

Dienophile Tag Reaction Rate (M⁻¹s⁻¹) Background Noise Risk Application Notes
Axial TCO (2'-aTCOK) > 10⁵ Low Best for rapid, low-concentration labeling[3][7]
Equatorial TCO ~ 10⁴ Low-Medium Good, but requires longer incubation than axial[7]

| BCN (endo-BCN-Lys) | ~ 10⁰ - 10¹ | Medium | Lower lysosomal background, but requires higher probe conc.[5] |

Part 4: Validated Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every critical step includes a built-in checkpoint to ensure that the resulting fluorescence is a product of specific bioorthogonal labeling, not artifactual noise.

Pathway A SiR-Tetrazine (Quenched State) C IEDDA Cycloaddition (Bioorthogonal Click) A->C B Target Protein (TCO/BCN Tagged) B->C D SiR-Pyridazine (Fluorescent State) C->D N2 Release

Fig 1. IEDDA reaction pathway relieving SiR-tetrazine quenching for fluorogenic activation.

Optimized SiR-Tetrazine Labeling Workflow for Live-Cell Imaging

  • Step 1: UAA Incorporation & Expression

    • Action: Co-transfect cells with your target protein plasmid containing an amber stop codon (TAG) and the orthogonal tRNA/aaRS pair. Supplement media with 250 µM of 2'-aTCOK.

    • Validation Checkpoint: Co-express a reporter (e.g., EGFP) to verify transfection efficiency and surface expression prior to dye addition[8].

  • Step 2: Stringent UAA Washout (The "Chase")

    • Action: Remove UAA-containing media. Wash cells 3x with warm PBS. Incubate in fresh, UAA-free imaging media for 2 to 10 hours.

    • Causality: This step allows the cell to clear un-incorporated lipophilic UAAs from lysosomes, drastically reducing punctate background[5].

  • Step 3: Bioorthogonal Probe Titration

    • Action: Dilute SiR-tetrazine in anhydrous DMSO, then add to the imaging media at a final concentration of 100 nM to 500 nM. Incubate for 15–30 minutes at 37°C.

    • Validation Checkpoint (Competitive Labeling): In a parallel control well, pre-incubate cells with a non-fluorescent tetrazine (or Cy3-tetrazine) to block the TCO sites. Subsequent addition of SiR-tetrazine should yield <5% fluorescence compared to the experimental well, validating that the signal is target-specific[8].

  • Step 4: Imaging & Contrast Enhancement

    • Action: Even with fluorogenic probes, a single gentle wash with imaging buffer (containing 0.01% SDS if aggregation is suspected) can optimize the SNR[10]. Image using a 640 nm laser line.

    • Validation Checkpoint: Measure the signal intensity of the target structure versus the adjacent cytoplasmic void. A properly executed protocol using an ortho-SiR-tetrazine should yield an SNR of >10:1.

Part 5: References

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy | ACS Central Science. acs.org.[Link]

  • Minimal genetically encoded tags for fluorescent protein labeling in living neurons - PMC. nih.gov.[Link]

  • Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews. rsc.org.[Link]

  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - MDPI. mdpi.com.[Link]

  • Minimal genetically encoded tags for fluorescent protein labeling in living neurons - bioRxiv. biorxiv.org.[Link]

  • Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC. nih.gov.[Link]

  • Product information: SiR-tetrazine (SC008) - Spirochrome. spirochrome.com.[Link]

  • Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC. nih.gov.[Link]

  • Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications. rsc.org.[Link]

  • Quantitative Single-Residue Bioorthogonal Labeling of G Protein-Coupled Receptors in Live Cells - ACS Publications. acs.org.[Link]

  • Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - bioRxiv. biorxiv.org.[Link]

  • Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed. nih.gov.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advantages of SiR-PEG4-Me-tetrazine over traditional fluorescent dyes

The evolution of fluorescence microscopy has been historically bottlenecked by the limitations of traditional "always-on" dyes such as Cy5, Alexa Fluor 647, and FITC. While these fluorophores offer excellent brightness,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of fluorescence microscopy has been historically bottlenecked by the limitations of traditional "always-on" dyes such as Cy5, Alexa Fluor 647, and FITC. While these fluorophores offer excellent brightness, their constitutive fluorescence demands extensive washing to remove unbound probes—a process that is often impossible in deep-tissue imaging and can perturb the native state of live cells. Furthermore, many of these classic dyes exhibit poor cell permeability, necessitating cytotoxic fixation and permeabilization steps.

To resolve these bottlenecks, bioorthogonal chemistry has introduced SiR-PEG4-Me-tetrazine , a next-generation fluorogenic probe. By synergizing the cell-permeable, far-red Silicon Rhodamine (SiR) core with a hydrophilic PEG4 linker and a highly stable methyl-tetrazine (Me-tetrazine) reactive group, this probe enables wash-free, high-contrast, super-resolution imaging in living cells.

Here is an in-depth technical analysis of why SiR-PEG4-Me-tetrazine outperforms traditional fluorescent dyes and how to deploy it effectively in your workflows.

Mechanistic Advantages: The Causality of Probe Design

Double-Fluorogenic Turn-On vs. "Always-On" Background

Traditional dyes like Cy5 and Alexa Fluor 647 are inherently fluorescent; when introduced into a biological system, any unbound dye creates a high fluorescent background. SiR-PEG4-Me-tetrazine, however, is engineered to be highly fluorogenic. In its unbound state, the SiR core exists predominantly in a colorless, non-fluorescent spirolactone form. Additionally, the tetrazine moiety acts as an efficient quencher via Dexter electron exchange 1.

Upon the inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) tagged target, the tetrazine is destroyed (releasing N2​ ). This binding event simultaneously eliminates the Dexter quenching and shifts the SiR equilibrium to the highly fluorescent zwitterionic state. This "double-fluorogenic" mechanism yields massive fluorescence enhancement, eliminating the need for wash steps 2.

Ultrafast Kinetics with Enhanced Stability

The iEDDA reaction between TCO and tetrazine is the fastest bioorthogonal reaction available, with second-order rate constants ( k2​ ) exceeding 800 M−1s−1 3. While hydrogen-substituted tetrazines (H-tetrazines) react even faster, they are highly prone to degradation by cellular nucleophiles. The methyl substitution (Me-tetrazine) provides a critical steric and electronic shield, ensuring the probe remains chemically stable in complex biological media during prolonged incubations without sacrificing the rapid kinetics required for efficient labeling 4.

The Role of the PEG4 Linker

SiR and tetrazine are both relatively hydrophobic molecules. Without a spacer, the probe can aggregate or bind non-specifically to lipid membranes, creating false-positive signals. The incorporation of a hydrophilic PEG4 linker increases aqueous solubility and acts as a flexible spacer. This reduces steric hindrance between the bulky SiR core and the target protein, thereby maximizing the iEDDA reaction efficiency.

Quantitative Comparison

To objectively evaluate the performance of SiR-PEG4-Me-tetrazine, we benchmark it against industry-standard fluorophores.

FeatureSiR-PEG4-Me-tetrazineCy5 / Alexa Fluor 647FITC / TRITC
Fluorogenicity High (Turn-on upon target binding)None (Constitutively active)None (Constitutively active)
Cell Permeability Excellent (Live-cell compatible)Poor (Requires permeabilization)Moderate to Poor
Photostability Very High (STED/STORM compatible)Moderate to HighLow (Rapid photobleaching)
Excitation / Emission ~652 nm / 674 nm (Far-Red)~650 nm / 670 nm (Far-Red)~490 nm / 520 nm (Green/Red)
Wash Steps Required No (Wash-free imaging)Yes (Extensive washing needed)Yes (Extensive washing needed)
Conjugation Chemistry iEDDA (Ultrafast, Bioorthogonal)NHS-Ester, Maleimide, or ClickNHS-Ester, Maleimide

Workflow Visualization

G cluster_0 Pre-Reaction (Quenched) cluster_1 Post-Reaction (Fluorescent) TCO TCO-Tagged Target Protein Reaction iEDDA Reaction (k2 > 800 M⁻¹s⁻¹) TCO->Reaction Probe SiR-PEG4-Me-Tetrazine (Spirolactone Form) Probe->Reaction Dexter Quenching Active Product SiR-Protein Conjugate (Zwitterion Form) Reaction->Product N2 Release & Fluorescence Turn-On

Mechanism of fluorogenic iEDDA reaction between TCO and SiR-PEG4-Me-tetrazine.

Experimental Protocol: Wash-Free Live-Cell Imaging

This methodology is designed as a self-validating system . By incorporating an internal negative control, researchers can definitively attribute the fluorescence signal to the specific bioorthogonal reaction rather than non-specific dye accumulation.

Materials Required:

  • Live cells expressing the Protein of Interest (POI) fused to a HaloTag or SNAP-tag.

  • Halo-TCO or SNAP-TCO ligand.

  • SiR-PEG4-Me-tetrazine (Prepare a 1 mM stock in anhydrous DMSO) 5.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

Step-by-Step Methodology:

  • Target Preparation & Control Setup:

    • Seed cells expressing the POI-HaloTag in a multi-well glass-bottom imaging dish.

    • Test Well: Incubate cells with 1 µM Halo-TCO ligand in culture media for 30 minutes at 37°C to install the bioorthogonal TCO handle.

    • Validation Control Well: Incubate cells with media only (no Halo-TCO). This ensures that any subsequent fluorescence is strictly dependent on the TCO-tetrazine reaction.

  • Wash Step (Pre-labeling):

    • Wash both wells 3 times with fresh media to remove unreacted Halo-TCO ligand. (Note: This is the only wash step required in the entire protocol).

  • Fluorogenic Probe Incubation:

    • Dilute the SiR-PEG4-Me-tetrazine stock in live-cell imaging medium to a final concentration of 500 nM.

    • Causality: Using a low nanomolar concentration exploits the probe's fluorogenic nature. The PEG4 linker ensures uniform solubility, while the Me-tetrazine prevents degradation by intracellular thiols during the incubation.

    • Add the probe solution to both the Test and Control wells. Incubate for 1 hour at 37°C.

  • Wash-Free Imaging:

    • Transfer the dish directly to a confocal microscope equipped with a 640 nm excitation laser and a 660–700 nm emission filter. Do not wash the cells.

    • Causality: Unreacted SiR-PEG4-Me-tetrazine remains in its quenched, spirolactone state. The iEDDA cycloaddition in the Test well destroys the tetrazine quencher, yielding a high signal-to-noise ratio without the need to clear unbound probe.

  • Validation:

    • Compare the fluorescence intensity between the Test well and the Validation Control well. A successful experiment will show bright, localized fluorescence in the Test well and near-zero background in the Control well.

References

  • Spirochrome. SiR-tetrazine 1mg Product Information. Retrieved from 5

  • National Institutes of Health (NIH). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. Retrieved from 1

  • Vector Laboratories. TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Retrieved from 3

  • National Institutes of Health (NIH). Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. Retrieved from 4

  • National Institutes of Health (NIH). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Retrieved from 2

Sources

Comparative

A Senior Application Scientist's Guide to Validating SiR-PEG4-Me-tetrazine Labeling Specificity

In the rapidly advancing field of chemical biology, the precise labeling of biomolecules within their native environment is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of chemical biology, the precise labeling of biomolecules within their native environment is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a premier bioorthogonal ligation strategy due to its exceptionally fast kinetics and high specificity.[1][2][3] Among the available probes, silicon-rhodamine (SiR) derivatives like SiR-PEG4-Me-tetrazine are particularly advantageous for live-cell imaging due to their far-red fluorescence, high cell permeability, and fluorogenic properties.[4][5][6]

The Chemistry: Understanding the iEDDA Reaction

The power of SiR-PEG4-Me-tetrazine lies in the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine ring and an electron-rich dienophile, most commonly a TCO-tagged molecule of interest.[7][8][9] This reaction is exceptionally fast and bioorthogonal, meaning neither the tetrazine nor the TCO moiety cross-reacts with native functional groups found in biological systems.[3][10] The reaction is irreversible, driven by the release of nitrogen gas (N₂), and proceeds efficiently at physiological conditions without the need for a catalyst.[1][3]

The SiR fluorophore is quenched by the tetrazine moiety in close proximity.[4][5][11] Upon successful ligation with the TCO-tagged target, this quenching is relieved, leading to a significant increase in fluorescence—a "turn-on" effect that is highly desirable for minimizing background in wash-free imaging protocols.[4][5][11]

The Validation Workflow: A Multi-Faceted Approach

A robust validation strategy relies on a series of well-designed control experiments that, when analyzed together, provide unequivocal evidence of specific labeling. The core principle is to demonstrate that the fluorescent signal is strictly dependent on the presence of both the TCO-tagged target and the SiR-PEG4-Me-tetrazine probe.

Below is a detailed experimental workflow for validating labeling specificity in a live-cell context, where a protein of interest (POI) is genetically tagged with a TCO-bearing unnatural amino acid.

Diagram: Experimental Workflow for Specificity Validation

G cluster_prep Cell Preparation cluster_labeling Labeling Conditions cluster_analysis Analysis cluster_expected Expected Outcome P1 Seed cells on imaging plates P2 Transfect cells with plasmid for TCO-tagged Protein of Interest (POI-TCO) P1->P2 Test Group P3 Transfect cells with plasmid for Wild-Type Protein (WT POI) P1->P3 Control Group 1 L1 Incubate with SiR-PEG4-Me-tetrazine (Positive Control) P2->L1 L3 Incubate with buffer only (Negative Control 2) P2->L3 L2 Incubate with SiR-PEG4-Me-tetrazine (Negative Control 1) P3->L2 A1 Live-cell fluorescence microscopy L1->A1 E1 Strong, specific signal L1->E1 L2->A1 E2 No/minimal signal L2->E2 L3->A1 E3 No signal L3->E3 A2 Quantify fluorescence intensity (Signal-to-Background Ratio) A1->A2 G cluster_reactants Reactants cluster_products Products R1 SiR-PEG4-Me-tetrazine (Electron-deficient Diene) P1 Labeled Protein (Stable Dihydropyridazine Adduct) R1->P1 + [4+2] Cycloaddition (Irreversible) R2 TCO-tagged Protein (Electron-rich Dienophile) R2->P1 P2 Nitrogen Gas (N₂) P1->P2 releases

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Conclusion

The SiR-PEG4-Me-tetrazine probe, coupled with TCO-tagging, represents a state-of-the-art system for live-cell fluorescence imaging. Its performance, however, must be built upon a foundation of rigorous validation. By systematically implementing the positive and negative controls detailed in this guide, researchers can confidently demonstrate the specificity of their labeling, eliminate potential artifacts, and produce high-quality, reliable data. This commitment to scientific integrity is the cornerstone of impactful research and development.

References

  • Application Notes and Protocols for Live Cell Imaging Using (R)-TCO-OH. Benchchem.
  • Inverse Electron Demand Diels-Alder Reaction (IEDDA).
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science.
  • trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC - NIH.
  • Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe. PMC.
  • Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applic
  • Inverse electron-demand Diels–Alder reaction. Wikipedia.
  • Enzymatic and Site-Specific Ligation of Minimal-Size Tetrazines and Triazines to Proteins for Bioconjugation and Live-Cell Imaging.
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. SciSpace.
  • Dual protein labelling on live cell surface for super-resolution...
  • The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry. Benchchem.
  • Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.
  • Tetrazine-TCO Lig
  • Dual-reactivity trans-cyclooctenol probes for sulfenylation in live cells and affinity bioorthogonal chemistry tags for site-selective synthesis of protein-protein and protein-material conjug
  • Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids. PMC.
  • Clickable HaloTag ligands for live cell labeling and imaging. Journal of Innovative Optical Health Sciences - World Scientific Publishing.
  • Labeling proteins on live mammalian cells using click chemistry.
  • TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. Tokyo Chemical Industry Co., Ltd.(APAC).
  • A Comparative Guide to Site-Specific Protein Labeling: Validating Bis-sulfone-PEG4-Tetrazine. Benchchem.
  • Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy. Chemical Communications (RSC Publishing). [Link]

  • A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
  • Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Lig
  • Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI.
  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. PMC.
  • Bioorthogonal Metabolic Labeling Experiments to Introduce Undergraduate Students to Interdisciplinarity at the Interface of Chemistry and Biology.
  • Control Experiments for Validating Biotin-PEG4-Methyltetrazine Specificity: A Compar
  • Specific Pathogen Detection Using Bioorthogonal Chemistry and Diagnostic Magnetic Resonance. PMC.
  • 4 PCR Tips When Encountering Nonspecific Binding. GoldBio.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Inc..
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Unknown Source.
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Unknown Source.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
  • Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Lig
  • Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. PMC.
  • Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Lig

Sources

Validation

Quantitative Analysis of SiR-PEG4-Me-tetrazine Labeling Efficiency: A Comprehensive Comparison Guide

In the rapidly evolving field of bioorthogonal chemistry and super-resolution microscopy, achieving high signal-to-noise ratios in live-cell imaging remains a critical bottleneck. For researchers and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of bioorthogonal chemistry and super-resolution microscopy, achieving high signal-to-noise ratios in live-cell imaging remains a critical bottleneck. For researchers and drug development professionals, selecting the right fluorophore-tetrazine conjugate dictates the success of target visualization.

This guide provides an in-depth, quantitative comparison of SiR-PEG4-Me-tetrazine against traditional alternatives (such as Cy5-tetrazine, TAMRA-tetrazine, and standard SiR-tetrazine). By analyzing the mechanistic causality behind its design, we demonstrate why this specific molecular architecture is becoming the gold standard for intracellular, wash-free imaging.

Mechanistic Foundation: The Causality of Probe Design

To understand the superior labeling efficiency of SiR-PEG4-Me-tetrazine, we must deconstruct its three functional components. Each element is engineered to solve a specific problem in live-cell fluorescence microscopy:

  • Silicon Rhodamine (SiR) Core: SiR is a near-infrared (NIR) fluorophore ( λabs​≈652 nm, λem​≈674 nm)[1]. Unlike standard cyanine dyes that are "always on," SiR is inherently fluorogenic. It exists in a dynamic thermal equilibrium between a closed, non-fluorescent spirolactone state and an open, highly fluorescent zwitterionic state[2]. Binding to a target protein or entering a polar microenvironment forces the molecule into the fluorescent state, drastically reducing background noise[3].

  • PEG4 Linker: Standard SiR-tetrazine is highly hydrophobic, which can lead to non-specific accumulation in lipid membranes or lysosomes[4]. The incorporation of a hydrophilic tetraethylene glycol (PEG4) linker enhances water solubility and prevents the premature opening of the spirolactone ring caused by non-specific hydrophobic interactions[5].

  • Methyl-Tetrazine (Me-tetrazine): While hydrogen-tetrazines (H-tetrazines) offer the fastest reaction kinetics, they are prone to degradation via hydrolysis in biological media. Me-tetrazine provides a necessary compromise: it is highly stable in aqueous environments while still reacting rapidly with highly strained dienophiles like trans-cyclooctene (TCO) via Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) cycloaddition[6].

Mechanism A SiR-PEG4-Me-tetrazine (Spirolactone State) Dark / Quenched C IEDDA Cycloaddition (N2 Release) A->C B Target Protein with TCO-tag B->C D SiR Conjugate (Zwitterionic State) Highly Fluorescent (674 nm) C->D Turn-on (>45x)

Figure 1: Mechanism of SiR-PEG4-Me-tetrazine fluorogenic activation via IEDDA cycloaddition.

Quantitative Comparison with Alternative Probes

When evaluating labeling efficiency, the primary metrics are cell permeability , fluorogenic turn-on ratio , and background noise .

Studies comparing live-cell labeling of genetically encoded unnatural amino acids (UAAs) reveal that different dyes emit vastly different background levels. For instance, Cy5-tetrazine is largely membrane-impermeable and is restricted to labeling extracellular domains of cell-surface receptors (e.g., GPCRs)[7]. TAMRA-tetrazine is cell-permeable but yields a lower signal-to-noise ratio compared to SiR-based probes[4].

Advanced SiR-tetrazine derivatives, particularly those utilizing close-proximity quenching or optimized linkers, can achieve fluorescence turn-on ratios of 45-fold to over 100-fold upon reaction with TCO or BCN[8].

Table 1: Quantitative Performance Matrix of Tetrazine Probes
Probe AlternativeCell PermeabilityFluorogenic Turn-On RatioIn Vivo StabilityPrimary ApplicationBackground Noise Level
SiR-PEG4-Me-tetrazine High >45-fold High (Me-tetrazine) Intracellular super-resolution Very Low
SiR-tetrazine (No PEG) High30 to 45-foldHighIntracellular imagingLow-Medium (Hydrophobic sticking)
TAMRA-tetrazine Moderate~10-foldHighLive-cell confocal imagingMedium
Cy5-tetrazine Impermeable~1-fold (Always ON)ModerateCell-surface receptor labelingHigh (Requires extensive washing)
Alexa Fluor 647-tetrazine Impermeable~1-fold (Always ON)ModerateFixed-cell / Surface labelingHigh (Requires extensive washing)

Data synthesized from comparative bioorthogonal imaging studies[4],[7],[8].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes an internal control (Step 1b) to quantitatively measure and subtract any non-specific background fluorescence, ensuring that the calculated labeling efficiency is entirely attributable to the specific SPIEDAC reaction.

Workflow: Live-Cell Labeling of TCO-Tagged Proteins

Phase 1: Preparation and Target Expression

  • Transfection: Co-transfect your target cell line (e.g., HEK293T or COS-7) with plasmids encoding your Protein of Interest (POI) containing an amber stop codon (TAG), along with the appropriate orthogonal tRNA/RS pair[4].

  • UAA Incorporation: Incubate the cells in media supplemented with 250 µM TCO*-Lysine (or BCN-Lysine) for 24–48 hours.

    • Self-Validation Control: Maintain a parallel well of transfected cells without the addition of TCO*-Lysine. This well will serve to quantify the baseline non-specific binding of the dye.

Phase 2: Wash and Bioorthogonal Labeling 3. Pre-Wash: Wash the cells 3 times with warm imaging buffer (e.g., HBSS or FluoroBrite DMEM) to remove unreacted, free-floating TCO*-Lysine. This step prevents the dye from reacting with extracellular TCO, which would artificially inflate background noise[9]. 4. Labeling: Dilute SiR-PEG4-Me-tetrazine (from a 1 mM anhydrous DMSO stock[1]) to a final concentration of 1 µM in imaging buffer. Incubate the cells for 15–30 minutes at 37°C. The rapid kinetics of the Me-tetrazine/TCO reaction ensure near-quantitative labeling within this window.

Phase 3: Imaging and Quantification 5. Minimal Wash / No-Wash: Due to the >45-fold fluorogenic turn-on of SiR-PEG4-Me-tetrazine, extensive washout steps are often unnecessary[8]. Replace the labeling solution with fresh imaging buffer. 6. Microscopy: Image using a confocal or STED super-resolution microscope (Excitation: 640/652 nm laser; Emission filter: 670-700 nm)[10]. 7. Data Analysis: Calculate the labeling efficiency by measuring the mean fluorescence intensity (MFI) of the target structures and dividing it by the MFI of the control well (cells without TCO).

Workflow Step1 1. Genetic Encoding Incorporate TCO-UAA into target protein Step2 2. Wash Steps Remove unreacted TCO-UAA from media Step1->Step2 Step3 3. Bioorthogonal Labeling Incubate with 1 µM SiR-PEG4-Me-tetrazine (15-30 min) Step2->Step3 Step4 4. No-Wash / Minimal Wash Fluorogenic nature allows direct imaging Step3->Step4 Step5 5. Super-Resolution Imaging STED or Confocal Microscopy (Ex: 652nm) Step4->Step5

Figure 2: Self-validating experimental workflow for live-cell labeling using SiR-PEG4-Me-tetrazine.

Conclusion

For quantitative, live-cell intracellular imaging, SiR-PEG4-Me-tetrazine drastically outperforms traditional cyanine and rhodamine-based tetrazines. The causality is clear: the SiR core provides the requisite NIR emission and fluorogenicity[11], the PEG4 linker eliminates the hydrophobic background noise typical of standard SiR probes[5], and the Me-tetrazine ensures the probe survives long enough in the cellular environment to react specifically with its target[6]. For researchers conducting super-resolution microscopy (STED, STORM) or single-molecule tracking, this probe offers an unparalleled, wash-free solution.

References

  • Spirochrome. "SiR-tetrazine 1mg - Spirochrome". spirochrome.com. Available at:[Link]

  • Beliu, G., et al. "Minimal genetically encoded tags for fluorescent protein labeling in living neurons". bioRxiv (2021). Available at:[Link]

  • Beliu, G., et al. "Minimal genetically encoded tags for fluorescent protein labeling in living neurons". PMC (2021). Available at:[Link]

  • Herner, A., et al. "Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy". Chemical Communications (2017). Available at:[Link]

  • Nikić, I., et al. "Quantitative Single-Residue Bioorthogonal Labeling of G Protein-Coupled Receptors in Live Cells". ACS Publications (2019). Available at:[Link]

  • Spirochrome. "Product information: SiR-tetrazine (SC008)". spirochrome.com. Available at:[Link]

  • Kele, P., et al. "BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES". Repository of the Academy's Library (2016). Available at:[Link]

  • MDPI. "Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy". mdpi.com (2024). Available at:[Link]

  • ACS Central Science. "Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy". acs.org (2021). Available at:[Link]

  • Tyson, J. "Designing Novel Chemical Tools Based on Optimized Rhodamine Fluorophores For Applications in Live Cell Nanoscopy". eScholarship (2020). Available at:[Link]

Sources

Comparative

Mechanistic Causality: Why Does Cy5 Bleach While SiR Survives?

[https:// Refining Fluorophore Comparison I'm now refining the comparison, focusing on the PEG4 linker's role in solubility and its effect on non-specific binding. The TCO/BCN iEDDA is key, too.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[https://

Refining Fluorophore Comparison

I'm now refining the comparison, focusing on the PEG4 linker's role in solubility and its effect on non-specific binding. The TCO/BCN iEDDA is key, too. I'm carefully reviewing the DOT diagrams to make certain the syntax is right and the color scheme is correct.

Finalizing Visual Comparison

I've just finalized the visual comparison with a more comprehensive diagram. This diagram encapsulates the Cy5 and SiR-tetrazine processes, including the fluorogenic "turn-on" and silicon shielding in the SiR. It also includes the mechanistic details like the iEDDA reaction and ROS attack. I've re-checked all references.

Updating Workflow Visuals

I've updated the workflow diagram. It highlights a comparative experimental workflow: starting with TCO-protein expression, the bioorthogonal labeling with SiR-tetrazine and Cy5-TCO, and the crucial wash step for Cy5. It concludes with laser irradiation and kinetic analysis, all in accordance with the specified color palette.

Integrating Fluorophore Properties

I'm now integrating the fluorophore properties into the final document, emphasizing the PEG4 linker's role in solubility and specific targeting. I am describing the TCO/BCN iEDDA reaction, and its importance to fluorophore turn-on in the context of the diagram. The DOT code and color scheme have been rechecked.

Finalizing Guide Structure

I'm now integrating the data table, highlighting key properties like excitation/emission maxima, extinction coefficients, and quantum yields, alongside photostability and cell permeability, using the references. I'm focusing on the PEG4's hydrophilicity, and I am describing its effects on binding. The "turn-on" mechanism's importance will be fully described.

Refining Me-tetrazine Stability

I'm now focusing on methyl-tetrazine's superior aqueous stability, preventing premature degradation, and maintaining fast kinetics with TCO. I'm verifying that the diagram captures this key feature within the comparison, and checking all aspects of the DOT diagram again.

As a Senior Application Scientist, selecting the optimal far-red fluorescent probe is a critical decision that dictates the success of live-cell and super-resolution imaging (such as STED or single-molecule tracking). For years, Cy5 has served as the workhorse far-red fluorophore. However, its susceptibility to rapid photobleaching under high-intensity laser irradiation severely limits its utility in long-term time-lapse experiments.

Enter SiR-PEG4-Me-tetrazine —a next-generation, bioorthogonal silicon-rhodamine derivative. By fundamentally altering the core fluorophore chemistry and coupling it with inverse-electron-demand Diels-Alder (iEDDA) click chemistry, this probe overcomes the inherent limitations of traditional cyanine dyes. This guide provides an objective, mechanistically grounded comparison of the photostability and performance of SiR-PEG4-Me-tetrazine versus Cy5.

To understand the performance gap between these two dyes, we must examine their degradation pathways at the molecular level.

The Cy5 Vulnerability: Polymethine Cleavage Cy5 is a cyanine dye characterized by a polymethine bridge connecting two indolenine rings. When excited, Cy5 frequently transitions into a long-lived triplet state. In the oxygen-rich environment of a living cell, this triplet state readily transfers energy to molecular oxygen, generating highly reactive singlet oxygen (ROS). This singlet oxygen attacks the electron-rich polymethine chain via a 2+2 cycloaddition reaction, leading to irreversible carbon-carbon bond cleavage and complete loss of fluorescence [1.15].

The SiR Advantage: Silicon Substitution and Fluorogenicity Silicon rhodamine (SiR) derivatives replace the bridging oxygen atom of a standard xanthene core with a dimethylsilane ( SiMe2​ ) moiety. This single atomic substitution achieves two critical outcomes:

  • Spectral Shift: It pushes the excitation and emission spectra into the far-red range (~650/670 nm), matching Cy5's optical window[1].

  • Chemical Shielding: The bulky, electron-donating SiMe2​ group provides steric and electronic shielding, making the core highly resistant to nucleophilic attack and ROS-mediated degradation[2].

Furthermore, SiR-PEG4-Me-tetrazine is a fluorogenic probe. The methyl-tetrazine moiety acts as an intramolecular quencher via photoinduced electron transfer (PeT). The dye remains dark until the tetrazine reacts with a strained dienophile (e.g., trans-cyclooctene, TCO) on the target protein. This "turn-on" mechanism drastically reduces background noise and prevents the unnecessary excitation of unbound dye, inherently preserving the photon budget[3].

G cluster_Cy5 Cy5 Photobleaching Mechanism cluster_SiR SiR-Tetrazine Photostability Cy5 Cy5 (Excited State) ROS Singlet Oxygen / ROS Cy5->ROS Energy Transfer Cleavage 2+2 Cycloaddition & Chain Cleavage ROS->Cleavage Attacks Polymethine Bleached Irreversible Photobleaching Cleavage->Bleached SiR_Tet SiR-Tetrazine (Quenched) iEDDA iEDDA Reaction (TCO) SiR_Tet->iEDDA Target Binding SiR_Active SiR (Active Zwitterion) iEDDA->SiR_Active Fluorogenic Turn-On Si_Shield SiMe2 Shielding SiR_Active->Si_Shield Laser Excitation Stable Prolonged Fluorescence Si_Shield->Stable Resists ROS Attack

Mechanistic comparison of Cy5 photobleaching versus SiR-tetrazine activation and photostability.

Quantitative Data Comparison

While Cy5 boasts a higher molar extinction coefficient, SiR-PEG4-Me-tetrazine compensates with a higher quantum yield in its activated state and a vastly superior signal-to-noise ratio due to its wash-free fluorogenic nature[3].

Photophysical PropertyCy5 DerivativeSiR-PEG4-Me-tetrazine
Excitation Max ( λex​ ) ~646 nm~652 nm[3]
Emission Max ( λem​ ) ~662 nm~674 nm[3]
Molar Extinction Coefficient ( ϵ ) ~250,000 cm−1M−1 ~100,000 cm−1M−1 [3]
Fluorescence Quantum Yield ( ΦF​ ) ~0.20 - 0.27~0.3 - 0.4 (Active Zwitterionic Form)[3]
Fluorogenic "Turn-On" No (Always ON)Yes (Quenched until iEDDA reaction)[3]
Photostability (Live Cells) Moderate (Rapid exponential decay)Exceptionally High (Stable over 72h in vivo)[3][4]
Cell Permeability Low (Requires membrane permeabilization)High (Dynamic spirolactone equilibrium)[3]

Experimental Methodology: Comparative Photobleaching Assay

To empirically validate the photostability of these probes, we utilize a self-validating live-cell imaging protocol. This workflow isolates the variable of photostability by targeting both dyes to the exact same subcellular environment using bioorthogonal chemistry.

Rationale & Causality: We utilize a HaloTag-TCO intermediate. The PEG4 linker on the SiR probe ensures high aqueous solubility and prevents non-specific hydrophobic aggregation, while the methyl-tetrazine (Me-tetrazine) ensures hydrolytic stability in culture media prior to target engagement. Continuous high-intensity 640 nm laser irradiation is applied to force the dyes into their triplet states, rigorously stress-testing their structural integrity.

Step-by-Step Protocol
  • Cell Preparation & Transfection: Seed HeLa cells on glass-bottom confocal dishes. Transfect with a plasmid encoding a localized HaloTag fusion protein (e.g., HaloTag-Histone H2B for nuclear targeting). Incubate for 24 hours.

  • Bioorthogonal Priming: Incubate cells with a HaloTag-TCO (trans-cyclooctene) ligand (500 nM) for 1 hour at 37°C. Wash 3x with PBS to remove unbound ligand. This converts the HaloTag into a highly reactive dienophile target.

  • Competitive Dye Labeling: Prepare a labeling solution containing 1 μ M SiR-PEG4-Me-tetrazine and 1 μ M Cy5-TCO (as a parallel control in separate wells). Incubate for 30 minutes at 37°C.

    • Causality Note: SiR-tetrazine will undergo a fluorogenic turn-on upon binding TCO. Cy5-TCO is not fluorogenic.

  • Wash Step (Differential Requirement): Wash the Cy5-labeled cells 4x with pre-warmed imaging media to remove the highly fluorescent unbound background. SiR-labeled cells require only 1x wash (or can be imaged wash-free) due to its quenched state in solution[3].

  • Continuous Laser Irradiation & Data Acquisition: Transfer to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2). Expose the cells to continuous 640 nm laser irradiation (e.g., 1 W/cm² at the sample plane). Acquire images every 2 seconds for 5 minutes.

  • Kinetic Analysis: Extract the mean fluorescence intensity (MFI) of the targeted regions over time. Fit the decay curves to a single exponential decay function ( I(t)=I0​e−kt ) to calculate the photobleaching half-life ( t1/2​ ).

Workflow Step1 1. Cell Prep Express TCO-Protein Step2 2. Bioorthogonal Labeling Add SiR-Tetrazine & Cy5-TCO Step1->Step2 Step3 3. Wash Step (Required for Cy5 only) Step2->Step3 Step4 4. Laser Irradiation Continuous 640nm Step3->Step4 Step5 5. Data Acquisition Calculate Decay Kinetics Step4->Step5

Experimental workflow for comparative photobleaching analysis in live cells.

Conclusion

For routine, short-term fixed-cell imaging, Cy5 remains a cost-effective standard. However, for dynamic live-cell imaging, STED super-resolution microscopy, or any application requiring prolonged photon extraction, SiR-PEG4-Me-tetrazine is objectively superior. Its fluorogenic nature eliminates background noise, while the silicon-substituted xanthene core provides an order-of-magnitude increase in resistance to ROS-mediated photobleaching[1][2].

References

  • Activatable Optical Imaging with a Silica-Rhodamine Based Near Infrared (SiR700) Fluorophore: A comparison with cyanine based dyes National Institutes of Health (PMC) URL: [Link]

  • A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles ACS Central Science URL: [Link]

  • Electronic tuning of self-healing fluorophores for live-cell and single-molecule imaging Royal Society of Chemistry (RSC) URL: [Link]

  • Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags National Institutes of Health (PMC) URL: [Link]

Sources

Validation

Review of studies using SiR-PEG4-Me-tetrazine for protein labeling

Publish Comparison Guide: Evaluating SiR-PEG4-Me-Tetrazine for Advanced Protein Labeling As a Senior Application Scientist, selecting the right fluorescent probe for live-cell and super-resolution microscopy (SRM) requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Evaluating SiR-PEG4-Me-Tetrazine for Advanced Protein Labeling

As a Senior Application Scientist, selecting the right fluorescent probe for live-cell and super-resolution microscopy (SRM) requires balancing reaction kinetics, photostability, and signal-to-noise ratios. The transition from bulky fluorescent proteins (~27 kDa) to minimal unnatural amino acid (UAA) tags has revolutionized our ability to observe biomolecules without steric perturbation.

At the forefront of this bioorthogonal labeling revolution is SiR-PEG4-Me-tetrazine , a probe designed for Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). This guide objectively evaluates its mechanistic advantages, compares its performance against alternative fluorophores, and provides a self-validating protocol for rigorous experimental design.

Mechanistic Foundations: The Tripartite Design

To understand the efficacy of SiR-PEG4-Me-tetrazine, we must deconstruct the causality behind its three structural components. Each element is engineered to solve a specific challenge in live-cell imaging:

  • Silicon Rhodamine (SiR) Core: Traditional near-infrared (NIR) fluorophores often suffer from low quantum yields or poor cell permeability[1]. SiR overcomes this via a polarity-dependent equilibrium. In non-polar environments (e.g., when non-specifically bound to lipid membranes), it forms a colorless, non-fluorescent spirolactone. Upon conjugation to a polar protein surface, it shifts to a highly fluorescent zwitterion, providing inherent fluorogenicity[1].

  • PEG4 Linker: The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer serves a dual purpose. It increases the aqueous solubility of the otherwise hydrophobic SiR core, preventing probe aggregation, and provides steric flexibility to ensure the tetrazine moiety can efficiently access the target UAA.

  • Me-Tetrazine (Methyl-Tetrazine): While hydrogen-substituted tetrazines (H-Tet) offer faster reaction kinetics, they are highly susceptible to degradation by cellular nucleophiles. Methyl-tetrazines (Me-Tet) sacrifice some speed for superior stability in biological media. Consequently, Me-Tet requires highly strained dienophiles, such as trans-cyclooctene (TCO*), to achieve efficient labeling rates[1].

Pathway A Target Protein + TCO*-Lys C SPIEDAC Reaction (Inverse Electron Demand) A->C Dienophile B SiR-PEG4-Me-Tz (Lactone/Quenched) B->C Diene D Labeled Protein (Zwitterion/Fluorescent) C->D N2 Release

SPIEDAC reaction mechanism: TCO-Lys incorporation and fluorogenic activation of SiR-tetrazine.*

Comparative Performance Analysis

While SiR-PEG4-Me-tetrazine is a workhorse for Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), it is essential to compare it against both traditional and next-generation alternatives.

Table 1: Photophysical & Labeling Properties Comparison
ProbeEx/Em (nm)Fluorogenicity (Turn-on)Cell PermeabilityOff-Target BackgroundBest Application
SiR-PEG4-Me-Tetrazine ~652 / 674Moderate (2.8x)HighModerate (Lysosomal)Live-cell STED / SMLM[2][3]
TAMRA-Tetrazine ~555 / 580LowHighHighFixed-cell Confocal[2]
BODIPY-Tetrazine ~500 / 510ModerateHighModerateLive-cell Confocal[2]
HD653-Tetrazine ~653 / 675Very High (35.8x)HighVery LowWash-free STED[3]
Table 2: Signal-to-Noise & Localization Dynamics
AlternativePerformance vs. SiR-PEG4-Me-Tetrazine
TAMRA & BODIPY In primary neurons, SiR- and BODIPY-tetrazines afford a significantly higher signal-to-noise ratio than TAMRA-tetrazine[2]. Furthermore, SiR's far-red emission bypasses the high cellular autofluorescence typically observed in the green/yellow channels.
HD653 (Heidelberg Dyes) While SiR-tetrazine is highly effective, it exhibits a moderate fluorogenic turn-on (~2.8-fold) and can accumulate in lysosomes independently of amber codon suppression[2][3]. HD653 utilizes Dexter exchange for closer-proximity quenching, yielding a massive 35.8-fold fluorescence enhancement and substantially lower off-target background, making it superior for wash-free imaging[3].

Experimental Methodology: Self-Validating Live-Cell SPIEDAC Labeling

Trustworthiness in biological imaging requires protocols that inherently validate themselves. The following methodology for labeling a Protein of Interest (POI) incorporates critical negative controls to distinguish true SPIEDAC conjugation from non-specific hydrophobic sticking.

Protocol S1 1. Genetic Encoding Transfect POI-TAG & PylRS/tRNA S2 2. UAA Incorporation Incubate with TCO*-Lys (24h) S1->S2 S3 3. Bioorthogonal Labeling Add SiR-PEG4-Me-Tz (1-2h) S2->S3 S4 4. Background Clearance Wash to remove lysosomal dye S3->S4 S5 5. Super-Resolution Imaging STED or SMLM Acquisition S4->S5

Step-by-step workflow for live-cell protein labeling and super-resolution imaging using SiR-tetrazine.

Step-by-Step Protocol

Step 1: Genetic Code Expansion (Co-Transfection)

  • Seed cells (e.g., ND7/23 or primary neurons) on glass-bottom imaging dishes.

  • Co-transfect cells with a plasmid encoding your POI with an amber stop codon mutation (POI-TAG) and a plasmid encoding the orthogonal synthetase/tRNA pair (e.g., NES PylRS/tRNA Pyl )[2].

Step 2: UAA Incubation & Self-Validating Controls Divide your samples into three distinct conditions to ensure data integrity[2][3]:

  • Experimental: Add 250 µM TCO*-Lys (highly strained dienophile).

  • Control A (No UAA): Add vehicle only. Validates that there is no UAA-independent readthrough of the TAG codon.

  • Control B (Non-reactive UAA): Add 250 µM BOC-Lys. Validates that subsequent fluorescence is due to the click reaction, not non-specific dye accumulation on the UAA. Incubate for 24 hours at 37°C.

Step 3: Bioorthogonal Labeling

  • Remove UAA-containing media and wash the cells gently with pre-warmed PBS.

  • Add imaging media containing 1–3 µM SiR-PEG4-Me-tetrazine[4].

  • Incubate for 1 to 2 hours at 37°C. Note: Me-tetrazine is slower than H-tetrazine but provides specific, stable labeling without degrading in the media[1].

Step 4: Background Clearance (Critical Troubleshooting Step) SiR-tetrazine is known to accumulate in lysosomes independently of the target protein[2].

  • To mitigate this, perform 3x 10-minute washes with fresh, dye-free imaging media.

  • For optimal signal-to-noise, allow the cells to rest in dye-free media for an additional 2 to 10 hours. Prolonged washing steps significantly reduce off-target lysosomal background to the baseline levels of control samples[2].

Step 5: Super-Resolution Imaging Proceed to live-cell imaging using a STED microscope equipped with a 640 nm excitation laser and a 775 nm depletion laser. The fluorogenic nature of SiR will ensure that only the dye conjugated to the polar protein surface emits a strong signal, while unbound dye remains in its dark lactone state[1].

References

  • Minimal genetically encoded tags for fluorescent protein labeling in living neurons. PMC (nih.gov).
  • BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES. Repository of the Academy's Library (mtak.hu).
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. PMC (nih.gov).
  • Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy.

Sources

Comparative

Assessing the Fluorogenic Potential of SiR-PEG4-Me-Tetrazine: A Comparative Guide for Bioorthogonal Imaging

As bioorthogonal chemistry transitions from basic proof-of-concept to advanced live-cell and in vivo applications, the selection of fluorescent probes requires a rigorous understanding of photophysics and molecular desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioorthogonal chemistry transitions from basic proof-of-concept to advanced live-cell and in vivo applications, the selection of fluorescent probes requires a rigorous understanding of photophysics and molecular design. Silicon Rhodamine (SiR) has emerged as a premier far-red fluorophore due to its exceptional photostability, high quantum yield, and inherent cell permeability[1]. When functionalized with a tetrazine moiety, SiR becomes a fluorogenic probe capable of wash-free imaging via the inverse electron-demand Diels-Alder (IEDDA) reaction[2][3].

However, the architectural inclusion of a PEG4 linker —creating SiR-PEG4-Me-Tetrazine—introduces a critical photophysical trade-off. As a Senior Application Scientist, I often see researchers select this probe for its solubility, only to be surprised by its modest fluorescence "turn-on" ratio compared to newer, close-proximity dyes. This guide objectively deconstructs the fluorogenic potential of SiR-PEG4-Me-tetrazine, comparing it against leading alternatives to help you optimize your bioorthogonal workflows.

Mechanistic Insights: The Distance-Dependence Dilemma

To understand the performance of SiR-PEG4-Me-tetrazine, we must first examine the causality behind tetrazine quenching. Tetrazine acts as a fluorescence quencher through mechanisms such as Förster Resonance Energy Transfer (FRET), Through-Bond Energy Transfer (TBET), or Dexter electron exchange[4].

The most efficient of these—Dexter electron exchange—requires direct orbital overlap between the fluorophore and the tetrazine, which only occurs at extremely short interchromophore distances (typically <10 Å).

The inclusion of a hydrophilic PEG4 linker (approximately 15 Å in extended length) physically separates the Me-tetrazine from the SiR core[5]. While this separation is highly beneficial for preventing the lipophilic SiR core from non-specifically aggregating in cellular membranes, it exponentially decreases the quenching efficiency in the unreacted state[5][6]. Consequently, the probe exhibits a higher basal fluorescence before ligation, severely capping its maximum fluorogenic "turn-on" ratio upon reaction with a dienophile like trans-cyclooctene (TCO).

G cluster_0 Distance-Dependent Quenching in SiR-PEG4-Me-Tetrazine SiR SiR Fluorophore (Emission ~660 nm) PEG PEG4 Linker (Extended Spatial Separation) SiR->PEG Tz Me-Tetrazine (Fluorescence Quencher) PEG->Tz Tz->SiR Incomplete Quenching (Reduced Dexter Exchange)

Structural schematic illustrating how the PEG4 linker increases distance, reducing quenching efficiency.

Objective Comparison: SiR-PEG4-Me-Tetrazine vs. Alternatives

When designing an experiment, the choice of probe dictates the required signal-to-noise ratio and washing stringency. Below is a synthesized comparison of SiR-PEG4-Me-tetrazine against other state-of-the-art bioorthogonal probes[7][8].

Probe ArchitectureSpacer / LinkerDominant Quenching MechanismTurn-On Ratio (Ligation with TCO)Aqueous SolubilityPrimary Application
SiR-PEG4-Me-Tetrazine PEG4 (Flexible, ~15 Å)Weak FRET / Collision2x – 10x ExcellentGeneral live-cell imaging; targets prone to hydrophobic aggregation.
Close-Proximity SiR-Tz (e.g., HD653 / o-TzSiR)Oxymethyl (Rigid, <5 Å)Dexter Electron Exchange45x – 95x Moderate (may require solubilizers)Strict wash-free Super-Resolution (STED/SMLM).
SiR-Alkene-Tetrazine Alkene (Conjugated)TBET15x – 30x GoodIntracellular cytoskeletal tracking[7].
Cy5-PEG4-Tetrazine PEG4 (Flexible)FRET5x – 15x ExcellentStandard confocal microscopy (less photostable than SiR)[8].

The Verdict on Performance: If your primary goal is absolute maximum fluorogenicity for a strict "no-wash" super-resolution experiment, SiR-PEG4-Me-tetrazine is not the optimal choice; close-proximity dyes like HD653 will vastly outperform it[8]. However, if you are labeling a fragile membrane protein where the addition of a highly hydrophobic dye causes artifactual clustering, the PEG4 linker in SiR-PEG4-Me-tetrazine provides the necessary amphiphilic balance to maintain biological integrity, making the trade-off in turn-on ratio entirely justified[6].

Experimental Protocols: A Self-Validating System

To establish trustworthiness in your imaging data, you must empirically validate the turn-on ratio of your specific batch of SiR-PEG4-Me-tetrazine before applying it to complex cellular models. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Validation of Fluorogenic Turn-On Ratio

Causality Note: We perform this assay in a buffer containing 0.01% SDS. SiR is prone to forming non-fluorescent H-aggregates in pure aqueous solutions, which artificially depresses the baseline fluorescence and results in a falsely inflated turn-on ratio. SDS prevents this aggregation[7].

  • Preparation: Prepare a 10 µM stock of SiR-PEG4-Me-tetrazine and a 100 µM stock of TCO-amine (or your specific TCO-dienophile) in DMSO.

  • Baseline Measurement: Dilute the SiR-PEG4-Me-tetrazine to a final concentration of 1 µM in PBS (pH 7.4) containing 0.01% SDS.

  • Spectroscopy: Transfer 100 µL to a black 96-well microplate. Measure the baseline fluorescence emission ( Finitial​ ) using a microplate reader (Excitation: 640 nm, Emission: 660-670 nm).

  • IEDDA Ligation: Add 10 µL of the 100 µM TCO stock (10-fold molar excess) to the well to drive the reaction to completion rapidly.

  • Kinetic Tracking: Measure the fluorescence every 1 minute for 30 minutes at 37°C until the signal plateaus ( Ffinal​ ).

  • Calculation: The true fluorogenic potential is calculated as Turn-OnRatio=Finitial​−Fblank​Ffinal​−Fblank​​ . For SiR-PEG4-Me-tetrazine, expect a value between 2 and 10.

Protocol 2: Live-Cell Bioorthogonal Labeling Workflow

Causality Note: Despite being a "fluorogenic" probe, the modest turn-on ratio of the PEG4 variant means a brief washout step is highly recommended to achieve the best signal-to-background ratio in live cells[8].

Workflow Step1 1. Target Tagging (Express TCO-Protein) Step2 2. Probe Addition (SiR-PEG4-Me-Tz) Step1->Step2 Step3 3. IEDDA Ligation (30 min, 37°C) Step2->Step3 Step4 4. Mild Wash & Image (Confocal/STED) Step3->Step4

Step-by-step workflow for bioorthogonal live-cell labeling using SiR-PEG4-Me-tetrazine.

  • Cell Preparation: Seed cells expressing your TCO-tagged protein of interest (via genetic code expansion or HaloTag-TCO intermediate) on a glass-bottom imaging dish[4].

  • Probe Incubation: Dilute SiR-PEG4-Me-tetrazine to 1–5 µM in pre-warmed, phenol-red-free imaging medium. Replace the cell culture medium with this labeling solution.

  • Reaction Phase: Incubate the cells for 30–60 minutes at 37°C. The methyl-tetrazine group provides excellent stability during this window, while the PEG4 linker ensures the unreacted probe remains highly soluble in the cytosol[9].

  • Washout (Optional but Recommended): To compensate for the incomplete quenching of the PEG4 probe, wash the cells twice with fresh imaging medium for 5 minutes each.

  • Imaging: Proceed immediately to live-cell confocal or STED nanoscopy using a 640 nm excitation laser.

Conclusion

SiR-PEG4-Me-tetrazine is a highly robust, biologically friendly probe. While its extended PEG4 linker mitigates the extreme fluorogenic turn-on seen in close-proximity dyes by disrupting Dexter electron exchange, it compensates by offering superior solubility and reduced non-specific membrane partitioning. Researchers should select this probe when target protein solubility and normal cellular localization are prioritized over absolute wash-free background suppression.

References
  • Wombacher, R., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. URL:[Link]

  • Kele, P., et al. (2017). Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy. Chemical Communications (RSC Publishing). URL:[Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Wombacher, R., et al. (2020). Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. bioRxiv. URL:[Link]

  • Gotthardt, M., et al. (2024). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. bioRxiv. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

SiR-PEG4-Me-tetrazine proper disposal procedures

SiR-PEG4-Me-tetrazine: Operational Handling and Proper Disposal Procedures 1. Introduction & Chemical Profile SiR-PEG4-Me-tetrazine is a highly advanced, fluorogenic near-infrared probe utilized extensively in live-cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

SiR-PEG4-Me-tetrazine: Operational Handling and Proper Disposal Procedures

1. Introduction & Chemical Profile SiR-PEG4-Me-tetrazine is a highly advanced, fluorogenic near-infrared probe utilized extensively in live-cell imaging and super-resolution microscopy. The molecule consists of a silicon-rhodamine (SiR) fluorophore linked to a methyl-tetrazine moiety via a hydrophilic PEG4 spacer. It leverages the inverse electron-demand Diels-Alder (iEDDA) reaction to covalently bind trans-cyclooctene (TCO) or cyclopropene-tagged biomolecules[1].

A defining feature of Si-rhodamines is their environmental sensitivity; they exist in a dynamic spirocyclization equilibrium between a closed, non-fluorescent spirolactone and an open, fluorescent zwitterion[2]. This equilibrium shifts toward the fluorescent zwitterion upon binding to a target, providing exceptional signal-to-noise ratios without the need for extensive washing steps[3]. However, the chemical nature of the SiR core, the reactive methyl-tetrazine moiety, and the use of anhydrous dimethyl sulfoxide (DMSO) as a primary solvent necessitate stringent safety and disposal protocols[4].

2. Hazard Assessment & Causality Understanding the underlying chemical hazards is critical for establishing a self-validating safety protocol:

  • DMSO Penetration Hazard: SiR-PEG4-Me-tetrazine is typically reconstituted in anhydrous DMSO to maintain stability. DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If spilled on the skin, DMSO will carry the dissolved bioactive fluorophore directly into the bloodstream and tissues[4].

  • Tetrazine Reactivity: While methyl-tetrazines are significantly more stable in aqueous environments than hydrogen-tetrazines, they remain reactive toward strained alkenes and strong nucleophiles[5]. Improper disposal with incompatible chemicals (e.g., strong oxidizers) can lead to unintended degradation.

  • Environmental Persistence: Fluorophores and complex aromatic systems like silicon-rhodamine are highly persistent in aquatic environments. They must never be discharged into municipal wastewater systems or allowed to enter drains[6].

3. Quantitative Data & Waste Segregation

Table 1: Photophysical & Operational Properties

Property Value / Description
Excitation / Emission Max ~652 nm / ~674 nm
Fluorogenic Mechanism Spirocyclization (Spirolactone ⇌ Zwitterion)
Bioorthogonal Reaction iEDDA with TCO or Cyclopropene
Primary Solvent Anhydrous DMSO

| Storage Temperature | -20°C (Protect from light and moisture) |

Table 2: Waste Segregation Guidelines

Waste Stream Composition Disposal Category
Solid Waste Unused/expired lyophilized powder Hazardous Solid Waste
Stock Solutions 1-10 mM SiR-PEG4-Me-tetrazine in DMSO Halogen-Free Organic Solvent Waste
Aqueous Washes <1% DMSO, unreacted dye in PBS/Media Aqueous Hazardous Waste

| Consumables | Pipette tips, microcentrifuge tubes | Chemically Contaminated Solids |

4. Experimental Protocol: Safe Handling & iEDDA Labeling To ensure both experimental success and operator safety, follow this validated methodology for handling and labeling:

  • Preparation of Stock Solution:

    • Equilibrate the lyophilized SiR-PEG4-Me-tetrazine vial to room temperature for 30 minutes before opening to prevent condensation, which can degrade the tetrazine moiety.

    • Operating inside a certified chemical fume hood, add anhydrous DMSO to achieve a 1 mM stock solution.

    • Causality Check: Wear nitrile gloves (double-gloving recommended) and a lab coat. DMSO degrades standard nitrile over time; if a drop lands on the glove, remove and replace it immediately to prevent transdermal delivery of the dye[4].

  • Bioorthogonal Labeling (iEDDA):

    • Dilute the stock solution into the biological buffer (e.g., PBS or cell culture media) to a final working concentration of 1-3 µM[4].

    • Incubate with TCO-tagged cells or proteins at 37°C for 30-60 minutes. The iEDDA reaction will proceed rapidly, releasing nitrogen gas as a harmless byproduct[1].

  • Post-Labeling Decontamination:

    • Aspirate the labeling solution. Even though SiR is fluorogenic and washing is minimized, the aspirated media contains unreacted dye and must be collected as hazardous aqueous waste.

G A SiR-PEG4-Me-tetrazine (Spirolactone - OFF) C iEDDA Cycloaddition (N2 Release) A->C Mix in Buffer B Target Protein (TCO-modified) B->C D Conjugated Product (Zwitterion - ON) C->D Covalent Binding E Unreacted Dye Waste (Aqueous/DMSO) C->E Wash Steps

iEDDA labeling workflow and generation of unreacted dye waste.

5. Step-by-Step Disposal Procedures Proper disposal is legally mandated and critical for institutional safety. Do not let the product or solutions thereof enter drains[6].

Protocol 1: Solid Waste Disposal (Unused/Expired Reagent)

  • Do not attempt to dissolve the powder for disposal.

  • Sweep up any spilled solid material using a dedicated brush or damp absorbent pad[6].

  • Place the original vial and any collected solid waste into a puncture-resistant, properly labeled hazardous solid waste container[7].

  • Arrange for pickup by the institution's Environmental Health and Safety (EHS) office for high-temperature incineration.

Protocol 2: Liquid Waste Disposal (DMSO Stock Solutions)

  • Collect all concentrated DMSO stock solutions in a dedicated, chemically compatible glass or high-density polyethylene (HDPE) container.

  • Label the container explicitly as "Halogen-Free Organic Solvent Waste - Contains DMSO and Tetrazine Fluorophores"[7].

  • Keep the container tightly sealed and stored in a secondary containment tray away from strong oxidizers.

Protocol 3: Aqueous Waste Disposal (Post-Labeling Washes)

  • Collect all cell culture media, PBS washes, and dilute dye solutions in a separate aqueous waste carboy.

  • Ensure the carboy is vented or loosely capped initially, as trace biological activity or residual reactions might generate minor gas pressure.

  • Label as "Aqueous Hazardous Waste - Trace Organics."

G Start SiR-PEG4-Me-tetrazine Waste Generation Solid Solid Powder (Unused/Expired) Start->Solid LiquidDMSO Stock Solution (in Anhydrous DMSO) Start->LiquidDMSO LiquidAq Aqueous Wash (<10% DMSO) Start->LiquidAq Consumables Contaminated Consumables (Tips/Tubes) Start->Consumables Bin1 Hazardous Solid Waste (Incineration) Solid->Bin1 Bin2 Halogen-Free Organic Solvent Waste LiquidDMSO->Bin2 Bin3 Aqueous Hazardous Waste LiquidAq->Bin3 Consumables->Bin1

Segregation and disposal workflow for SiR-PEG4-Me-tetrazine waste streams.

6. Spill Response & Decontamination In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Isolate the Area: Keep unauthorized and unprotected persons away from the spill zone[6].

  • Personal Protection: Ensure appropriate PPE is worn, including a lab coat, safety goggles, and fresh nitrile or butyl rubber gloves.

  • Containment: Cover the spillage with a suitable absorbent material (e.g., vermiculite, sand, or commercial spill pads)[6]. Do not use combustible materials like paper towels for highly concentrated DMSO spills.

  • Collection: Sweep up the absorbent material and place it in a heavy-duty hazardous waste bag or rigid container[6].

  • Surface Decontamination: Wash the contaminated surface with a 10% bleach solution or a detergent-based laboratory cleaner to degrade residual fluorophores, followed by a thorough water rinse.

References [6] Material Safety Data Sheet - Spirochrome: SiR-tetrazine. Spirochrome. Available at: 7] Tetrazine-Ph-NHCO-C3-NHS ester. Benchchem. Available at: 4] Product information: SiR-DNA (SC007). Spirochrome. Available at: 2] Multiple Factors Regulate the Spirocyclization Equilibrium of Si-Rhodamines. ACS Publications. Available at: 3] A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. EPFL. Available at: 1] Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. Available at: 5] A novel F-labelled tetrazine ester prosthetic group for improved radiolabelling and in vivo stability of proteins and peptides. ResearchGate. Available at:

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling SiR-PEG4-Me-tetrazine

This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with SiR-PEG4-Me-tetrazine. As a bifunctional molecule combining a far-red...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with SiR-PEG4-Me-tetrazine. As a bifunctional molecule combining a far-red silicon-rhodamine (SiR) fluorophore, a hydrophilic PEG4 linker, and a reactive methyl-tetrazine moiety, its handling necessitates a thorough understanding of its potential hazards. This document moves beyond a simple checklist to instill a deep, causal understanding of the required safety measures, ensuring both personal safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for the exact SiR-PEG4-Me-tetrazine conjugate is not always available, a robust safety profile can be constructed by examining the hazards associated with its components and analogous chemical structures. The guidance herein is synthesized from SDS documentation for structurally related tetrazine-PEG compounds and established laboratory safety principles.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

The requirement for specific personal protective equipment is dictated by the potential routes of exposure and the known hazards of the chemical family. For tetrazine-based compounds, including PEGylated versions, the primary concerns are:

  • Skin and Eye Irritation: Many tetrazine derivatives are classified as skin and serious eye irritants.[1][2][3] Direct contact can cause inflammation and discomfort.

  • Respiratory Tract Irritation: If handled as a powder or aerosolized, these compounds may cause respiratory irritation.[1][2][4]

  • Acute Oral Toxicity: Several analogous compounds are listed as harmful if swallowed.[1][2][4]

  • Unknown Toxicological Properties: For many novel research chemicals, comprehensive toxicological data is not available.[5] Therefore, it is prudent to treat the compound as potentially hazardous and minimize all routes of exposure.[6]

The PEG4 linker, while generally considered biocompatible[7], does not mitigate the hazards of the reactive tetrazine and SiR moieties. Furthermore, SiR-PEG4-Me-tetrazine is often dissolved in solvents like DMSO, which can facilitate the absorption of organic molecules through the skin, heightening the risk of systemic exposure.[8]

The Core of Safe Handling: A Multi-Layered Defense

Effective protection relies on a hierarchy of controls, with PPE serving as the crucial final barrier.

  • Engineering Controls: The primary line of defense is to handle the chemical in a controlled environment. All work involving SiR-PEG4-Me-tetrazine, especially when in solid (powder) form or when creating stock solutions, must be performed in a certified chemical fume hood.[4][9] This minimizes the risk of inhaling dust or aerosols.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and maintaining a clean and organized workspace are critical.[10][11]

  • Personal Protective Equipment (PPE): PPE is the essential final barrier between the researcher and the chemical. The specific equipment required is detailed below.

Detailed Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling SiR-PEG4-Me-tetrazine in any form.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Protection Safety goggles with side-shields (minimum)[1][4]. Face shield (recommended when handling powder or splash-prone solutions)[12].Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1][2]
Skin & Body Protection Gloves: Chemical-resistant nitrile gloves.[9] Lab Coat: Standard laboratory coat. For larger quantities, a chemical-resistant apron is advised.[1][12]Nitrile gloves provide an effective barrier against incidental contact. Always inspect gloves for tears before use and wash hands thoroughly after removal. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][13]
Operational Workflow: From Receipt to Disposal

A systematic approach ensures safety at every stage of the handling process. The following workflow diagram illustrates the key steps and decision points for safely managing SiR-PEG4-Me-tetrazine.

G SiR-PEG4-Me-tetrazine: Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_waste 4. Waste Management prep1 Review SDS & SOPs prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Stock Solution (e.g., in DMSO) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 End Work clean2 Decontaminate Workspace clean1->clean2 waste_solid Solid Waste (Contaminated PPE, tips) clean1->waste_solid waste_liquid Liquid Waste (Unused solutions) clean1->waste_liquid clean3 Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling of SiR-PEG4-Me-tetrazine.

  • Preparation and Donning PPE:

    • Before beginning, consult the most relevant Safety Data Sheet (SDS) and your institution's chemical hygiene plan.[14]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don PPE in the correct order: first, the lab coat, followed by safety goggles, and finally, gloves. This sequence ensures that gloves, the most likely item to be contaminated, are put on last.

  • Handling the Compound:

    • Weighing: When handling the solid form, use a spatula and weighing paper within the fume hood to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Be particularly cautious with DMSO, as it enhances skin penetration.[8]

    • Use: Keep all containers sealed when not in use.

  • Disposal Plan:

    • Waste Segregation: All materials that have come into contact with SiR-PEG4-Me-tetrazine must be treated as hazardous waste.[15][16]

      • Solid Waste: Used gloves, weighing papers, pipette tips, and any contaminated lab materials should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[15]

      • Liquid Waste: All solutions containing the compound, including reaction mixtures and rinses, must be collected in a dedicated, leak-proof, and chemically resistant container labeled as hazardous waste.[15][16] Never dispose of this chemical down the drain.[10][16]

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

  • Doffing PPE and Hygiene:

    • Remove PPE in an order that minimizes cross-contamination: first, remove gloves (using a proper technique to avoid touching the outer surface with bare skin). Then, remove your goggles and lab coat.

    • Immediately wash your hands with soap and water after removing all PPE.[1]

By adhering to this comprehensive safety framework, researchers can confidently and safely handle SiR-PEG4-Me-tetrazine, ensuring the integrity of their work and the protection of their health.

References

  • An In-Depth Technical Guide to the Safety and Handling of Tetrazine-SS-NHS. Benchchem.
  • Tetrazine-Ph-PEG5-NHS ester-SDS. MedChemExpress.
  • MSDS of S-Tetrazine. BOC Sciences.
  • Proper Disposal of BDP FL-PEG5-propargyl: A Guide for Laboratory Professionals. Benchchem.
  • Product information: SiR-tetrazine (SC008). Spirochrome.
  • Tetrazine-PEG4-amine hydrochloride-SDS. MedChemExpress.
  • How to Handle Research Compounds Safely. Maxed Out Compounds.
  • SAFETY DATA SHEET for 3,6-Diphenyl-1,2,4,5-tetrazine, 98%. Fisher Scientific.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
  • Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. PMC.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Safety Data Sheet for Tetra PEG4-methyltetrazine. BroadPharm.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet for PC Methyltetrazine-PEG4-NHS carbonate ester. AxisPharm.
  • Material Safety Data Sheet for SiR-tetrazine. Spirochrome.
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.